Product packaging for 2-Methyl-5-nitrobenzonitrile(Cat. No.:CAS No. 939-83-3)

2-Methyl-5-nitrobenzonitrile

Cat. No.: B181607
CAS No.: 939-83-3
M. Wt: 162.15 g/mol
InChI Key: XOSDYLFXPMFRGF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzonitrile is an aralkyl nitrile. It is formed by nitration of o-toluonitrile with NO2+BF4-. Crystal structure of this compound is stabilized by van der Waals interactions.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B181607 2-Methyl-5-nitrobenzonitrile CAS No. 939-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzonitrile
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InChI

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XOSDYLFXPMFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID20325444
Record name 2-Methyl-5-nitrobenzonitrile
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Molecular Weight

162.15 g/mol
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CAS No.

939-83-3
Record name 2-Methyl-5-nitrobenzonitrile
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Record name 2-Methyl-5-nitrobenzonitrile
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Record name 939-83-3
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3), a pivotal intermediate in organic synthesis with significant potential in the pharmaceutical and materials science sectors. This document delineates the molecule's structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it offers detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles. The guide is designed to equip researchers and drug development professionals with the in-depth knowledge required for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-nitro-o-tolunitrile, is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a cyano (nitrile) group.[1] The strategic placement of these functional groups imparts a unique reactivity profile, rendering it a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, making it susceptible to a variety of chemical transformations. This guide will explore the fundamental aspects of this compound, from its core molecular structure to its practical applications in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol .[2] At room temperature, it typically appears as a pale yellow to light brown solid.[1] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.[1]

Crystal Structure Analysis

X-ray crystallographic studies have provided precise insights into the three-dimensional structure of this compound. The compound crystallizes in a monoclinic system.[3] A notable feature of its solid-state structure is that the nitro group is slightly rotated out of the plane of the benzene ring by approximately 10.2 degrees.[3][4] This deviation from planarity can influence the molecule's packing in the crystal lattice and its interactions in solution. The crystal structure is primarily stabilized by van der Waals interactions.[3][4]

Parameter Value
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
CAS Number 939-83-3
Appearance Pale yellow to light brown solid
Melting Point 104-108 °C
Crystal System Monoclinic

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the nitration of 2-methylbenzonitrile (o-tolunitrile). This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and cyano (meta-directing) groups primarily lead to the formation of the 5-nitro isomer.

G 2-Methylbenzonitrile 2-Methylbenzonitrile This compound This compound 2-Methylbenzonitrile->this compound HNO₃, H₂SO₄

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of o-Tolunitrile

Materials:

  • 2-Methylbenzonitrile (o-tolunitrile)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1.0 equivalent of 2-methylbenzonitrile to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio).

  • Maintain the reaction temperature below 10 °C throughout the addition of the nitrating mixture, which should be done dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of this compound is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region, influenced by the electron-withdrawing nitro and cyano groups. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing groups (cyano and nitro) will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

  • C≡N (nitrile) stretch: A sharp, medium intensity band around 2230 cm⁻¹.

  • NO₂ (nitro) stretch: Two strong absorption bands, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • C-H (aromatic) stretch: Bands above 3000 cm⁻¹.

  • C-H (methyl) stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.15. Fragmentation patterns can provide further structural information.

Reactivity and Synthetic Applications

The presence of the nitro and nitrile groups makes this compound a versatile intermediate for a range of chemical transformations.

G cluster_0 This compound cluster_1 Potential Transformations A This compound B Reduction of Nitro Group (e.g., to an amine) A->B e.g., H₂, Pd/C or SnCl₂ C Hydrolysis of Nitrile Group (e.g., to a carboxylic acid) A->C e.g., H₂SO₄, H₂O D Nucleophilic Aromatic Substitution A->D Activated by NO₂ group

Caption: Key reactive sites and potential transformations of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). The resulting 5-amino-2-methylbenzonitrile is a key precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.

Transformation of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-methyl-5-nitrobenzoic acid). It can also be reduced to an amine or converted to other functional groups, further expanding its synthetic utility.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are most activated.

Safety and Handling

As with many nitroaromatic compounds, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for chemists in both academic and industrial research. This guide has provided a comprehensive overview of its key characteristics and practical methodologies for its synthesis and characterization, empowering researchers to confidently incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Liang, W.-X., & Wang, G.-X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972.
  • Liang, W. X., & Wang, G. X. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • Organic Syntheses. (n.d.). o-TOLUIC ACID.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2737-2763.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • Google Patents. (n.d.). Process for making nitroaromatic nitriles.
  • ChemSynthesis. (n.d.). This compound.
  • University of Missouri–St. Louis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • NOP. (2005, July). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Basr Fine Chemicals Private Limited. (n.d.). This compound.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

Sources

**An In-depth Technical Guide to 2-Methyl-5-nitrobenzonitrile (C₈H₆N₂O₂) **

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-Methyl-5-nitrobenzonitrile, identified by the CAS Number 939-83-3, is an aromatic nitrile compound of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a benzene ring substituted with a methyl, a nitro, and a nitrile (cyano) group, provides a unique combination of electronic properties and reactive sites. This trifunctional arrangement makes it a highly versatile intermediate, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the electron-withdrawing nitro and nitrile groups, contrasted with the electron-donating methyl group, creates a nuanced electronic landscape that dictates its reactivity and utility.

In drug development, benzonitrile derivatives are crucial pharmacophores found in a variety of therapeutic agents, including kinase inhibitors and antiviral compounds.[3][4] The strategic value of this compound lies in its potential for selective chemical transformations, most notably the reduction of the nitro group to an amine, which unlocks pathways to a vast array of complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles and experimental data.

Physicochemical and Structural Properties

The compound typically appears as a pale yellow to light brown solid at room temperature and is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[1] The structural integrity and key physical constants are summarized below.

PropertyValueSource
CAS Number 939-83-3[2]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Appearance Pale yellow to light brown solid[1]
Melting Point 104-108 °C[5]
IUPAC Name This compound[2]
SMILES CC1=C(C=C(C=C1)[O-])C#N[2]
InChIKey XOSDYLFXPMFRGF-UHFFFAOYSA-N[2]

Crystallographic studies reveal that the molecule is largely planar, though the nitro group is slightly rotated out of the plane of the benzene ring by approximately 10.2°.[6] The crystal structure is primarily stabilized by van der Waals interactions.[6]

Synthesis: The Sandmeyer Reaction Pathway

While several synthetic routes exist, such as the direct nitration of o-tolunitrile, the most common and versatile laboratory-scale synthesis of this compound proceeds from 2-Methyl-5-nitroaniline via the Sandmeyer reaction.[7] This classic transformation provides a reliable method for introducing the nitrile group onto the aromatic ring.[8]

The process is a two-step sequence: (1) Diazotization of the primary aromatic amine, followed by (2) Copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.

G Start 2-Methyl-5-nitroaniline Reagents1 NaNO₂, HCl (aq) 0-5 °C Start->Reagents1 Reacts with Diazonium In-situ Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents1->Diazonium Forms Reagents2 CuCN, KCN Diazonium->Reagents2 Reacts with Product This compound Reagents2->Product Yields N2_gas N₂ (gas) Product->N2_gas Byproduct

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Causality in Experimental Design
  • Diazotization at Low Temperature (0-5 °C): The diazonium salt intermediate is unstable at higher temperatures.[9] Maintaining a low temperature is critical to prevent its decomposition and subsequent reaction with water, which would lead to the formation of the undesired phenol side product (2-methyl-5-nitrophenol).[9] The ice bath absorbs the heat generated during the exothermic formation of the diazonium salt.[9]

  • In-Situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and must be generated in situ by reacting a stable salt, sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl).[9]

  • Use of Copper(I) Cyanide: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, not a simple SₙAr.[8] The Cu(I) salt acts as a catalyst, initiating the reaction via a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide ligand from a copper(II) species to the radical, regenerating the Cu(I) catalyst.[8]

Detailed Experimental Protocol: Synthesis from 2-Methyl-5-nitroaniline

Warning: This procedure involves toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 15.2 g (0.1 mol) of 2-Methyl-5-nitroaniline in 100 mL of 3M HCl.[10][11] Cool the resulting slurry to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite (NaNO₂) in 30 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (which should turn dark blue).[9] The resulting clear, cold solution of the diazonium salt is used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve 12.0 g (0.134 mol) of CuCN and 15.0 g (0.23 mol) of KCN in 100 mL of water. Gently warm the mixture if necessary to achieve dissolution, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic analysis provides a definitive structural fingerprint.[12]

TechniqueExpected Data / Characteristic Peaks
¹H NMR Aromatic Protons: Three signals in the δ 7.5-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Methyl Protons: A singlet around δ 2.5-2.7 ppm.
¹³C NMR Signals expected for 8 distinct carbons. Nitrile Carbon (C≡N): ~115-120 ppm. Aromatic Carbons: Six signals in the ~120-150 ppm range. Methyl Carbon (-CH₃): ~18-22 ppm.
IR Spectroscopy C≡N (Nitrile) Stretch: Strong, sharp peak at ~2220-2240 cm⁻¹. C-NO₂ (Nitro) Stretch: Two strong peaks, asymmetric at ~1520-1560 cm⁻¹ and symmetric at ~1340-1380 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺) Peak: m/z = 162.15, corresponding to the molecular weight of C₈H₆N₂O₂.[2]

Note: Specific chemical shifts in NMR are solvent-dependent. The data presented are typical ranges.

Reactivity and Key Synthetic Transformations

The utility of this compound as an intermediate stems from the selective reactivity of its nitro and nitrile functional groups.

G cluster_0 Nitro Group Reduction cluster_1 Nitrile Group Hydrolysis Start This compound Reagents_Nitro Sn/HCl or H₂/Pd-C Start->Reagents_Nitro Reaction Reagents_Nitrile H₃O⁺ or OH⁻, Heat Start->Reagents_Nitrile Reaction Product_Amino 5-Amino-2-methylbenzonitrile (Key Pharmaceutical Intermediate) Reagents_Nitro->Product_Amino Yields Product_Acid 2-Methyl-5-nitrobenzoic Acid Reagents_Nitrile->Product_Acid Yields

Caption: Key chemical transformations of this compound.

Reduction of the Nitro Group

The most significant transformation is the chemoselective reduction of the nitro group to a primary amine.[13] This reaction is fundamental in medicinal chemistry as the resulting aniline derivative, 5-Amino-2-methylbenzonitrile , is a precursor for a wide range of heterocyclic compounds. The amino group can act as a nucleophile or be diazotized for further functionalization, and it is a critical hydrogen-bond donor for interactions with biological targets like kinase enzymes.[4]

  • Causality: Reagents like tin (Sn) or iron (Fe) in acidic media (HCl), or catalytic hydrogenation (H₂ over Pd/C), are effective for this transformation.[14] These conditions are generally mild enough to leave the nitrile group intact, demonstrating high chemoselectivity.

Reactions of the Nitrile Group

The nitrile group can be converted into other important functionalities.

  • Hydrolysis: Under strong acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-Methyl-5-nitrobenzoic acid .[15] This opens another avenue for derivatization, such as ester or amide formation.

  • Tetrazole Formation: The compound has been used as a precursor in the synthesis of tetrazole ligands, such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, which are of interest in coordination chemistry and materials science.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

  • Hazard Identification: GHS classifications indicate that the compound is harmful if swallowed, inhaled, or in contact with skin.[2] It causes serious skin and eye irritation and may cause respiratory irritation.[2]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[16][17]

    • Avoid breathing dust, fumes, or vapors.[16]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17]

    • Wash hands thoroughly after handling.[16]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

    • Keep away from heat, sparks, and open flames.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[17]

  • Spill Management:

    • In case of a spill, isolate the area.[15] For solid spills, dampen the material with an appropriate solvent like acetone to minimize dust, then transfer to a suitable container for disposal.[15]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 350143, this compound. [Link]
  • PrepChem.com. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. [Link]
  • Ghorbani‐Vaghei, R., & Veisi, H. (2018). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Applied Organometallic Chemistry, 32(5), e4301. [Link]
  • ChemSynthesis. This compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12125, 3-Nitrophenylacetonitrile. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11888, 2-Nitrophenylacetonitrile. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68386, p-Nitrophenylacetonitrile. [Link]
  • Sdfine. Chemwatch GHS SDS in English (European) 63509-7. [Link]
  • Chemistry LibreTexts. 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. [Link]
  • ResearchGate. Studies on compatibility of the ester and nitrile group. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170995969, 2-(Hydroxymethyl)-5-methyl-4-nitrobenzonitrile. [Link]
  • Master Organic Chemistry.
  • Liang, W. X., Dai, J., & Xiong, R. G. (2008). 2-Methyl-5-nitro-benzonitrile. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o972. [Link]
  • ZoomOrgo.
  • National Institute of Standards and Technology (NIST). NIST WebBook: Benzeneacetonitrile, 4-nitro-. [Link]
  • NRO Chem. Sandmeyer Reaction - experimental procedure and set up. [Link]
  • IKSAD Publishing House. Spectroscopic characterization: Significance and symbolism. [Link]
  • Organic Syntheses. p-NITROBENZONITRILE. [Link]
  • MDPI. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Link]
  • Cole-Parmer.
  • University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
  • Google Patents.
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

Sources

A Technical Guide to 2-Methyl-5-nitrobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Methyl-5-nitrobenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the compound's chemical identity, synthesis protocols, reactivity, and key applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Importance of this compound

This compound, a substituted aromatic nitrile, is a highly valuable building block in organic synthesis. Its molecular architecture, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a unique combination of reactivity and structural features. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while these functional groups themselves serve as versatile handles for constructing more complex molecular frameworks. This strategic positioning of functional groups makes it an indispensable precursor in the production of a wide array of commercially significant compounds.

Chemical Identity and Synonyms

This compound is systematically named, but is also known by several other names in commercial and academic literature. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

  • Systematic Name: this compound

  • Common Synonyms:

    • 3-Cyano-4-methylnitrobenzene[1]

    • 5-Nitro-o-tolunitrile[2]

    • 2-Cyano-4-nitrotoluene[1]

    • 5-Nitro-2-methylbenzonitrile

    • 6-Methyl-3-nitrobenzonitrile

  • CAS Number: 939-83-3[1][2]

  • Molecular Formula: C₈H₆N₂O₂[1][2]

  • Molecular Weight: 162.15 g/mol [1][2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature, appearing as a pale yellow to light brown crystalline powder.[2] It is relatively insoluble in water but exhibits good solubility in organic solvents such as ethanol and acetone.[2]

PropertyValueSource(s)
Appearance Pale yellow to light brown solid[2]
Melting Point 103.5-107.5 °C[2]
Solubility Insoluble in water; Soluble in ethanol[2]
Purity ≥98%[2]

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially relevant method for the synthesis of this compound is the nitration of o-tolunitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the methyl and cyano groups on the aromatic ring guide the position of nitration.

Nitration of o-Tolunitrile

The nitration of o-tolunitrile is a well-established method for producing this compound.[2]

Reaction Scheme:

A representative nitration reaction.

Experimental Protocol:

  • Materials:

    • o-Tolunitrile

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Water

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath to below 10 °C.

    • Slowly add o-tolunitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the o-tolunitrile solution, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at low temperature for a specified period to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid product, this compound, will precipitate out of the solution.

    • Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the product, for example, in a vacuum oven at a moderate temperature.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of various heterocyclic compounds and azo dyes. The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups.

Applications in Drug Development

This compound serves as a precursor for the synthesis of various pharmaceutical compounds. The nitro group can be reduced to an amine, which can then be further functionalized to build the core structures of bioactive molecules.

Applications in Agrochemicals

In the agrochemical industry, this compound is used as an intermediate for the synthesis of novel pesticides and herbicides. The specific structural motifs can be elaborated to create molecules with desired biological activities against pests and weeds.

Applications in Dye Synthesis

A significant application of this compound is in the manufacturing of azo dyes. After reduction of the nitro group to an amine, the resulting amino compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors for textiles and other materials.

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

  • Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust, and prevent contact with skin and eyes.[2][3]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3]

    • Keep the container tightly closed.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with broad applications in several key industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective and safe utilization in the development of new pharmaceuticals, agrochemicals, and dyes. The protocols and information provided in this guide are intended to support researchers and professionals in leveraging the full potential of this important building block.

References

  • This compound. (n.d.). PubChem.

Sources

2-Methyl-5-nitrobenzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-5-nitrobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 939-83-3), a key intermediate in various chemical syntheses. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of the compound's physicochemical properties, a discussion of the theoretical principles governing solubility, detailed experimental protocols for accurate solubility measurement using the isothermal equilibrium method, and guidance on applying this data to common laboratory procedures such as recrystallization. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, purification, and formulation.

Introduction: The Significance of Solubility for a Versatile Intermediate

This compound is an aromatic organic compound featuring a benzene ring substituted with methyl, nitro, and cyano groups.[1] These functional groups make it a valuable precursor and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The efficiency of its use in synthetic routes, the success of its purification, and the development of stable formulations are all critically dependent on a thorough understanding of its solubility in various organic solvents.

This guide, therefore, serves two primary purposes:

  • To consolidate the known physicochemical properties of this compound and the theoretical principles that govern its solubility.

  • To provide a detailed, field-proven experimental framework that empowers researchers to generate high-quality, quantitative solubility data tailored to their specific laboratory conditions and solvent systems.

Physicochemical Profile and Expected Solubility Behavior

The molecular structure of a compound is the primary determinant of its physical properties and interactions with solvents. Understanding the structure of this compound allows for qualitative predictions of its solubility based on the principle of "like dissolves like."[6][7]

Diagram: Molecular Structure of this compound

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Weigh excess This compound B Add known volume/mass of organic solvent A->B C Seal vial tightly B->C D Place in thermostatic shaker at constant temperature (T) C->D E Agitate for 24-72 hours to reach equilibrium D->E F Allow solid to settle E->F G Withdraw aliquot of supernatant using a pre-heated/pre-cooled syringe F->G H Filter through 0.22 µm filter to remove particulates G->H I Dilute sample to known volume H->I J Measure concentration via HPLC or UV-Vis Spectrophotometry I->J K Calculate solubility (e.g., mg/mL or mol/L) J->K

Caption: Workflow for solubility determination via the isothermal equilibrium method.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Thermostatic shaker or incubator with agitation capabilities

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Slurries:

    • To a series of appropriately sized glass vials, add an excess amount of this compound. The key is to ensure that a solid phase remains visible after equilibrium is reached, confirming saturation.

    • Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

    • Seal the vials tightly to prevent any solvent loss due to evaporation, which would erroneously increase the measured concentration.

  • Equilibration:

    • Place the sealed vials into a thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Temperature control must be precise, as solubility is highly temperature-dependent. [8] * Agitate the samples at a constant speed. The time required to reach equilibrium can vary but typically ranges from 24 to 72 hours. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Phase Separation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 30 minutes to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent premature precipitation of the solute due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

    • Immediately pass the collected solution through a syringe filter (e.g., 0.22 µm) into a clean, tared vial. This step is critical to remove any fine, undissolved particulates that would lead to an overestimation of solubility.

  • Concentration Analysis:

    • Gravimetric Method: The simplest method involves accurately weighing the filtered aliquot, evaporating the solvent under a gentle stream of nitrogen or in a vacuum oven, and then weighing the remaining solid residue. [9]Solubility is calculated from the mass of the residue and the initial mass or volume of the solvent.

    • HPLC/UV-Vis Method: For higher accuracy, especially with sparingly soluble compounds, spectroscopic or chromatographic methods are preferred. [8][10] * Accurately dilute the filtered aliquot with a known volume of the solvent.

      • Prepare a series of calibration standards of this compound of known concentrations.

      • Analyze the standards and the sample using a validated HPLC or UV-Vis method to determine the concentration in the diluted sample.

      • Back-calculate to find the concentration in the original, undiluted (saturated) solution. This value is the solubility.

Data Presentation and Application

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C / K)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Acetone25.0 / 298.15[Experimental Value][Calculated Value]HPLC-UV
e.g., Ethanol25.0 / 298.15[Experimental Value][Calculated Value]Gravimetric
e.g., Toluene25.0 / 298.15[Experimental Value][Calculated Value]HPLC-UV
e.g., Acetone40.0 / 313.15[Experimental Value][Calculated Value]HPLC-UV
Application: Selecting a Recrystallization Solvent

The experimentally determined solubility data is directly applicable to process optimization, most notably for purification by recrystallization. [11]An ideal recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature (near the solvent's boiling point) and low solubility at a reduced temperature (e.g., in an ice bath). This differential solubility allows for the dissolution of the crude solid in a minimal amount of hot solvent and subsequent recovery of pure crystals upon cooling, while impurities ideally remain in the mother liquor.

Diagram: Logic for Recrystallization Solvent Selection

G Start Start: Select a Test Solvent Sol_Hot Is compound soluble in hot solvent? Start->Sol_Hot Sol_Cold Is compound insoluble or sparingly soluble in cold solvent? Sol_Hot->Sol_Cold  Yes Bad_Solvent1 Result: Unsuitable. Compound won't dissolve. Sol_Hot->Bad_Solvent1  No Good_Solvent Result: Good potential recrystallization solvent Sol_Cold->Good_Solvent  Yes Bad_Solvent2 Result: Unsuitable. Poor recovery upon cooling. Sol_Cold->Bad_Solvent2  No

Caption: Decision workflow for selecting an optimal recrystallization solvent.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It is known to cause skin and eye irritation. [12]As with many nitroaromatic compounds and nitriles, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. [12][13] Recommended Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood. [13]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. * Avoid breathing dust.

  • Wash hands thoroughly after handling. [13] Always consult the most current Safety Data Sheet (SDS) for the compound before use. [13][14]

Conclusion

While there is a significant lack of published quantitative solubility data for this compound in organic solvents, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to generate this critical information. The isothermal equilibrium method detailed herein is a reliable and validated approach for obtaining accurate thermodynamic solubility data. By systematically determining solubility across a range of solvents and temperatures, scientists and development professionals can optimize synthetic procedures, design efficient purification protocols, and accelerate the development of new chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350143, this compound.
  • Academia.edu (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Course Hero (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • ResearchGate (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • PharmaGuru (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • University of Calgary (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • CD Formulation (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • National Journal of Pharmaceutical Sciences (n.d.). Determination of solubility by gravimetric method: A brief review.
  • National Center for Biotechnology Information (2008). This compound. Acta Crystallographica Section E: Structure Reports Online.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate (2025). Thermodynamics of the hydrolysis reactions of nitriles.
  • PubMed (2008). 2-Methyl-5-nitro-benzonitrile.
  • ChemSynthesis (2025). This compound.
  • Journal of Chemical and Pharmaceutical Research (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • University of Rochester (n.d.). Recrystallization and Crystallization.
  • YouTube (2020). EAS Nitration Experiment & Recrystallization.
  • Chemistry LibreTexts (2025). 20.7: Chemistry of Nitriles.
  • YouTube (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
  • BYJU'S (n.d.). Acidic Hydrolysis of Nitriles.
  • Chemguide (n.d.). Hydrolysing Nitriles.

Sources

melting point of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 2-Methyl-5-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 939-83-3), a key intermediate in various organic syntheses. A critical review of publicly available data reveals a significant discrepancy in the reported melting point, with values clustering around 75-79°C and 104-108°C. This document explores the theoretical underpinnings of this observation, with a strong emphasis on the potential for polymorphism. We present a detailed, field-proven protocol for the accurate experimental determination of the melting point, discuss the profound impact of impurities on measurement outcomes, and provide a framework for interpreting results. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental physicochemical property.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl, a nitro, and a nitrile functional group.[1] Its molecular structure makes it a valuable precursor and intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[2][3] In any synthetic chemistry or material science workflow, the melting point is a critical first-pass indicator of both identity and purity.[4][5] It is a characteristic physical property determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[5][6]

An accurate determination of the melting point is therefore not merely a routine measurement but a foundational data point for quality control, reaction monitoring, and material characterization. This guide addresses the notable inconsistencies in the literature for this compound and provides the scientific context and practical methodology required to obtain reliable and reproducible data.

Physicochemical Properties

A summary of the key identifying properties for this compound is presented below. The conflicting melting point data from various suppliers and literature sources is highlighted.

PropertyValueSource(s)
CAS Number 939-83-3[1][7][8]
Molecular Formula C₈H₆N₂O₂[1][7][9]
Molecular Weight 162.15 g/mol [3][9][10]
Appearance Yellow to orange or pale yellow to light brown solid[1][11]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[1][11]
Melting Point (Range 1) 75 - 79 °C[11]
Melting Point (as 349-350 K) 75.85 - 76.85 °C[3]
Melting Point (Range 2) 103.5 - 107.5 °C[9]
Melting Point (Range 3) 104 - 108 °C[12]

Theoretical Framework

Intermolecular Forces and Molecular Structure

The physical state and are dictated by its molecular structure. The compound possesses two highly polar functional groups: the nitrile (-C≡N) and the nitro (-NO₂). These groups create strong dipole-dipole interactions between adjacent molecules in the crystal lattice. The nitrile's nitrogen atom can also act as a hydrogen bond acceptor, further strengthening intermolecular packing.[13] These robust forces require significant thermal energy to overcome, resulting in a solid state at room temperature. Crystal structure data indicates that the nitro group is slightly rotated out of the plane of the benzene ring by about 10.2°.[3]

The Critical Role of Polymorphism

The significant discrepancy in reported melting points (a ~30°C difference) is a strong indicator that this compound may exhibit polymorphism.

Polymorphism is the ability of a solid substance to exist in more than one crystal form or structure.[14][15] These different polymorphs, while chemically identical, have distinct arrangements of molecules in the crystal lattice. This can lead to variations in physical properties, including:

  • Melting Point: Different lattice energies require different amounts of thermal energy to break apart.

  • Solubility: Affects bioavailability in pharmaceutical applications.

  • Stability: One polymorph is typically more thermodynamically stable than others under given conditions.

The existence of polymorphs is a critical consideration in drug development, as an unexpected change in crystal form can alter a drug's efficacy and safety profile. The different melting point ranges reported for this compound likely correspond to two or more distinct polymorphic forms.

Experimental Determination of Melting Point

To obtain a reliable melting point, a standardized methodology is crucial. The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility.

Principle of Measurement

A small, finely powdered sample of the organic solid is packed into a thin capillary tube. This tube is heated at a controlled, slow rate. The melting point range is defined as the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample has liquefied (clear point).[16][17] A pure substance typically exhibits a sharp melting range of 0.5-1.5°C.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound sample is dry. If necessary, dry under vacuum.

    • Place a small amount of the sample on a clean, dry surface (like a watch glass).

    • Using a spatula, crush the solid into a fine, uniform powder. This ensures efficient heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.[16]

    • Press the open end of the tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid down into the sealed end.

    • Repeat until the sample column is approximately 1-2 mm high.[16][17] Using too much sample will result in an artificially broad melting range.[16]

  • Apparatus Setup and Calibration:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer or temperature probe in its designated well.[4]

    • Crucial Step - Calibration Check: Before running the unknown, determine the melting point of a certified standard (e.g., benzoic acid) to verify the apparatus's accuracy.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/min) to quickly find an approximate melting temperature.[5] This saves time and identifies the region of interest.

    • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point found.

    • Begin heating again at a slow, controlled rate of 1-2°C per minute.[5] A rapid heating rate is a common source of error, leading to an erroneously high and broad melting range.

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature (T₁ ) when the very first drop of liquid is visible.

    • Record the temperature (T₂ ) when the last solid crystal melts completely.

    • Report the result as the range T₁ - T₂ .

    • Perform at least two careful determinations. Consistent values should be obtained.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement p1 Dry Sample p2 Grind to Fine Powder p1->p2 l1 Tap Open End into Sample p2->l1 l2 Pack Solid to 1-2 mm Height l1->l2 m1 Insert Capillary into Apparatus l2->m1 m2 Heat Rapidly for Approx. MP m1->m2 m3 Cool Down >15°C Below Approx. MP m2->m3 m4 Heat Slowly (1-2°C/min) m3->m4 m5 Observe and Record T1 (Onset) m4->m5 m6 Observe and Record T2 (Clear) m5->m6 end_node Report Range: T1 - T2 m6->end_node

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-5-nitrobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, a detailed interpretation of chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and the underlying principles governing the spectral features of this substituted aromatic compound.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a methyl group (-CH₃), a nitro group (-NO₂), and a cyano group (-CN). The relative positions of these substituents create a unique electronic environment for each of the aromatic protons, making 1H NMR spectroscopy an invaluable tool for its structural verification and analysis. Understanding the interplay of the electronic effects of these groups is paramount to accurately interpreting the resulting spectrum.

The methyl group is an electron-donating group (EDG) through induction, which tends to shield nearby protons, shifting their signals upfield (to a lower ppm value).[1] Conversely, the nitro and cyano groups are strong electron-withdrawing groups (EWGs) through both induction and resonance. This withdrawal of electron density deshields the aromatic protons, causing their signals to appear downfield (at a higher ppm value).[2][3] The final chemical shift of each proton is a net result of these competing effects.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons and the three methyl protons. The aromatic region, typically between 6.5 and 8.5 ppm, will show a complex splitting pattern due to spin-spin coupling between the non-equivalent aromatic protons.[4]

Molecular Structure and Proton Designations:

To facilitate the analysis, the protons in this compound are designated as follows:

Molecular structure of this compound with proton designations.

Analysis of Aromatic Protons (HA, HB, HC):

  • HA (proton at C3): This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing nitro group. The shielding effect of the methyl group is expected to have a more significant influence due to its proximity. Therefore, HA is predicted to be the most upfield of the aromatic protons. It will be split by HB (ortho coupling) and HC (para coupling, which is often very small or not resolved). The primary splitting will be a doublet due to the ortho coupling with HB.

  • HB (proton at C4): This proton is meta to both the methyl and cyano groups and ortho to the nitro group. The strong deshielding effect of the ortho nitro group will dominate, making HB the most downfield of the aromatic protons. It will be split by HA (ortho coupling) and HC (meta coupling). This will likely result in a doublet of doublets.

  • HC (proton at C6): This proton is ortho to the electron-withdrawing cyano group and meta to the nitro group. It is also para to the methyl group. The combined deshielding effects of the cyano and nitro groups will shift this proton downfield, but likely not as far as HB. It will be split by HB (meta coupling) and HA (para coupling). This is expected to appear as a doublet or a narrow doublet of doublets.

Analysis of Methyl Protons:

  • -CH₃ protons: The three protons of the methyl group are chemically equivalent and will appear as a single, unsplit signal (a singlet) in a region typical for methyl groups attached to an aromatic ring (around 2.0-2.5 ppm).

Predicted Coupling Constants:

The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled protons. For aromatic systems, the following ranges are typical:

  • Ortho coupling (³J): 6-10 Hz[5]

  • Meta coupling (⁴J): 1-4 Hz[5]

  • Para coupling (⁵J): 0-1 Hz (often not resolved)[6]

Summary of Predicted 1H NMR Data

Proton DesignationPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale for Chemical Shift
-CH₃~2.5Singlet (s)N/AMethyl group attached to an aromatic ring.
HA~7.4Doublet (d) or Doublet of Doublets (dd)³JAB ≈ 8 Hz, ⁵JAC ≈ 0-1 HzShielded by ortho -CH₃ group, deshielded by meta -NO₂ group.
HB~8.2Doublet of Doublets (dd)³JBA ≈ 8 Hz, ⁴JBC ≈ 2-3 HzStrongly deshielded by ortho -NO₂ group.
HC~7.8Doublet (d) or Doublet of Doublets (dd)⁴JCB ≈ 2-3 Hz, ⁵JCA ≈ 0-1 HzDeshielded by ortho -CN and meta -NO₂ groups.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following protocol outlines the standardized procedure for preparing a sample of this compound and acquiring a high-resolution 1H NMR spectrum.

Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg of This compound dissolve 2. Dissolve in ~0.6-0.7 mL of deuterated solvent in a vial weigh->dissolve Ensure complete dissolution filter 3. Filter the solution through a plug into the NMR tube dissolve->filter Remove any particulates cap 4. Cap the NMR tube and invert to mix filter->cap insert 5. Insert the sample into the spectrometer cap->insert lock 6. Lock on the deuterium signal of the solvent insert->lock shim 7. Shim the magnetic field for homogeneity lock->shim acquire 8. Acquire the 1H NMR spectrum shim->acquire process 9. Process the data (Fourier transform, phase correction, and baseline correction) acquire->process

Workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[7] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade the spectral resolution.[8]

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.

  • Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • Shimming: The magnetic field is then "shimmed" to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the Free Induction Decay (FID).

  • Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected to produce the final, interpretable 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The chemical shifts of the aromatic protons are governed by the electronic donating nature of the methyl group and the electron-withdrawing properties of the nitro and cyano groups. The splitting patterns, dictated by ortho, meta, and para coupling, allow for the unambiguous assignment of each proton. By following the detailed experimental protocol, a high-quality spectrum can be obtained, enabling confident structural elucidation and purity assessment. This guide serves as a valuable resource for scientists leveraging the power of NMR spectroscopy in their research and development endeavors.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • University of Liverpool. (n.d.). Sample Preparation | Department of Chemistry.
  • Diehl, P., & Lustig, E. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 34(11), 1464-1471.
  • Western University. (n.d.). NMR Sample Preparation.
  • Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chem.info. (n.d.). How to make an NMR sample.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Organic Chemistry Solutions. (2025, August 26). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving [Video]. YouTube.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Liu, X. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • Mestre, L. (n.d.). ortho meta para. Squarespace.
  • Chem 203. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Student Doctor Network. (2006, August 16). about electron withdrawing/donating groups and NMR.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds.
  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • University of Regensburg. (n.d.). Analyzing 1H spectra.

Sources

Introduction: The Vibrational Fingerprint of a Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2-Methyl-5-nitrobenzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (C₈H₆N₂O₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the molecule's vibrational spectroscopy.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). The resulting spectrum is a unique "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure.

This compound is a substituted aromatic compound containing four key functional moieties: a nitrile group (-C≡N), a nitro group (-NO₂), a methyl group (-CH₃), and a substituted benzene ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum, making FTIR spectroscopy an invaluable tool for its structural confirmation and analysis.

Figure 1: Molecular Structure of this compound.

Theoretical Vibrational Mode Analysis

The IR spectrum of this compound is a composite of the absorptions from its constituent parts. Understanding the expected frequency ranges for each functional group is the cornerstone of accurate spectral interpretation.

Nitrile Group (C≡N)

The carbon-nitrogen triple bond stretch is one of the most distinct and reliable peaks in an IR spectrum.[1] For aromatic nitriles, this peak appears as a sharp, strong absorption. Its position is lowered slightly compared to aliphatic nitriles due to electronic conjugation with the benzene ring.[1][2]

  • Expected Range: 2240 - 2220 cm⁻¹[1]

**2.2 Nitro Group (-NO₂) **

Aromatic nitro compounds display two characteristic, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3][4][5] These bands are highly polar, resulting in significant intensity, often described as "eye teeth" in the spectrum.[5]

  • Asymmetric Stretch (ν_as): A strong band typically found between 1550 - 1475 cm⁻¹.[3][4]

  • Symmetric Stretch (ν_s): A strong band appearing in the 1360 - 1290 cm⁻¹ region.[3][4]

Aromatic Ring System

The benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹.[6][7] They are typically of medium to weak intensity.

    • Expected Range: 3100 - 3000 cm⁻¹

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the ring produces a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[6]

    • Expected Range: ~1600 cm⁻¹ and ~1475 cm⁻¹

  • C-H Out-of-Plane Bending (γ_CH): These bands in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected.

Methyl Group (-CH₃)

The aliphatic C-H bonds of the methyl group have their own distinct vibrations:

  • Aliphatic C-H Stretch: These occur just below 3000 cm⁻¹.

    • Expected Range: 3000 - 2850 cm⁻¹[6]

  • C-H Bending: Asymmetric and symmetric bending vibrations also appear.

    • Expected Range: ~1450 cm⁻¹ (asymmetric) and ~1375 cm⁻¹ (symmetric).[6]

Summary of Expected Absorptions

The following table summarizes the primary vibrational modes and their expected frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Reference(s)
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp[1][2]
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak[6][7]
Methyl (-CH₃)C-H Stretch3000 - 2850Medium[6]
Nitro (-NO₂)Asymmetric N-O Stretch1550 - 1475Strong[3][4][8]
Aromatic RingC=C Stretch~1600, ~1475Medium to Weak[6]
Methyl (-CH₃)Asymmetric C-H Bend~1450Medium[6]
Nitro (-NO₂)Symmetric N-O Stretch1360 - 1290Strong[3][4][8]
Methyl (-CH₃)Symmetric C-H Bend~1375Medium[6]
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong[6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method. The causality behind each step is explained to ensure technical accuracy and reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing & Interpretation grind_sample 1. Grind Sample (1-2 mg) mix 3. Mix Sample & KBr grind_sample->mix grind_kbr 2. Grind KBr (~200 mg, dry) grind_kbr->mix press 4. Press Pellet mix->press analyze 6. Collect Sample Spectrum press->analyze background 5. Collect Background (Empty Chamber) background->analyze Reference process 7. Baseline & ATR Correction analyze->process interpret 8. Peak Identification & Structural Confirmation process->interpret

Figure 2: Standard workflow for FTIR analysis of a solid sample.

Step-by-Step Methodology

1. Instrument Preparation and Validation:

  • Rationale: To ensure data integrity, the instrument's performance must be verified first.

  • Protocol:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Perform a performance validation test using a polystyrene standard film. The peak positions must be within the manufacturer's specified tolerance (e.g., ± 0.5 cm⁻¹). This step validates the instrument's calibration.

2. Sample Preparation (KBr Pellet Method):

  • Rationale: The KBr pellet method is chosen for its ability to produce high-quality, interference-free spectra for solid samples. Potassium bromide is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹). Proper sample dispersion is critical to avoid scattering effects (the Christiansen effect).

  • Protocol:

    • Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add ~200 mg of dry, spectroscopy-grade KBr powder.

    • Briefly but thoroughly mix the sample and KBr until a homogenous powder is obtained. Causality: Over-grinding can lead to polymorphic changes in the sample or excessive moisture absorption by the KBr.

    • Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3. Data Acquisition:

  • Rationale: A background spectrum is collected to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum represents only the sample.

  • Protocol:

    • Place the empty pellet holder (or nothing) in the sample compartment.

    • Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a crucial step for trustworthiness.

    • Place the KBr pellet containing the sample into the holder in the sample compartment.

    • Collect the sample spectrum using the same acquisition parameters (32 scans, 4 cm⁻¹ resolution).

4. Data Processing and Interpretation:

  • Rationale: Raw data may require minor corrections to establish a flat baseline. Peak picking identifies the precise wavenumbers of absorption maxima.

  • Protocol:

    • Perform an automated baseline correction if necessary.

    • Use the instrument's software to identify and label the major absorption peaks.

    • Compare the observed peak positions with the expected values from the theoretical analysis (Section 2.4).

    • Correlate the complete set of observed bands to confirm the presence of all functional groups and thereby the identity of this compound.

Interpreting the Spectrum: A Cohesive Analysis

A successful interpretation relies on identifying the key functional group peaks and ensuring they form a cohesive picture that matches the known structure.

Figure 3: Correlation of functional groups to their key IR absorption regions.

When analyzing the spectrum of this compound, the following key features should be sought for definitive identification:

  • The Nitrile Peak: Look for a sharp, intense band around 2230 cm⁻¹. Its presence is a strong indicator of the -C≡N group.[9][10]

  • The Nitro "Eye Teeth": Identify two very strong absorptions in the mid-frequency range. One should appear around 1550-1475 cm⁻¹ (asymmetric stretch) and the second around 1360-1290 cm⁻¹ (symmetric stretch).[3][4][5] The high intensity of these peaks is a hallmark of the nitro group.

  • The 3000 cm⁻¹ Divide: The region around 3000 cm⁻¹ should be carefully examined. Weaker, sharp peaks just above 3000 cm⁻¹ are attributable to the aromatic C-H stretches, while more intense peaks just below 3000 cm⁻¹ confirm the presence of the methyl group's C-H bonds.

  • Fingerprint Region Confirmation: The presence of C=C ring stretching bands around 1600 cm⁻¹ and C-H bending bands for the methyl group (~1450 and ~1375 cm⁻¹) will further support the structure. Note that the symmetric C-H bend of the methyl group may overlap with the strong symmetric NO₂ stretch.

By systematically identifying these key absorptions and ensuring no major, unexplainable peaks are present, a researcher can confidently confirm the identity and purity of this compound.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable.
  • IR spectrum: Nitriles. (n.d.). Química Orgánica.
  • IR: nitro groups. (n.d.). University of Calgary.
  • Nitro compound infrared spectra. (n.d.). Chemistry Stack Exchange.
  • Fu, W.-F., & Zhao, G.-X. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • Chemical structure of benzonitrile derivatives and FT-IR absorption spectra. (n.d.). ResearchGate.
  • LaCourse, D. L., & Tans, K. C. (1987). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Applied Spectroscopy, 41(4), 659-663.
  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Zhang, B., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(19), 6537.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.

Sources

theoretical properties of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-Methyl-5-nitrobenzonitrile

This guide provides a comprehensive analysis of the theoretical and experimentally determined properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's molecular structure, spectroscopic signatures, reactivity, and potential as a synthetic intermediate.

Molecular Identity and Physicochemical Properties

This compound (CAS No. 939-83-3) is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group.[1] This trifunctional substitution pattern imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro and nitrile groups, contrasted with the electron-donating methyl group, creates a polarized aromatic system that dictates its reactivity and intermolecular interactions.

The compound typically appears as a pale yellow to light brown solid at room temperature and is relatively insoluble in water but soluble in organic solvents like ethanol.[1]

Table 1: Core Physicochemical and Computational Data

Property Value Source(s)
IUPAC Name This compound [2]
Synonyms 2-Cyano-4-nitrotoluene, 5-Nitro-o-tolunitrile [1][2]
CAS Number 939-83-3 [2]
Molecular Formula C₈H₆N₂O₂ [1][2]
Molecular Weight 162.15 g/mol [2]
Monoisotopic Mass 162.042927438 Da [2]
Melting Point 103.5-108 °C [3][4]
SMILES CC1=C(C=C(C=C1)[O-])C#N [2][5]

| InChIKey | XOSDYLFXPMFRGF-UHFFFAOYSA-N |[2][6] |

2_Methyl_5_nitrobenzonitrile_Structure cluster_ring C1 C C2 C C1->C2 C6 C C1->C6 C1_sub C≡N C1->C1_sub C3 C C2->C3 C2->C3 C2_sub CH₃ C2->C2_sub C4 C C3->C4 C5 C C4->C5 C4->C5 C5->C6 C5_sub_N N C5->C5_sub_N C6->C1 C5_sub_O1 O C5_sub_N->C5_sub_O1 + C5_sub_O2 O C5_sub_N->C5_sub_O2

Caption: 2D Molecular Structure of this compound.

Crystallographic and Structural Analysis

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. A study published in Acta Crystallographica reveals key structural parameters for this compound.[7][8] A notable finding is that the nitro group is slightly twisted out of the plane of the benzene ring, with a rotation of 10.2(2)°.[4][7][8] This deviation from planarity can influence the molecule's packing in the crystal lattice and its electronic properties. The overall crystal structure is stabilized by van der Waals interactions rather than strong hydrogen bonding.[4][7]

Table 2: Key Crystallographic Data

Parameter Value Source
Crystal System Monoclinic [7]
Space Group P2₁/n [7]
a (Å) 3.8946 (8) [7]
b (Å) 7.6350 (15) [7]
c (Å) 26.180 (5) [7]
**β (°) ** 91.65 (3) [7]
**Volume (ų) ** 778.1 (3) [7]
Z 4 [7]

| **Calculated Density (Mg m⁻³) **| 1.384 |[7] |

This structural data is fundamental for computational modeling, where the crystallographic geometry serves as an excellent starting point for theoretical calculations such as Density Functional Theory (DFT).

Spectroscopic Profile: A Theoretical Fingerprint

The theoretical spectroscopic properties predict how this compound will interact with electromagnetic radiation, providing a unique fingerprint for its identification and characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the three aromatic protons will appear as complex multiplets or distinct doublets and doublet of doublets. Their chemical shifts will be influenced by the electronic effects of the adjacent functional groups. The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will have a characteristic shift around 115-120 ppm, while the aromatic carbons will appear in the 110-150 ppm range. The chemical shifts of the ring carbons are significantly affected by the electron-withdrawing and -donating nature of the substituents.

3.2 Infrared (IR) Spectroscopy The IR spectrum is determined by the vibrational modes of the molecule's functional groups.[9] Key expected absorption bands include:

  • Nitrile (C≡N) stretch: A sharp, strong band around 2220-2240 cm⁻¹.

  • Nitro (NO₂) asymmetric stretch: A strong band around 1520-1560 cm⁻¹.

  • Nitro (NO₂) symmetric stretch: A strong band around 1340-1360 cm⁻¹.

  • Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.

  • Aliphatic C-H stretch (from CH₃): Bands appearing just below 3000 cm⁻¹.

  • C=C aromatic ring stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.[10] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 162. Subsequent fragmentation patterns would likely involve the loss of the nitro group (-NO₂) or the methyl group (-CH₃).

Reactivity and Synthetic Potential

The chemical behavior of this compound is governed by its three functional groups.

  • Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-methyl-5-nitrobenzoic acid) or an amide.[11] It can also be reduced to an amine or participate in cycloaddition reactions, for instance, to form tetrazoles, which are important scaffolds in medicinal chemistry.[4]

  • Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, its primary utility in synthesis is its susceptibility to reduction. It can be selectively reduced to an amino group (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 5-amino-2-methylbenzonitrile. This transformation is critical as it introduces a versatile amino group, a common anchor point for building more complex molecules in drug discovery.[12]

  • Aromatic Ring: The electron-deficient nature of the ring, due to the nitro and nitrile groups, makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly at positions ortho and para to the nitro group.

Synthetic_Utility_Workflow cluster_nitro Nitro Group Reduction cluster_nitrile Nitrile Group Transformation Start This compound Nitro_Reduction Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Nitro_Reduction Nitrile_Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Nitrile_Hydrolysis Nitrile_Cyclo Cycloaddition (e.g., NaN₃) Start->Nitrile_Cyclo Amino_Product 5-Amino-2-methylbenzonitrile Nitro_Reduction->Amino_Product Further_Synth Further Synthesis Amino_Product->Further_Synth Key Intermediate for Kinase Inhibitors, etc. Acid_Product 2-Methyl-5-nitrobenzoic Acid Nitrile_Hydrolysis->Acid_Product Tetrazole_Product 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole Nitrile_Cyclo->Tetrazole_Product Further_Synth2 Further Synthesis Tetrazole_Product->Further_Synth2 Bioisostere in Drug Design

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, and this compound serves as a valuable intermediate.[13][14] The true potential is unlocked after the reduction of the nitro group to an amine. The resulting aminobenzonitrile core is a common feature in various therapeutic agents, including kinase inhibitors, which are a cornerstone of modern oncology treatment.[12][15] The amino group can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, while the nitrile can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[12]

Safety and Handling

As with many nitroaromatic compounds, this compound must be handled with care.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Protocol: Standard Handling Procedure

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Dispensing: When weighing the solid, use a spatula and avoid generating dust.

  • Spill Management: In case of a spill, cover the area with an inert absorbent material, collect it into a sealed container, and dispose of it as hazardous chemical waste. Do not let the product enter drains.

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

The , derived from computational analysis and validated by experimental data, paint a picture of a versatile and reactive molecule. Its distinct structural and electronic features, confirmed by crystallographic and spectroscopic analysis, make it a predictable and useful building block. Its primary value for researchers in drug development lies in its capacity to be transformed, particularly through the reduction of its nitro group, into key intermediates for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and safety is paramount to harnessing its full potential in the laboratory.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 350143, this compound.
  • PrepChem.com. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o972.
  • ChemSynthesis. This compound.
  • SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • PubMed. 2-Methyl-5-nitro-benzonitrile.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • PubChemLite. This compound (C8H6N2O2).
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • ResearchGate. Molecular Structure of 2-hydroxy-5-methyl-2-nitroazobenzene Isomer: DFT Insight.

Sources

An In-Depth Technical Guide to 2-Methyl-5-nitrobenzonitrile: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzonitrile, a seemingly unassuming aromatic compound, holds a significant position in the landscape of synthetic chemistry. Its unique trifunctional arrangement—a methyl group, a nitro moiety, and a nitrile function on a benzene scaffold—renders it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its early 20th-century origins to its contemporary applications as a key intermediate in the development of pharmaceuticals and functional materials. We will delve into its historical synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and its role as a precursor to valuable heterocyclic systems.

Physicochemical and Spectroscopic Profile

This compound typically appears as a pale yellow to light brown solid at room temperature. It is relatively insoluble in water but exhibits solubility in common organic solvents such as ethanol and acetone.[1] The presence of the electron-withdrawing nitro and cyano groups significantly influences its chemical and physical properties.

PropertyValue
CAS Number 939-83-3
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Melting Point 104-108 °C
Beilstein Registry No. 1947376
Synonyms 5-Nitro-o-tolunitrile, 2-Cyano-4-nitrotoluene, 6-Methyl-3-nitrobenzonitrile

Spectroscopic Data:

The structural features of this compound are well-defined by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum typically shows signals corresponding to the aromatic protons and the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum provides characteristic signals for the aromatic carbons, the nitrile carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the nitrile (C≡N) and nitro (NO₂) functional groups.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[2]

The Genesis of this compound: A Historical Perspective

While modern chemical catalogs are replete with entries for this compound, its origins trace back to the early 20th century. The Beilstein database, a comprehensive repository of organic compounds, records its existence under registry number 1947376.[3] Early investigations into the synthesis of this compound were likely driven by the burgeoning field of dye chemistry and the need for novel substituted nitroaromatics.

A significant early report on the synthesis of "5-Nitro-o-tolunitril" (an accepted synonym) appears in a 1936 publication in Helvetica Chimica Acta by P. Ruggli and A. Staub. Their work provides a foundational method for the preparation of this important intermediate.

The Ruggli and Staub Synthesis (1936): A Classic Approach

The method developed by Ruggli and Staub likely involved a multi-step sequence starting from a readily available toluene derivative. A plausible pathway, consistent with the chemical knowledge of the era, would be the diazotization of 5-nitro-o-toluidine followed by a Sandmeyer reaction. The Sandmeyer reaction, discovered in 1884, is a classic method for converting an aryl diazonium salt to an aryl halide or pseudohalide, including a nitrile.[4]

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representation of the likely steps involved in the early synthesis of this compound, based on the principles of the Sandmeyer reaction.

Step 1: Diazotization of 5-Nitro-o-toluidine

  • Dissolve 5-nitro-o-toluidine in a cooled aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • Observe the evolution of nitrogen gas, indicating the decomposition of the diazonium salt and the formation of the nitrile.

  • Gently warm the reaction mixture to drive the reaction to completion.

  • Isolate the crude this compound by filtration or extraction.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.

Historical_Synthesis

A later, more modern approach to the synthesis of "5-nitro-o-tolunitrile" was described in a 1964 patent. This method utilized nitronium fluoborate as the nitrating agent for o-tolunitrile.[1] This highlights the evolution of synthetic methodologies towards more efficient and selective reagents.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three functional groups, offering a rich platform for synthetic transformations.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation is a cornerstone of its synthetic utility, as the resulting 2-methyl-5-aminobenzonitrile is a key precursor to a wide range of heterocyclic compounds.[5]

Typical Reduction Conditions:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

  • Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid).

Nitro_Reduction

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-5-nitrobenzoic acid.

  • [3+2] Cycloaddition for Tetrazole Synthesis: A particularly important reaction is the [3+2] cycloaddition with an azide source (e.g., sodium azide) to form a tetrazole ring.[2][6] Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many pharmaceutical agents.[6]

Experimental Protocol: Synthesis of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole

  • To a solution of this compound in a suitable solvent (e.g., dimethylformamide), add sodium azide and an ammonium salt (e.g., ammonium chloride).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and acidify with a mineral acid to precipitate the tetrazole product.

  • Collect the solid by filtration and purify by recrystallization.

Tetrazole_Synthesis

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a strategic intermediate in the synthesis of high-value molecules.

A Gateway to Quinazolines

Following the reduction of the nitro group to an amine, the resulting 2-methyl-5-aminobenzonitrile is a prime substrate for the synthesis of quinazolines and quinazolinones. These bicyclic heterocycles are privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7] The synthesis typically involves the condensation of the aminobenzonitrile with a one-carbon synthon, such as an orthoester or formamide, followed by intramolecular cyclization.[8]

Quinazoline_Synthesis_Pathway

Precursor to Functional Materials

Beyond pharmaceuticals, nitrile derivatives are utilized in materials science. For instance, phthalonitriles, which share the nitrile functionality, are precursors to phthalocyanines.[2] These macrocyclic compounds are important as dyes, pigments, gas sensors, and photosensitizers in photodynamic therapy.[2] While not a phthalonitrile itself, the reactivity of the nitrile group in this compound makes it a candidate for incorporation into novel polymeric and functional materials.

Conclusion

This compound has traversed a significant journey from its early 20th-century synthesis to its current status as a valuable and versatile building block in modern organic chemistry. Its rich reactivity, stemming from the interplay of its methyl, nitro, and nitrile functional groups, provides chemists with a powerful tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and materials science, a thorough understanding of the history, properties, and synthetic potential of this key intermediate is essential for the continued development of innovative and impactful chemical entities.

References

  • Beilstein Registry Number 1947376. Beilstein Handbook of Organic Chemistry.
  • Liang, W.-X., & Wang, G.-X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972. [Link]
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1395-1416.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubMed. (2008). 2-Methyl-5-nitro-benzonitrile.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • ChemSynthesis. (n.d.). This compound.
  • Wikipedia. (n.d.). Sandmeyer reaction.

Sources

fundamental reactivity of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of 2-Methyl-5-nitrobenzonitrile

Foreword: A Molecule of Dichotomous Reactivity

This compound is a fascinating aromatic compound that presents a study in contrasts. Its structure is deceptively simple, yet the interplay of its three distinct functional groups—an activating methyl group, and two deactivating nitro and cyano groups—creates a rich and nuanced landscape of chemical reactivity. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and exploit the synthetic potential of this versatile intermediate. We will move beyond mere procedural descriptions to explore the underlying principles that govern its transformations, providing not just the "how," but the critical "why" behind methodological choices.

Molecular Profile and Structural Characteristics

This compound (CAS 939-83-3) is an aromatic nitrile that typically appears as a pale yellow to light brown solid at room temperature.[1] Its molecular structure is foundational to its reactivity.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[1][2][3]
Molecular Weight 162.15 g/mol [2][3]
Melting Point 103.5-107.5 °C
Appearance Pale yellow to light brown solid[1]
Solubility Insoluble in water; Soluble in ethanol, acetone[1]
Synonyms 2-Cyano-4-nitrotoluene, 5-Nitro-o-tolunitrile[1][3]

The molecule's crystal structure reveals that the nitro group is slightly rotated out of the plane of the benzene ring by about 10.2 degrees.[2][4] This seemingly minor deviation has subtle implications for the electronic delocalization across the aromatic system.

Caption: Structure of this compound.

Reactivity of the Aromatic Core: An Electron-Deficient System

The reactivity of the benzene ring itself towards Electrophilic Aromatic Substitution (EAS) is severely diminished. This is a direct consequence of the electronic properties of its substituents.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to hyperconjugation.[5][6]

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects.[5]

  • Cyano Group (-CN): A deactivating, meta-directing group, also due to strong inductive and resonance electron withdrawal.[5]

The cumulative effect of two strong deactivating groups (-NO₂ and -CN) overwhelmingly surpasses the mild activating effect of the methyl group. The ring is therefore highly electron-deficient and resistant to further electrophilic attack (e.g., nitration, Friedel-Crafts reactions).[6][7] Any potential substitution would be directed to the positions ortho to the methyl group and meta to the nitro and cyano groups, but harsh conditions would be required, likely leading to decomposition.

Directing_Effects cluster_1 mol C C C C C C Benzene Ring effect Overall Effect: Ring is Highly Deactivated Reactivity Dominated by Functional Groups mol->effect CH3 -CH₃ (Methyl) Activating Ortho, Para-Director CH3->mol:c2 NO2 -NO₂ (Nitro) Strongly Deactivating Meta-Director NO2->mol:c5 CN -CN (Cyano) Deactivating Meta-Director CN->mol:c1

Caption: Electronic influence of substituents on the aromatic ring.

The Core Reactivity: Transformations of the Functional Groups

The true synthetic utility of this compound lies not in modifying its aromatic core, but in the selective transformation of its nitro and nitrile moieties.

Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical reaction of this molecule, yielding 2-amino-5-methylbenzonitrile (CAS 5925-93-9), a valuable precursor for pharmaceuticals and heterocyclic synthesis.[8][9] The primary challenge and the cornerstone of successful synthesis is achieving this reduction with high selectivity, leaving the nitrile group intact.

Causality in Reagent Selection: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a powerful method for nitro reduction, it carries a significant risk of simultaneously reducing the nitrile to a benzylamine, leading to undesired byproducts.[10][11] Therefore, chemoselective methods employing dissolving metals in acidic media are often the superior choice. Reagents like tin(II) chloride (SnCl₂) are particularly effective because they provide a milder, stepwise electron transfer mechanism that is highly selective for the nitro group in the presence of a nitrile.[9][12]

MethodReagent/CatalystTypical ConditionsSelectivity for -NO₂ vs. -CNReference(s)
Metal/Acid Reduction SnCl₂·2H₂O / HCl or EtOH70-90 °CExcellent[9][12]
Metal/Acid Reduction Fe / HCl or Acetic AcidRefluxGood to Excellent[11]
Metal/Acid Reduction Zn / Acetic AcidMild ConditionsGood[11]
Catalytic Hydrogenation H₂ / Pt/CLow PressureGood (less nitrile reduction than Pd/C)[12]
Catalytic Hydrogenation H₂ / Raney NickelMild ConditionsFair to Good (can be substrate dependent)[11][13]

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the identity of the product confirmed by melting point and spectroscopic analysis, ensuring the desired transformation has occurred selectively.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: To this stirring suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid. Rationale: The acid protonates the nitro group, activating it for reduction by the Sn(II) species.[9]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up & Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the acid by the slow, portion-wise addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (pH 8-9). Caution: This is an exothermic process. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer). The desired amine product is organic-soluble.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-amino-5-methylbenzonitrile.

Nitro_Reduction_Workflow start This compound in Ethanol reagents Add SnCl₂·2H₂O in conc. HCl start->reagents reflux Reflux at 80-90°C (Monitor by TLC) reagents->reflux Stepwise e⁻ transfer workup Cool & Neutralize (e.g., NaHCO₃ soln) reflux->workup extraction Extract with Ethyl Acetate workup->extraction purify Dry, Concentrate & Purify (Chromatography) extraction->purify end 2-Amino-5-methylbenzonitrile purify->end

Caption: Workflow for the selective reduction of the nitro group.

Hydrolysis of the Nitrile Group

The nitrile group is at the same oxidation state as a carboxylic acid and can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions.[14][15] This transformation provides a route to 2-methyl-5-nitrobenzoic acid or 2-methyl-5-nitrobenzamide .

Mechanistic Insight: The reaction proceeds via nucleophilic attack on the electrophilic carbon of the nitrile.[15] In acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[14][16] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid.[16]

  • Setup: Dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 50-75% aqueous solution).

  • Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by observing the dissolution of the starting material and the eventual precipitation of the carboxylic acid product upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath. The 2-methyl-5-nitrobenzoic acid product, being less soluble in the cold acidic solution, will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.

Nitrile_Hydrolysis_Mechanism nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile + H⁺ attack Tetrahedral Intermediate (after H₂O attack) protonated_nitrile->attack + H₂O (Nucleophilic Attack) amide R-C(=O)-NH₂ (Amide Intermediate) attack->amide - H⁺ (Tautomerization) acid R-C(=O)-OH (Carboxylic Acid) amide->acid + H₂O, H⁺ (Further Hydrolysis)

Caption: Simplified mechanism for acid-catalyzed nitrile hydrolysis.

Summary and Synthetic Outlook

The fundamental reactivity of this compound is a tale of two pathways, governed entirely by the targeted functional group. The aromatic ring itself is largely inert to electrophilic attack, pushing its synthetic utility towards the selective manipulation of the nitro and cyano groups.

  • Reduction Pathway: Selective reduction of the nitro group provides a gateway to substituted anilines, which are foundational building blocks for a vast array of nitrogen-containing heterocycles, dyes, and pharmacologically active molecules.

  • Hydrolysis Pathway: Hydrolysis of the nitrile group offers a route to substituted benzoic acids and amides, which are also crucial intermediates in fine chemical and pharmaceutical synthesis.

By understanding the electronic interplay of the substituents and the specific conditions required for selective transformations, a skilled chemist can effectively leverage this compound as a strategic starting material for complex molecular architectures.

References

  • Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile - PrepChem.com.[Link]
  • This compound - ChemSynthesis.[Link]
  • A new reagent for selective reduction of nitro group.[Link]
  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.[Link]
  • This compound - PMC - NIH.[Link]
  • 2-Methyl-5-nitro-benzonitrile - PubMed.[Link]
  • 21.5: Hydrolysis of nitriles - Chemistry LibreTexts.[Link]
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
  • 5 Nitrile Hydrolysis Steps - Berkeley Learning Hub.[Link]
  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks.[Link]
  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry.[Link]
  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing).[Link]
  • Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.[Link]
  • Nitro Reduction - Common Conditions.[Link]
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange.[Link]
  • Preparation method of aminobenzonitrile - Eureka | P
  • This compound | C8H6N2O2 | CID 350143 - PubChem - NIH.[Link]
  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google P
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Reaction pathways associated with the hydrogenation of benzonitrile...
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes - Materials Chemistry Frontiers (RSC Publishing).[Link]
  • Electrophilic Aromatic Substitution Reaction in Organic Chemistry - YouTube.[Link]
  • 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts.[Link]
  • RU1772103C - Method of 2-aminobenzonitrile synthesis - Google P
  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
  • Nucleophilic Substitution Reaction - BYJU'S.[Link]
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts.[Link]
  • 8.5: Nucleophilic Substitution - 2nd Order - Chemistry LibreTexts.[Link]
  • Kinetic Study on Nucleophilic Substitution Reactions of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile: Reaction Mechanism and Failure of Reactivity-Selectivity Principle - Korea Science.[Link]
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.[Link]

Sources

Introduction: The Significance of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Methyl-5-nitrobenzonitrile

This guide provides a comprehensive exploration of the electronic properties of this compound (CAS No. 939-83-3), a molecule of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture, detail rigorous protocols for its characterization, and synthesize experimental data with computational insights to provide a holistic understanding of its electronic landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile chemical scaffold.

Benzonitrile derivatives are foundational scaffolds in organic chemistry. The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, making them invaluable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] this compound is a particularly compelling case study. Its structure features a delicate balance of electron-donating and electron-withdrawing groups, creating a unique electronic profile that dictates its reactivity and potential applications.

The molecule incorporates three key functional groups that modulate the electron density of the aromatic ring:

  • A Nitrile Group (-C≡N): A strong electron-withdrawing group via both induction and resonance.[3]

  • A Nitro Group (-NO₂): One of the most powerful electron-withdrawing groups.[1]

  • A Methyl Group (-CH₃): A weak electron-donating group through induction and hyperconjugation.

This guide will systematically unravel how this specific arrangement of substituents governs the molecule's structural, spectroscopic, and electronic characteristics.

Molecular Structure and Synthesis

A molecule's electronic properties are fundamentally rooted in its three-dimensional structure. Therefore, a precise understanding of its geometry is paramount.

Structural Analysis

X-ray crystallography studies reveal that this compound has a monoclinic crystal system.[2] The benzene ring and the nitro group are nearly planar, with the nitro group being slightly rotated out of the plane of the benzene ring by approximately 10.2 degrees.[2][4] This slight twist is a common feature in substituted nitrobenzenes and can be attributed to optimizing electronic and steric interactions within the crystal lattice. The overall structure is stabilized by van der Waals interactions.[2][4]

Table 1: Key Crystallographic Data for this compound [2]

ParameterValue
Chemical FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
Crystal SystemMonoclinic
a3.8946 (8) Å
b7.6350 (15) Å
c26.180 (5) Å
β91.65 (3)°
Volume778.1 (3) ų
Synthesis Pathway

While multiple synthetic routes may exist, a common approach to synthesizing substituted benzonitriles involves the Sandmeyer reaction or nucleophilic aromatic substitution. Given the prevalence of this compound as a chemical intermediate, it is typically sourced from commercial suppliers.[5] For laboratory-scale synthesis, a plausible route could involve the nitration of 2-methylbenzonitrile.

The diagram below illustrates a generalized workflow for the characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification cluster_electronic Electronic Property Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr purity_check Purity Assessment (e.g., HPLC, Melting Point) nmr->purity_check ms Mass Spectrometry (GC-MS) ms->purity_check ir IR Spectroscopy ir->purity_check uv_vis UV-Vis Spectroscopy purity_check->uv_vis com_chem Computational Chemistry (DFT Calculations) purity_check->com_chem

Caption: Workflow for Synthesis and Electronic Characterization.

Spectroscopic Characterization: The Experimental Core

Spectroscopy provides empirical data on how a molecule interacts with electromagnetic radiation, offering a direct window into its electronic structure and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei. The electron-donating methyl group and the electron-withdrawing nitro and nitrile groups create a distinct pattern of shielding and deshielding for the aromatic protons and carbons.

Table 2: Representative ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (ppm)MultiplicityAssignment RationaleReference
¹H~2.6SingletProtons of the electron-donating methyl group.[5][6]
¹H~7.5 - 8.5MultipletsAromatic protons, shifted downfield due to the strong deshielding effects of the -NO₂ and -CN groups.[5][6]
¹³C~20SingletCarbon of the methyl group.[5]
¹³C~115 - 120SingletCarbon of the nitrile group.[7]
¹³C~120 - 150MultipletsAromatic carbons, with significant chemical shift dispersion due to the varied electronic environments.[5]

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3100-3000C-H stretchAromatic[8]
~2950C-H stretchMethyl[9]
~2230C≡N stretchNitrile[8]
~1580, 1470C=C stretchAromatic Ring[9]
~1530N-O asymmetric stretchNitro[8]
~1350N-O symmetric stretchNitro[8]

The strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group, confirming the presence of these powerful electron-withdrawing moieties.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for data integrity.

  • Sample Analysis: Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of percent transmittance.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the benzene ring, coupled with the strong electronic influence of the nitro and nitrile groups, is expected to give rise to distinct absorption bands. The spectrum would likely show π → π* transitions characteristic of the substituted aromatic system.

Computational Analysis of Electronic Properties

To complement our experimental findings, we turn to computational chemistry. Methods like Density Functional Theory (DFT) allow us to visualize and quantify the electronic landscape of this compound.[10][11]

G cluster_props Electronic Property Calculation start Input Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311G) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq homo_lumo HOMO/LUMO Analysis freq->homo_lumo mesp Molecular Electrostatic Potential (MESP) Map freq->mesp nbo Natural Bond Orbital (NBO) & Charge Distribution freq->nbo

Caption: A Typical Workflow for DFT-Based Electronic Property Analysis.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[12][13]

  • HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring.

  • LUMO: Represents the ability to accept an electron. The LUMO will likely be centered on the electron-deficient nitro and nitrile groups, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP)

An MESP map provides an intuitive visualization of the charge distribution across a molecule. For this compound, the MESP would show:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. These are the regions most attractive to electrophiles.

  • Positive Potential (Blue): Located around the hydrogen atoms of the methyl group and the aromatic ring.

  • Neutral Potential (Green): Areas of intermediate potential.

This map is invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.

Applications and Future Directions

The distinct electronic properties of this compound make it a valuable building block.[14]

  • Pharmaceutical Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a synthetic handle to build more complex, biologically active molecules.[15]

  • Materials Science: As a nitrile derivative, it can serve as a precursor for phthalocyanines, which are used as dyes, pigments, and gas sensors.[2]

  • Coordination Chemistry: The nitrile functionality can act as a ligand, allowing for the synthesis of novel coordination complexes.[2]

Future research could focus on leveraging the molecule's properties for the development of novel charge-transfer materials or as a scaffold for targeted covalent inhibitors in drug discovery, where the electron-deficient ring is primed for nucleophilic aromatic substitution by a biological nucleophile.

Conclusion

This compound is a molecule defined by the interplay of its substituent groups. The powerful electron-withdrawing capabilities of the nitro and nitrile groups, slightly offset by the electron-donating methyl group, create a polarized aromatic system with distinct regions of high and low electron density. This electronic architecture is clearly observable through spectroscopic techniques and can be accurately modeled using computational methods. A thorough understanding of these properties, gained through the systematic application of the protocols and analyses described herein, is essential for unlocking the full potential of this versatile chemical intermediate in advanced scientific applications.

References

  • PubChem. This compound. National Institutes of Health.
  • PrepChem.com. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972.
  • ResearchGate. Normalized UV-vis absorption spectra of 2 in DMSO, acetonitrile....
  • ChemSynthesis. This compound.
  • PubMed. 2-Methyl-5-nitro-benzonitrile. National Library of Medicine.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • IndiaMART. This compound in Hyderabad, Basr Fine Chemicals Private Limited.
  • NIST WebBook. Benzonitrile, 2-methyl-. National Institute of Standards and Technology.
  • Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • PubChem. 2-Amino-5-nitrobenzonitrile. National Institutes of Health.
  • ResearchGate. A comparative study on vibrational, conformational and electronic structure of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole.
  • YouTube. Molecular Orbital Theory, Integrated Rate Laws, The Arrhenius Equation, Stoichiometry Word Problem.
  • YouTube. 9.5 Molecular Orbital Theory (MO Theory) | General Chemistry.
  • Pearson Education. CHAPTER 5: MOLECULAR ORBITALS.
  • National Institutes of Health. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory.
  • Physical Chemistry Chemical Physics. Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile.
  • MDPI. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.
  • NIST WebBook. Benzonitrile. National Institute of Standards and Technology.
  • NIST WebBook. Benzonitrile, 4-methyl-. National Institute of Standards and Technology.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Hazard Analysis

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a cyano (nitrile) group.[1] It typically appears as a pale yellow to light brown solid at room temperature.[1] Its molecular structure, featuring both a nitro group and a nitrile group, dictates its reactivity and toxicological profile, necessitating stringent safety measures.

1.1. Physicochemical and Toxicological Properties

A thorough understanding of the compound's properties is the foundation of a robust safety protocol. The presence of the nitro group, a potent electron-withdrawing group, and the nitrile functionality contribute to its reactivity and potential toxicity.[1]

PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem[2]
Molecular Weight 162.15 g/mol PubChem[2]
Appearance Pale yellow to light brown solidCymitQuimica[1]
Melting Point 103.5-107.5 °CSigma-Aldrich[3]
Solubility Insoluble in water, soluble in organic solvents like ethanol and acetone.[1]CymitQuimica[1]

1.2. GHS Hazard Classification and Systemic Effects

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

The causality behind these classifications lies in the chemical nature of aromatic nitro compounds and nitriles. Aromatic nitro compounds are known to have the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5] This can lead to symptoms such as headache, fatigue, dizziness, and cyanosis (a blue coloration of the skin and lips). While specific data for this compound is limited, this systemic effect is a critical consideration for all aromatic nitro compounds and underscores the importance of preventing exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

2.1. Engineering Controls: The First Line of Defense

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] The laboratory should be equipped with readily accessible safety showers and eyewash stations.[6]

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves offer good protection against bases, oils, and many solvents and are a suitable choice for handling this compound.[7] Gloves should be inspected before each use and disposed of immediately after contamination.[6]

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[6] A face shield should be worn over safety glasses whenever there is a significant risk of splashing or explosion.[6]

  • Skin and Body Protection: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned.[6] Long pants and closed-toe shoes are required to cover all exposed skin.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound respirator Respiratory Protection (As needed, based on risk assessment) face_shield Face Shield (Splash/Explosion Risk) goggles Chemical Safety Goggles (Mandatory) lab_coat Flame-Resistant Lab Coat gloves Nitrile Gloves clothing Long Pants & Closed-Toe Shoes

Caption: Hierarchy of essential Personal Protective Equipment.

Safe Handling, Storage, and Disposal Protocols

3.1. Prudent Handling Practices

  • Avoid Dust Formation: When handling the solid, minimize the creation of dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated enclosure.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or explosive reactions.[9]

3.2. Storage with Causality in Mind

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] It should be segregated from incompatible materials.[9] The rationale for these storage conditions is to prevent degradation of the compound and to avoid hazardous reactions. Nitro compounds can be thermally sensitive, and elevated temperatures can potentially lead to decomposition.[10]

3.3. Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.[11] Contaminated materials, including gloves, absorbent pads, and empty containers, should be placed in a designated, sealed, and labeled hazardous waste container for disposal by trained personnel in accordance with local, state, and federal regulations.[12]

Experimental Protocol: Synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole

This protocol illustrates the practical application of safety procedures when working with this compound. Tetrazoles are important compounds in medicinal chemistry, and this synthesis is a relevant example for the target audience.

4.1. Reaction Scheme

This compound reacts with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) to form 5-(2-methyl-5-nitrophenyl)-1H-tetrazole via a [3+2] cycloaddition reaction.[11][13]

4.2. Step-by-Step Methodology

  • Preparation (in a chemical fume hood):

    • Don all required PPE (safety goggles, nitrile gloves, flame-resistant lab coat).

    • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. The use of an inert atmosphere is a precaution to prevent any potential side reactions with atmospheric moisture or oxygen.[13]

  • Reagent Addition:

    • To the flask, add this compound (30 mmol), sodium azide (45 mmol), and ammonium chloride (33 mmol).[13] Causality: Sodium azide is highly toxic and can form explosive heavy metal azides; therefore, it must be handled with extreme care, avoiding contact with metals. Ammonium chloride acts as a proton source in the reaction.

    • Add 50 ml of DMF.[13]

  • Reaction:

    • Stir the mixture at 110 °C (383 K) for 20 hours.[13] The elevated temperature is necessary to overcome the activation energy of the cycloaddition reaction.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into 100 ml of ice water.[13] This precipitates the product, which is less soluble in water.

    • Adjust the pH to 6 with hydrochloric acid (6 M).[13] This step ensures the protonation of the tetrazole ring.

  • Isolation and Purification:

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with distilled water to remove any remaining salts.[13]

    • Recrystallize the crude product from ethanol to obtain the pure 5-(2-methyl-5-nitrophenyl)-1H-tetrazole.[13]

Synthesis_Workflow cluster_workflow Synthesis Workflow prep 1. Preparation (Inert Atmosphere) reagents 2. Reagent Addition (Handle NaN3 with care) prep->reagents reaction 3. Reaction (110°C, 20h) reagents->reaction workup 4. Work-up (Precipitation & pH adjustment) reaction->workup isolation 5. Isolation & Purification (Filtration & Recrystallization) workup->isolation

Caption: Workflow for the synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

5.1. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult or if symptoms such as headache or dizziness develop, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

5.2. Spill Response

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[6] However, given its structural similarity to other aromatic nitro compounds, it is prudent to handle it with the same level of caution. For reference, the OSHA Permissible Exposure Limit (PEL) and the ACGIH Threshold Limit Value (TLV) for nitrobenzene are both 1 ppm as an 8-hour time-weighted average. These values should be considered as a conservative guide for minimizing exposure to this compound.

References

  • CymitQuimica. (n.d.). CAS 939-83-3: this compound. Retrieved from a source providing general chemical properties.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from a CDC/NIOSH webpage on first aid for chemical exposures.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Fluoro-4-methyl-5-nitrobenzonitrile. Retrieved from a safety data sheet for a structurally similar compound.
  • Dai, J., et al. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1944.
  • Carl ROTH. (2023, January 23). Safety data sheet.
  • Leng, G., & Bolt, H. M. (2006). Methemoglobin as a biomarker of exposure to aromatic amines and nitro compounds.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals.
  • New Jersey Department of Health. (2004, April). Hazardous Substance Fact Sheet: Nitrobenzene.
  • Sigma-Aldrich. (2024, March 7). Aldrich 146439 - SAFETY DATA SHEET.
  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(20), 3765-3783.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • ResearchGate. (2016, December). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Retrieved from a research article detailing a synthetic route.
  • RIVM. (n.d.). Overview of national occupational exposure limits for substances without a European occupational exposure limit.
  • MDPI. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from a research article on tetrazole synthesis.
  • BenchChem. (n.d.). 2-(Hydroxymethyl)-5-nitrobenzonitrile.
  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from a research article on thermal decomposition.
  • Liang, W. X., et al. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • Defense Technical Information Center. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from a technical report on thermal decomposition.
  • MDPI. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3985.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (n.d.). Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole.
  • PubMed. (2024). Theoretical study on the thermal decomposition mechanism of 2-nitro-[1][4][7]triazolo[1,5-a][4][14][15]triazine-5,7-diamine. Retrieved from a research article on thermal decomposition.
  • Fisher Scientific. (2011, February 7). SAFETY DATA SHEET: 2-Nitrobenzonitrile.

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-5-nitrobenzonitrile from o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Principle

1.1. Background 2-Methyl-5-nitrobenzonitrile is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on an aromatic ring, provides multiple reactive sites for further functionalization. This application note provides a detailed, reliable protocol for the synthesis of this compound via the electrophilic aromatic nitration of o-tolunitrile (2-methylbenzonitrile).

1.2. Reaction Principle The synthesis is based on the electrophilic aromatic substitution (EAS) mechanism. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[2]

The electron-rich aromatic ring of o-tolunitrile then attacks the nitronium ion. The existing methyl (-CH₃) and cyano (-CN) groups on the ring direct the position of the incoming nitro group. The methyl group is an activating, ortho-, para- director, while the cyano group is a deactivating, meta- director. The directing effects of these two groups combine to favor the substitution at the C5 position, which is para to the methyl group and meta to the cyano group, yielding this compound as the major product.

Materials & Equipment

Reagents & Chemicals Grade Supplier Example
o-Tolunitrile (2-methylbenzonitrile)Reagent grade, ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Dichloromethane (CH₂Cl₂)ACS GradeMajor Solvent Supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Lab Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%Standard Lab Supplier
Ethanol (for recrystallization)95% or 200 proofStandard Lab Supplier
Deionized WaterType II or higherIn-house
Equipment Description
Three-neck round-bottom flask250 mL, with appropriate stoppers
Magnetic stirrer and stir bar
Dropping funnel100 mL, pressure-equalizing
Thermometer-20 to 110 °C range
Ice-water bathLarge enough to accommodate the flask
Separatory funnel500 mL
Rotary evaporator
Büchner funnel and filter flask
Standard laboratory glasswareBeakers, Erlenmeyer flasks, graduated cylinders
Thin-Layer Chromatography (TLC) setupPlates, chamber, UV lamp

Experimental Protocol

Workflow Overview

G prep Preparation of Nitrating Mixture react Nitration of o-Tolunitrile prep->react Add to substrate at 0-5 °C quench Reaction Quenching react->quench Pour onto ice extract Work-up & Extraction quench->extract Dichloromethane purify Purification by Recrystallization extract->purify Evaporate solvent char Product Characterization purify->char Yield, MP, NMR, IR

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a 100 mL beaker placed in an ice-water bath, add 30 mL of concentrated sulfuric acid.

    • While stirring gently, slowly and carefully add 15 mL of concentrated nitric acid dropwise. Causality: This addition is highly exothermic; slow, dropwise addition at low temperature is critical to prevent overheating and uncontrolled side reactions.[4] The sulfuric acid must be added first, and the nitric acid added to it.

    • Keep the resulting mixed acid cool in the ice bath until ready for use.

  • Nitration Reaction:

    • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.

    • Add 20.0 g (0.171 mol) of o-tolunitrile to the flask.

    • Begin stirring and allow the o-tolunitrile to cool to below 5 °C.

    • Slowly add the prepared cold nitrating mixture from the dropping funnel to the stirred o-tolunitrile over a period of 45-60 minutes.

    • Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Elevated temperatures can lead to the formation of dinitrated byproducts and decrease the yield.[3]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Reaction Monitoring (Optional but Recommended):

    • Progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and co-spot with the reaction mixture. The appearance of a new, lower Rf spot indicates product formation.

  • Quenching and Isolation:

    • Fill a 1 L beaker with approximately 400 g of crushed ice and 100 mL of cold deionized water.

    • Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. A pale yellow to light brown solid should precipitate.[1]

    • Causality: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture by dilution and precipitates the organic product, which is insoluble in water.[1]

    • Allow the ice to melt completely while stirring, then collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with several portions of cold deionized water until the filtrate is neutral (test with pH paper).

  • Purification by Recrystallization:

    • Transfer the crude, damp solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid just dissolves.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[5]

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.

Characterization & Expected Results

Property Expected Value
Appearance Pale yellow to light brown solid/crystals[1]
Molecular Formula C₈H₆N₂O₂[6]
Molecular Weight 162.15 g/mol [6]
Melting Point 106-108 °C
Theoretical Yield 27.7 g
Expected % Yield 75-85%
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[1]

Characterization Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons and the methyl group protons.

  • IR Spectroscopy: Characteristic peaks for C≡N (nitrile) stretch (~2230 cm⁻¹), asymmetric and symmetric NO₂ (nitro) stretches (~1530 and 1350 cm⁻¹), and C-H stretches.

Safety & Hazard Management

This protocol involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.[7][8]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield when handling concentrated acids.[9][10]

  • Fume Hood: All steps, especially the preparation and use of the mixed acid, must be performed inside a certified chemical fume hood to prevent inhalation of toxic nitrogen dioxide fumes.[11]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[11][12] They can cause severe burns on contact.[9] Always add acid to water (or in this case, nitric acid to sulfuric acid), never the reverse.[10] Store acids in designated acid cabinets away from incompatible materials like organic compounds, bases, and metals.[8][13]

  • Thermal Hazards: The nitration reaction is highly exothermic.[4] Failure to control the temperature can lead to a runaway reaction, posing an explosion risk. Ensure the ice bath is well-maintained.

  • Spill Management: Have a spill kit readily available containing a neutralizer like sodium bicarbonate (NaHCO₃).[13][14] For large spills, evacuate the area and contact emergency personnel.[8]

  • Waste Disposal: Acidic aqueous waste must be neutralized before disposal. Organic waste containing the product should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate, following all local and institutional regulations.[12]

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of nitration of o-tolunitrile.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350143, this compound.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • NC State University. (2015, June 11). Handling of Concentrated Acids. YouTube.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • Columbus Chemical Industries. (2021, December 13). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid.
  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • Venkataraman, S., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39.
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. PubMed.
  • University of Colorado Boulder. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Royal Society of Chemistry. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • Organic Syntheses. (n.d.). o-TOLUIC ACID.
  • Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • Taylor, R. (n.d.). Nitration and aromatic reactivity.
  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
  • ResearchGate. (n.d.). The possible reaction mechanism for the nitration reaction.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

experimental protocol for nitration of 2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<, "## Application Note: A Detailed Protocol for the Electrophilic Nitration of 2-Methylbenzonitrile

Abstract

This document provides a comprehensive experimental protocol for the nitration of 2-methylbenzonitrile, a significant electrophilic aromatic substitution reaction. The resulting nitrated derivatives are valuable intermediates in the synthesis of various pharmaceuticals and other complex organic molecules. This protocol details the reaction setup, execution, product isolation, and purification. Crucial safety precautions for handling potent nitrating agents are also thoroughly addressed.

Introduction: The Significance of Nitrated 2-Methylbenzonitrile

The nitration of aromatic compounds is a fundamental and versatile transformation in organic synthesis. It provides an efficient method for the introduction of a nitro (-NO₂) group onto an aromatic ring. This functional group serves as a linchpin for further chemical modifications, readily convertible to other essential functionalities like amines, or utilized to modulate the reactivity of the aromatic ring. Nitrated benzonitrile derivatives, in particular, are key building blocks in the synthesis of a wide range of biologically active molecules.

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, wherein a powerful electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich benzene ring.[1][2] The nitronium ion is typically generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4]

In the specific case of 2-methylbenzonitrile, the regiochemical outcome of the nitration is governed by the directing effects of the two existing substituents: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing cyano group. This interplay of electronic effects leads to a mixture of isomeric products, which can be separated to yield the desired compounds.

Mechanistic Overview: Directing Effects in Action

The regioselectivity of the nitration of 2-methylbenzonitrile is a classic example of the interplay between activating and deactivating groups in electrophilic aromatic substitution.

  • Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.[5] This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • Cyano Group (-CN): The cyano group is a deactivating, meta-director. Its strong electron-withdrawing inductive and resonance effects decrease the electron density of the aromatic ring, particularly at the ortho and para positions, thereby directing the incoming electrophile to the meta position.

Considering the positions on the 2-methylbenzonitrile ring:

  • C3: ortho to the methyl group and meta to the cyano group.

  • C4: meta to the methyl group and meta to the cyano group.

  • C5: para to the methyl group and meta to the cyano group.

  • C6: ortho to the methyl group and ortho to the cyano group.

The synergistic directing effects of the methyl and cyano groups will favor substitution at the positions that are activated by the methyl group and not strongly deactivated by the cyano group. Therefore, the primary products expected are 3-nitro-2-methylbenzonitrile and 5-nitro-2-methylbenzonitrile. The formation of the 6-nitro isomer is sterically hindered by the adjacent methyl group.

Experimental Protocol

This protocol provides a reliable method for the nitration of 2-methylbenzonitrile, yielding a mixture of nitrated isomers from which the desired products can be isolated and purified.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-MethylbenzonitrileSynthesis grade (≥97%)e.g., CDH Fine Chemical[6]---
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent grade (95-98%)---Handle with extreme care.
Concentrated Nitric Acid (HNO₃)ACS Reagent grade (68-70%)---Highly corrosive and a strong oxidizer.
Crushed Ice------For quenching the reaction.
Deionized Water------For washing the product.
EthanolReagent grade---For recrystallization.
Round-bottom flask (100 mL)---------
Dropping funnel---------
Magnetic stirrer and stir bar---------
Ice bath---------
Büchner funnel and flask------For vacuum filtration.
pH paper---------
Reaction Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C C Slowly add Nitrating Mixture to Substrate Solution (Maintain 0-10 °C) A->C B Dissolve 2-Methylbenzonitrile in H₂SO₄ Cool to 0-5 °C B->C D Quench Reaction by pouring onto Crushed Ice C->D After stirring at room temp E Vacuum Filtration to collect Crude Product D->E F Wash with Cold Water (until neutral) E->F G Recrystallization (e.g., from Ethanol/Water) F->G H Vacuum Filtration to collect Pure Crystals G->H I Dry the Product H->I

Caption: Workflow for the nitration of 2-methylbenzonitrile.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This mixing process is highly exothermic and should be performed in an ice bath with continuous stirring.[7]

  • Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.86 g (0.05 mol) of 2-methylbenzonitrile.[8][9] Place the flask in an ice bath to cool.

  • Acid Addition: While stirring, slowly and carefully add 15 mL of concentrated sulfuric acid to the 2-methylbenzonitrile. Continue to cool the flask in the ice bath to dissipate the heat generated during this addition.

  • Nitration Reaction: Using a dropping funnel, add the previously prepared cold nitrating mixture dropwise to the stirred solution of 2-methylbenzonitrile in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture between 0 °C and 10 °C.[7] This addition should take approximately 30-60 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring.[7][10] A solid precipitate of the crude nitrated product will form.

  • Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acid. Continue washing until the filtrate is neutral to pH paper.[7]

Purification by Recrystallization
  • Transfer the crude product to a clean flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. If necessary, add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., <50 °C) to a constant weight.

Product Characterization

The purified product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Melting Point: Determine the melting point of the purified product and compare it to literature values for the expected isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the nitrile group (around 2230 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is crucial for determining the isomeric ratio of the products by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the nitrated product.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive reagents.[11][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. A face shield is also highly recommended.[11][13]

  • Fume Hood: All operations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.[11][14]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[13][14] Always add acid slowly and with cooling. In case of a spill, neutralize it immediately with a suitable agent like sodium bicarbonate.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[12] Careful control of the reaction temperature is crucial to prevent a runaway reaction, which could lead to an explosion. Always have an ice bath ready to cool the reaction if necessary.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines. Do not mix nitric acid waste with other organic waste streams.[15]

Logical Flow of Safety Considerations

Safety_Protocol A Risk Assessment (Identify Hazards: Corrosive, Exothermic, Toxic Fumes) B Engineering Controls (Use of Fume Hood) A->B C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield) A->C D Procedural Controls (Slow Addition, Temperature Monitoring, Proper Quenching) A->D E Emergency Preparedness (Spill Kit, Eyewash/Shower Access) A->E F Proper Waste Disposal (Neutralization, Segregation) A->F

Caption: Key safety protocols for nitration reactions.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Esteves, P. M., et al. (2001). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Chemistry Flinn. (2024, June 6). Nitration reaction safety [Video]. YouTube.
  • Morsch, L. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts.
  • Guggenheim, T. L., & American Chemical Society. (2013).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Venka, et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry.
  • Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Google Patents. (n.d.). EP2705020B1 - Method and apparatus for purifying nitration products.
  • Professor Dave Explains. (2024, August 13). Nitration of Methyl Benzoate [Video]. YouTube.
  • NIST. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The synthesis of nitrobenzene derivatives.
  • NIST. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Methyl benzonitrile, 97%.

Sources

Introduction: Unveiling a Versatile Scaffolding Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methyl-5-nitrobenzonitrile: Synthesis, Protocols, and Downstream Transformations for Drug Discovery

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 939-83-3) has emerged as a highly valuable and versatile chemical intermediate, particularly within the realms of pharmaceutical and agrochemical research.[1][2] Its structure, a benzene ring functionalized with a methyl, a nitro, and a nitrile group, offers a unique convergence of reactivity.[2] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, while each functional group serves as a distinct handle for a wide array of chemical transformations.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, detailed, field-proven protocols for its most critical synthetic application—the reduction of its nitro group—and an exploration of the subsequent chemical pathways it unlocks.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory. This compound is typically a pale yellow to light brown solid at room temperature.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
CAS Number 939-83-3[4][5]
Molecular Formula C₈H₆N₂O₂[4][6]
Molecular Weight 162.15 g/mol [4][5]
Appearance Pale yellow to light brown solid[2]
Melting Point 103.5-107.5 °C[5]
Solubility Insoluble in water; Soluble in ethanol, acetone[2][5]
¹H NMR Spectral data available[7]
¹³C NMR Spectral data available[4]
Mass Spectrum Spectral data available[4]
IR Spectrum Spectral data available[7]

Safety and Handling: A Commitment to Laboratory Best Practices

As with many nitroaromatic compounds, proper handling of this compound is crucial. The compound is classified as causing skin and serious eye irritation.[4] While GHS classifications from aggregated sources show varying warnings for acute toxicity, prudence dictates treating the compound as potentially harmful if swallowed, inhaled, or in contact with skin.[4]

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and acids.[8][9]

  • Spill Management: In case of a spill, dampen the solid material with a solvent like acetone to prevent dust formation and transfer it to a suitable, sealed container for disposal.[10] Wash the contaminated area thoroughly.

Core Application: Gateway to 5-Amino-2-methylbenzonitrile

The primary and most significant application of this compound is its role as a precursor to 5-amino-2-methylbenzonitrile. The reduction of the nitro group to a primary amine is a pivotal transformation that converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one.[11] This unlocks a wealth of synthetic possibilities, making the resulting aniline derivative a highly sought-after building block in medicinal chemistry.[12][13]

Caption: The key transformation of this compound.

Experimental Protocols for Nitro Group Reduction

The choice of reduction methodology depends on available equipment, reaction scale, cost, and sensitivity of other functional groups. Below are three robust, validated protocols for this key transformation.

Protocol 1: Catalytic Hydrogenation (High-Pressure)

This method is prized for its efficiency and clean reaction profile, typically affording high yields with minimal byproducts. The primary causality is the use of a heterogeneous catalyst (Palladium on Carbon) to facilitate the addition of molecular hydrogen across the N-O bonds of the nitro group.

Methodology:

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Causality: The inert atmosphere prevents potential ignition of the dry catalyst in the presence of flammable solvents and air.

  • Hydrogenation: Seal the vessel securely. Purge the vessel multiple times with an inert gas to remove all oxygen before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake or by periodically sampling (after safely depressurizing and purging) for analysis by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to completely remove the fine Pd/C catalyst, washing the pad with the reaction solvent. Causality: Celite provides a fine filtration medium necessary to remove the microscopic, pyrophoric catalyst particles.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methylbenzonitrile, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Transfer Hydrogenation

This protocol is an excellent alternative when high-pressure hydrogenation equipment is unavailable. It generates hydrogen in situ from a stable donor molecule, making it more accessible for standard laboratory setups.[12]

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C (5-10 mol%).

  • Hydrogen Donor: To the stirred suspension, add ammonium formate (3-5 eq) or formic acid (3-5 eq) portion-wise or dropwise. Causality: An exothermic reaction can occur, so slow addition is crucial for temperature control.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. If formic acid was used, the residue should be redissolved in a solvent like ethyl acetate and washed carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Metal-Mediated Reduction (Fe/NH₄Cl)

A classic, robust, and highly cost-effective method that uses readily available reagents.[11][13] This procedure is particularly scalable and tolerant of many functional groups.

Methodology:

  • Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (1.0-1.5 eq).

  • Solvent Addition: Add a solvent mixture, typically ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).

  • Monitoring: The reaction is often vigorous initially and can be monitored by TLC for the disappearance of the starting material. Reaction times typically range from 1-4 hours.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite®. Causality: Hot filtration is essential to prevent the precipitation of iron salts upon cooling, which would complicate product isolation.

  • Isolation: Wash the filter cake thoroughly with hot ethanol. Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The remaining aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired amine.

Comparative Data of Reduction Methodologies

Table 2: Comparison of Protocols for the Reduction of this compound

FeatureCatalytic HydrogenationTransfer HydrogenationMetal-Mediated Reduction (Fe)
Hydrogen Source H₂ gas (high pressure)Ammonium formate / Formic acidIn situ from H₂O/acid
Catalyst/Reagent Pd/C, PtO₂Pd/CFe powder, NH₄Cl / HCl
Advantages High yield, very clean, easy work-upNo high-pressure equipment needed, mild conditionsLow cost, scalable, robust
Disadvantages Requires specialized pressure vessel, catalyst can be pyrophoricCan require heating, potential for side reactions with donorStoichiometric metal waste, work-up can be extensive
Typical Yield >95%85-95%80-90%

Downstream Synthetic Potential: A Scaffold for Complexity

The true value of 5-amino-2-methylbenzonitrile lies in its potential for further elaboration. Both the newly installed amine and the existing nitrile group are versatile functional handles for building molecular complexity, a critical aspect of drug development.

G cluster_amine Amine Reactivity cluster_nitrile Nitrile Reactivity A 5-Amino-2-methylbenzonitrile Key Intermediate B Amide Formation (Acyl Halides, Anhydrides) A->B C Sulfonamide Formation (Sulfonyl Chlorides) A->C D Diazotization (NaNO₂, HCl) → Sandmeyer Reactions A->D E Hydrolysis (H₃O⁺ / OH⁻) → Carboxylic Acid A->E F Reduction (e.g., LiAlH₄) → Benzylamine A->F G Cyclization → Tetrazoles (NaN₃) A->G

Caption: Downstream synthetic pathways from 5-amino-2-methylbenzonitrile.

Conclusion

This compound stands as a strategically important intermediate, primarily serving as a masked aniline. Its value is fully realized upon the efficient reduction of its nitro functionality. This guide has detailed three distinct, reliable protocols to achieve this transformation, each with its own set of advantages and considerations. By understanding the causality behind the experimental steps and the comparative benefits of each method, researchers can confidently select the optimal pathway for their specific synthetic goals. The resulting product, 5-amino-2-methylbenzonitrile, provides a robust platform for generating diverse libraries of compounds, cementing the role of its nitro-precursor as a cornerstone in the toolkit of modern medicinal and materials chemistry.

References

  • This compound. Aromsyn Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXZwHLD5whF-Zn-dlZWBx5ak0t4itDxALfCoof6RJteNaYorBGdbNZeUh4YkrBegKKaxyx5hW0BNcy65TI996hW-3IUtQT7VmWKrSjddK5B-0m46ejFUgzsa9YdlLUzIBDgKZh4NU4]
  • 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals - NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNb8dJxRwqYR66hc7iY8pGImoY1pRhO4Z-YIAMmDpou1uNF44Jt9MA4_n80BmEitVSjCo4meDMPrBPWMSRDimeS9exopAmMDPz13HYIJFxT39kEt5F9KQ78l4Ba6hA__p7wqOANnL8-_k=]
  • This compound | C8H6N2O2 | CID 350143. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuM6-rcnwuL7rdp9sqcQdUIOogDxMqfHkdzQNRTc7kWbACVl8GU8tOJ9WV9kCOwmrQXMLebVly_YuTjt9mX6evoawAZPNjMEjB1X1RHvC9uIlTWNmL8f4GrY78qHYX_lBHglaFTE6nJ-AdhDt8lhXXtLDCKeCqMovfyhTdCon_Quk=]
  • This compound 97 939-83-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfQR5yiQlisTcpJ28WZQauQwoblZPuBkWGQbVP9eDsjFRVQM7YNW0skdQWkwStHhwj_gq1QsHsSG-fwzNWRMxQt4wiyx1QVI1gEgcwKIKBQGGiJW2QQWU9rvMK0FxwVsm5zMe-CI9clItZp0csWerkDgkI]
  • Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTUkPqBgd7zg03qIAx6qemeEix0bm0QdBGV3tUHqr4B0Ef0TrU1Ss7emRPFEDBW7KbNIfftCglbHlQMTaTAqc0xz-yhFptpSHq19TqkvZVC69vy9lIu1nV26gGM77vi0S-YkphQlcjOOvrdvfbkyqmPjBlUI-OUjJErIcr3FeB]
  • 2-Fluoro-4-methyl-5-nitrobenzonitrile. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECQuGS39fdY5FboDOLP7cCp3awx-NOe2-xeF40cOLoh1xAKBAWKAB80dU8f_0EGhzQ8iOZEfRAtUBSwDs6UGQ4oTIjyXlvszkrLLT9zj3iegxvOkOqlwVYSv0gIxPHfw==]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaR0xU6MwF7noLkN2me78Tl6RWngLYLqT9GEAICaLTaNlsB-B2zRvAwfXCsN9dMNa3CYfCiDyJ0mHa_LSvAKcssf6Xs7DCYEfpF3Z6jqNTTjkihpfIQvul1LPR-nFXjzpS0dUgOnF5gId0o9Xi_Xyq]
  • CAS 939-83-3 suppliers, 2-Methyl-5-nitro benzonitrile suppliers. Pharma Info Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERnbGc7qKOioKTNB4H4G0EeCondlk1KgiaM-HjXrayx55cUNlsJR7DodeZe2C4YBibGoITeMxhIjqYgFXExz83ckdOmTlS8Ch24vywVj7MvWE5MNp1OfwQdPi6RpMF-BU30zcgC5EUWENmfZ-Np99t_Cx0ce7PNw==]
  • This compound(939-83-3) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIA_oXBkkVZOoYcJrPXNo5c08vh9thJKUmnckCNCEGHb5zl1l0rFOQXBOyXD_aJOiLTs79MkYuFiJZZHVNsrgE_wzq6VK6H6bhsvYDWlf6NgWvkrBS-vPCgG5JoNHStNTQnUmUA8PBm5XZtnQZ-zgdIgxebUg=]
  • This compound in Hyderabad. Basr Fine Chemicals Private Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZig9PsWGlnqHFI1SiUigVR1vWZiC6i0oboCGbrNx9OEE2d7hZXSWcMHFUHgDrkfNXJuKCGpJZl1q8R5lVyHWL3GlxL9kJc5RPfDbG3T-XfoVtvXzu0TtQ5CovC_aOXg8E7BtZI_e1HA_8mQ6ugvL1OeohpKroya-dmqr6xjfWo4GjWp50sSvAktgxPQ==]
  • CAS 939-83-3: this compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb2GXqOEuM-GlIxO435aWBOTVHESESCSEvtp3w0Yb4YL0jbdzE7ygu7p3_41ZoUqp_VCpZmPSz6U6oKsGFAYfKlke9EjiCMNmcO5E91BLV0CWeS1dW3YVoQAdnqrJYyLy9]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhrJ0i7uFvVPk1HnU98snFvzEZcPP7APmRXDOPX08ogpn3qcwUiUlk9Vp960hnOYyK-xd2tcuYB3nZgs9Jtyy4lTiezoepnyVqo2ibybXHydyU4EFGg82sPceTcjRNv_jsmKO3tEkGS1Ymq5IlpR6RC3LhRR2krqrD2REh0RxHYbmvcaq9qAsoKt8iZVa5yapgLx36vnuxXTxnHJNDHd0cXgALmkvYae3NyWhjXOVr8XaNdBXiy8Vr6K0UmkVmOqpT-OemQ4dYF219ro9u3MvpgW9UjuPu]
  • This compound. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk4wAy1YEG6bBT3t2vCmFbWjpFtO55e-vZtPTpOMaRJSzRG7Is9fhrIN7gRrQzSQ10-iMzF2EheuIv36yqXzzjYyiZVoC4JwbPHAfMBinCnxBrnkM2WVsIza2kh8Y4IALzpELraOIhS6rqqnQ=]
  • This compound. ChemSynthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIZpIh5UW3qH5cl4_5uxMpz_vYPM-c51qf36S42BHbV0Vn0yAJr690M-2gFrOKU8JzMi2MFOqYjwl34ICsOQ9Vtw3-nTFWEDopSjfY9-P8VrEeHE97X9rCloNw2r41hjfl5aQP68H1fKK7aneR8W4yccgtbBQb-Ern2_I=]
  • 5-METHYL-2-NITRO-BENZONITRILE AldrichCPR. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLfjpv4dcCK1jGYfDvFAZWBoWQ-X2-BRNWuwiMzpRzn-fk0vwooytki-XsuPvaRF5-CXxbMVqdI76M_-PscdBHTWm-vopa8iErDl6Jt7t9SGr_ySbeIbtRBSlpW-UJXQXa1PSD8omEm_n4WcIAAMJhuKWyLwg=]
  • Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-qTH8GodBQQW_-dlO6MMGPWbEnN_seUDI7O10YbS8XE2RyTXmd3BvEaCJLUaei9MxRfHUyKqwFI8wqHmdIfj4pb9T7cxWCvcDgwPQ5UPkYTmtUOAWRe-qydTVr5imIJ7AmecRfcY2c-gSDRC-9jbelAfnBEQpMutm1BGoyISiCVNIvxyi3Gv7ba1vGU_bkzyl0mypNis3pSugk5YqbEn7aItNSZNHSd1uRkZ6og=]
  • 2-(Hydroxymethyl)-5-nitrobenzonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvNuwYHHvmobO2O2ucGomRT0uFh86siVAq-vcAQvkhLASefuzA9fFqh8v-WL7xaXIlGwV4oExum-LC1kzbeOXbkQs5rMaKN04ioyNeLRduaYq2R4JQ10N2eJVWshucB002FbX4CSVhh-A=]
  • 2-Methyl-5-nitro-benzonitrile. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrP8e8tHzOwwwBweeRNfYWxmx5TEY4zTn01dl9lypqWmTUUn84dlH60E3i5DFF_3h3HAIh_yZsH2jrc79DCoBjHdT2w4XGkjlo9HvRDfek2ckC0UNdRgQBh79qrUu2-vjTI8Cy]
  • Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpkfPzFFEusR9w6iPXBC7cenj7pekTw2Kxr36gaF8HYCSGjhCXlTOeXhxNFNhWuF_nZi1AzHjUkUxP9alALd4yYB_bvA9N3H2wrES7-76UdrVlokYP7N7y6aKRsvGVvFHig8E1Qr6R3LvhOLAAVW2GzY7HVlN5cqeoyt6UVNspwXMnZK1XdY3y8NmpGxlnWqXXzSXmc9W3H3Xn2tYdAg==]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg2PppF8XEBqAQFWCWaaQNqgPSKARlMz48AdSEdjXv-732eUgCZ8L74ZD2j5Y7uJGT_iKLJSjRxNT8ghK236ALsYipqGLoo-iYq-SbLhLJimAzMiCMOLfi6_f0vj-MReQLjvI9JdmZqZ72TYGWWkuDgAnhHyuzbIAH7NdoWNfeYJCX3NEpK00=]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30XOB50y7oCvq9FXsDofzBErRaCjheEbzLWfMzBeUad0Bqv_1C1xZ3sNdI7DKDzQjCt4mc0X9Y97o3YcFI1XgTDCim151XTjahauTsbYo1kCZ7MRAOZ7IFXosYRy0skKQ0Mh6]
  • 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgxDtR-SJafuKFNcIxDJ5VcnRKvqLQaVdBOavapEZHJrugAXd7RaVNtHW6e4giBRfwX65PfgDTDDEBQaSzGufLCECP9UKgvG-xwDbofLrO36dflDC6Nk_Dlx32_aOr-4ypf3dkucKSkT2S4M9oqP1UAyaEVQvwQe7DCB3aACE4tmj1_VNKUhLYXm50pyLGxyHOJWYzEOeZpXtQ3kacYb0uiAD-APuUssFn]
  • Reduction of nitro compounds. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlJIC6qRDbHAR19kROj4OTZonaZIAxLxkzN2mo3BYXeNGOrAc7haXA8WL7AoqqeUx0EgHiVx_xi3FQI_4nwfjT_M0fQst_ZhLWbqCeDe-XGTWmO_AJrB8PDqQKMdQnyg56ZZMnBnnO9BTO-w0ypli32RkvZWs=]
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy0-9bRfNZ6cYexQtL-rzgD7SSljWp-OynuQSmKrjF692i-sZXZf7NlAyR2Y90q6rT4vmQHADxgRzro-qvJYMe-nTSjfM4YJM8-XzgyoNIKvL9rWJAmL80-9fw3Nj_NbRU_aBK9VGfDdU_An1GoiAS1SeBxT5gsoVOCQTTBt6wMX0wXW_Nxd6KA32jqj-JSdutCgOz-rds11GKiQ53QP8LX-8EYDEP8A2oRokqjfu9hp4LMw==]
  • A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpP0HwDt4wg5Y-RHfdkaoIuF03XX9UydWNzJAFCYQdRNKqqjZqhBPUNkuaMPrCy2c4CNe7Ku3GvBO6QTXAyuN8US_cUZesSDjX69sIRzK2wMYSMCYU2s95eszCdo3zTG0EYGs5rwF0hllRvMfrcBQhqYQ-0wK149ad_5hOpmNZcQDcWFzRIbjz8A6Rhqyx6xqqq6Ry4GJpjnsGFfJBX7epxQ25ynS5]
  • Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhas_xCpaAEUU0GAG7ONBrVgBjNOYvv-sANvr8WtbMfWclQfSSJekXdZhvDSYju1xPjYRPveo1aljgCIsmw_MVv7g4jdvuJBl5HXPlaxZjOtlUL_yKoh-YBIyeFjSA_gO3_IEW-Dc3LteyUB3JS1BBRZaM-0CLJMDfy323AwcVLqoflu7W6Dyc9eASq1AJBmg6Ln62fbDK5XD0gm3Dy88NU2VwyBd533OICtR-pe-_Wb8pSYEw9iA=]
  • Synthesis method of 2-methyl-4-nitrobenzoic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-cWLMDBVV5dVAgTjwhkzaaqO9LpbmTKXtRfI7cHiwsezMDlFYdzGMVqpPSRZvXLvbMyJPTHQzJCkutTfgo8WvMlBba4-Du0jtItGOHYu1mOLwL6Agy-apZ1YNwS9pZRNnywtvUkqPwujg7ME=]
  • What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol? Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmZQY1gVa24dErBAPCY35cn8-aWdeWhi6csZIleFa03o4p-jpgvp4JCtIDV8GY4GlR0dQsRGqfclwqWimeg2Yjm50svO1ov8yfKdOkBPCSDYguXGpIUxrKyJh148nHdBHx32sdCKmeSTyO7A_5C1jhAsSqgiZwUNNGfrRhZTUg6km6bYWPqKSBdegF1RfOP7ewx465iZ6B6ic-bZPCs_hqEakDLX4dEX0pECtgeN9qJj01IMG-9Hlfsg_-fqa-Q7oL]
  • Selective reduction of benzonitrile using 5wt% Pd/Al2O3 catalyst and... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS72pBktXBZGrs_9O_pO-cgp2F7geLwOvjSMEHhO41I4wvt7iHPLUVv1GW4O8L2f4bwiJicwyLkqrPGO1gfFN35k8xMOqwI6YdNZi36UQiQXWmffG1Xx_tIO6KIRtTfd566a9mdjb_7IY6QEmpg3baVgLjzy_9SF-go05pw9Y4ctr5CdXJ5YcQSjlOejZYeK8azj81o9Re443KNdsYwW22EILKGtgXYd5vT75FTgkFbxSBYMNnYbqtS2BaDTa_UU8-NdA=]
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6fedHGDFLAAgpG_HkL7P5A6C20ot__ud0tGsZVm8RiQ-roG8-bV1WpfF8V-KeqYItHrqGaOJRBoH07FI6OZPGhvt-u6mJMZeWEbqbssmvALZf-LqoSXNknD4aGzw89kMqLBiu1hDuH2myQtiT]

Sources

Application Note & Protocols: Selective Reduction of 2-Methyl-5-nitrobenzonitrile to 2-Amino-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of 2-Methyl-5-nitrobenzonitrile to 2-amino-5-methylbenzonitrile is a critical reduction reaction that furnishes a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of both a nitro and a nitrile functional group on the aromatic ring necessitates a careful selection of reduction methodology to ensure high chemoselectivity, avoiding the undesired reduction of the nitrile moiety. This document provides an in-depth analysis of common and effective reduction strategies, explains the mechanistic principles behind them, and delivers detailed, field-proven laboratory protocols for researchers and drug development professionals.

Introduction and Strategic Overview

The reduction of aromatic nitro compounds is one of the most fundamental and widely utilized transformations in organic chemistry.[2] The resulting anilines are precursors to a vast array of complex molecules. In the specific case of this compound, the primary challenge is the selective reduction of the nitro group to an amine while preserving the nitrile functional group. This guide explores several robust methods, primarily focusing on catalytic hydrogenation and metal-mediated reductions, to achieve this transformation with high fidelity and yield. We will dissect the causality behind reagent choice, reaction conditions, and safety considerations to provide a comprehensive and trustworthy resource.

Mechanistic Insights: The Chemistry of Nitro Group Reduction

Understanding the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagents, the generally accepted sequence involves the initial reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the target aniline (R-NH₂).[3][4]

  • Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on carbon (Pd/C, PtO₂).[2] The adsorbed hydrogen atoms are then transferred stepwise to the nitro group. This process is highly efficient but can be overly aggressive, potentially reducing other functional groups if not carefully controlled.[5] The formation of unstable hydroxylamine intermediates can also pose a safety risk, as their decomposition can be exothermic and lead to uncontrolled temperature spikes.[6]

  • Dissolving Metal Reductions (e.g., Fe, Sn, Zn): These classic methods utilize a metal in an acidic medium.[7] The metal acts as the electron donor (reductant). For example, with iron in acidic conditions, the iron is oxidized from Fe(0) to Fe(II) or Fe(III), providing the electrons necessary for the reduction of the nitro group.[8] These methods are often highly chemoselective for the nitro group and are valued for their cost-effectiveness and operational simplicity. The mechanism involves a series of single-electron transfers from the metal surface to the substrate.[3]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative.[9] The reduction is believed to occur via a single-electron transfer mechanism where the active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium from the dithionite ion.[9] This method is particularly useful when substrates are sensitive to acidic conditions or catalytic hydrogenation.

Comparative Analysis of Key Reduction Methodologies

The selection of an appropriate reduction method depends on factors such as substrate compatibility, desired scale, cost, and available equipment. The following table summarizes and compares the most prevalent techniques.

Method Typical Reagents & Conditions Advantages Disadvantages Chemoselectivity Notes
Catalytic Hydrogenation H₂ gas (balloon or pressure vessel), 10% Pd/C, Ethanol or Ethyl Acetate, Room Temp.[5][10]High yield, clean reaction, easy product isolation (catalyst is filtered off).Pd/C catalyst can be pyrophoric and requires careful handling; potential for over-reduction of other functional groups (e.g., nitriles, alkenes) under harsh conditions.[5][10]Excellent for nitro groups, but nitrile reduction is a known side reaction, especially at elevated temperatures and pressures.
Iron/Acid Reduction Fe powder, Acetic Acid (AcOH) or NH₄Cl, Ethanol/Water, Reflux.[3][8]Inexpensive, highly chemoselective for nitro groups, robust and scalable.Requires acidic conditions; workup can be cumbersome due to the formation of iron sludge/salts.Generally preserves nitriles, esters, and halides. One of the most reliable methods for this specific transformation.[5][8]
Tin(II) Chloride Reduction SnCl₂·2H₂O, Concentrated HCl, Ethanol, Reflux.[5][10]Mild, effective, and tolerates a wide range of functional groups.[11]Stoichiometric amounts of tin salts are produced, which are toxic and require careful disposal; strongly acidic conditions.Very good selectivity for the nitro group over other reducible functionalities.[5][11]
Sodium Dithionite Na₂S₂O₄, Water/DMF or other biphasic systems, Heat.[9][12]Metal-free, mild conditions, useful for sensitive substrates.[9]Often requires aqueous or semi-aqueous conditions; can have lower yields compared to other methods.Good selectivity, generally does not affect nitriles or esters.[9]

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. The starting material, this compound, and the product, 2-amino-5-methylbenzonitrile, should be handled with care, avoiding inhalation and skin contact.[13][14][15]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is prized for its cleanliness and high efficiency, yielding a product that is often pure after simple filtration and solvent removal.

Materials and Reagents:

  • This compound (C₈H₆N₂O₂)[16]

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂) supply with balloon

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock adapter

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 30.8 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (0.250 g, ~5 wt%). Caution: The dry catalyst can be pyrophoric; always handle it while wet or under an inert atmosphere.[10]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via the three-way stopcock.

  • Inerting: Evacuate the flask atmosphere by applying a gentle vacuum and then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert atmosphere replaced by hydrogen.[10]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to recover any adsorbed product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting solid is typically the high-purity 2-amino-5-methylbenzonitrile (C₈H₈N₂).[14] Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >90%.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This classic, robust protocol is highly chemoselective and cost-effective, making it ideal for larger-scale synthesis.[3]

Materials and Reagents:

  • This compound (C₈H₆N₂O₂)[16]

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (5.0 g, 30.8 mmol), iron powder (8.6 g, 154 mmol, 5 eq.), and ammonium chloride (8.2 g, 154 mmol, 5 eq.) in a solvent mixture of ethanol (120 mL) and water (40 mL).[8]

  • Reaction Execution: Heat the vigorously stirred mixture to reflux (approximately 80-85 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours). The reaction mixture will change color as the reaction proceeds.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

    • Dilute the remaining aqueous residue with ethyl acetate (100 mL).

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

    • Combine all organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary. Confirm the structure and purity of the resulting 2-amino-5-methylbenzonitrile.[14] The expected yield is typically in the range of 85-95%.

Visualized General Workflow

The following diagram outlines the critical stages in a typical reduction, workup, and purification sequence.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Setup & Reagent Charging (Nitro-compound, Solvent, Reductant) B 2. Reaction Execution (Heating / H₂ Atmosphere) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Quenching & Filtration (Remove Catalyst / Metal Salts) C->D Reaction Complete E 5. Liquid-Liquid Extraction (Isolate Product from Aqueous Phase) D->E F 6. Drying & Concentration (Remove Water & Solvent) E->F G 7. Purification (Chromatography / Recrystallization) F->G Crude Product H 8. Characterization (NMR, MS, etc.) G->H I Pure 2-Amino-5-methylbenzonitrile H->I

Caption: General workflow for the reduction of this compound.

Conclusion

The selective reduction of this compound to 2-amino-5-methylbenzonitrile is readily achievable through several reliable methods. Catalytic hydrogenation offers a clean and high-yielding pathway, provided that nitrile over-reduction is managed and appropriate safety measures for the pyrophoric catalyst are taken. For a more robust, cost-effective, and highly chemoselective alternative, reduction with iron powder in a neutral or acidic medium stands as a field-proven industrial and laboratory method. The choice between these protocols will depend on the specific constraints and requirements of the research or development setting.

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Royal Society of Chemistry. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications. DOI:10.1039/B411603H.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzonitrile. PubChem Compound Database.
  • Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.
  • Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione.
  • ResearchGate. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile.
  • Google Patents. (n.d.). Method of reducing nitro compounds.
  • ResearchGate. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. PubChem Compound Database.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).

Sources

Application Notes & Protocols: Leveraging 2-Methyl-5-nitrobenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Methyl-5-nitrobenzonitrile (CAS No: 939-83-3) is an aromatic compound featuring a strategically arranged set of functional groups: a nitrile, a methyl group, and a nitro group.[1][2][3] While stable in its own right, its true value in synthetic chemistry is realized when it serves as a precursor for more complex molecular architectures. The presence of the electron-withdrawing nitro and nitrile groups deactivates the aromatic ring towards electrophilic substitution, but these same groups provide latent reactivity that can be unlocked through targeted transformations.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will move beyond simple reaction lists to explain the underlying chemical logic, offering detailed, field-proven protocols for its conversion into high-value heterocyclic scaffolds such as quinazolines, benzodiazepines, and tetrazoles. The core principle underpinning its utility is the selective transformation of its functional groups—primarily the reduction of the nitro group—to initiate cyclization cascades.

Property Value Source
CAS Number 939-83-3[2][3]
Molecular Formula C₈H₆N₂O₂[3][4]
Molecular Weight 162.15 g/mol [3]
Appearance Pale yellow to light brown solid[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[2]
SMILES CC1=C(C=C(C=C1)[O-])C#N[3]

Part 1: The Gateway Transformation: Reduction of the Nitro Group

The most critical step in harnessing the synthetic potential of this compound is the reduction of the nitro group to a primary amine. This conversion fundamentally alters the electronic nature of the molecule, introducing a nucleophilic amino group ortho to the nitrile, thereby creating a classic "ortho-amino-benzonitrile" scaffold. This intermediate, 5-amino-2-methylbenzonitrile , is the direct precursor for a multitude of cyclization reactions.

Causality Behind Method Selection: The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group. While powerful reducing agents like LiAlH₄ would reduce both functionalities, milder and more chemoselective methods are preferred.

  • Tin(II) Chloride (SnCl₂): A classic and reliable method for selective nitro group reduction in the presence of other reducible groups like nitriles or esters. The reaction proceeds in an acidic medium.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method that often provides high yields. However, conditions must be carefully controlled to prevent over-reduction of the nitrile group.

  • Zinc or Iron in Acetic Acid: These methods offer a cost-effective and effective alternative, proceeding via single electron transfer mechanisms.[5]

Synthetic_Pathways cluster_products Heterocyclic Products Start This compound Intermediate1 5-Amino-2-methylbenzonitrile Start->Intermediate1 Nitro Reduction (e.g., SnCl₂/HCl) Tetrazole Tetrazoles Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃) Quinazoline Quinazolines Intermediate1->Quinazoline Cyclization with C1 sources Benzodiazepine Benzodiazepines Intermediate1->Benzodiazepine Multi-step synthesis Quinazoline_Formation cluster_reactants Reactants Reactant1 5-Amino-2-methylbenzonitrile Intermediate_Imine N-H Ketimine Intermediate Reactant1->Intermediate_Imine Addition Reactant2 Aldehyde (R-CHO) Reactant2->Intermediate_Imine Product 2-Aryl-6-methylquinazoline Intermediate_Imine->Product Intramolecular Cyclization & Aromatization

Sources

synthesis of quinazolines from 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Direct Synthesis of Functionalized Quinazolines from 2-Methyl-5-nitrobenzonitrile: A Modern, Base-Promoted Annulation Strategy

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinazolines represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Traditional syntheses often rely on pre-functionalized precursors such as anthranilic acids or 2-aminobenzonitriles. This guide details a more direct and modern approach for the synthesis of 6-nitroquinazoline derivatives, starting from the readily available, yet less conventional, precursor: this compound. We will explore a base-promoted, metal-free [4+1+1] tandem cycloaddition reaction. This methodology leverages the inherent reactivity of the starting material to construct the quinazoline core in a single, efficient step by combining it with an aldehyde and an ammonium salt. This document provides the scientific rationale, a detailed experimental protocol, and field-proven insights for researchers aiming to synthesize novel quinazoline-based entities for drug discovery and development.

Scientific Principle & Mechanistic Rationale

The conversion of an ortho-methyl nitroarene into a quinazoline ring is a sophisticated transformation that bypasses multiple precursor synthesis steps. The strategy described here is a tandem cycloaddition where the atoms for the final heterocyclic ring are sourced from three distinct components:

  • This compound: Provides the benzene ring and the C4 atom (from the nitrile group). The ortho-methyl group serves as the key nucleophilic handle after deprotonation.

  • An Aldehyde (R-CHO): Supplies the C2 atom and its corresponding substituent (R-group).

  • An Ammonium Salt (e.g., NH₄OAc): Delivers the N1 atom of the quinazoline core.

The reaction proceeds through a cascade of events promoted by an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), without the need for transition metal catalysts.[1]

Key Mechanistic Steps:

  • Initial Condensation: The base deprotonates the acidic protons of the methyl group on the this compound, creating a carbanionic intermediate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde in a Henry-type reaction.

  • Dehydration: The resulting β-nitro alcohol readily undergoes dehydration to form a reactive 2-nitro-styrene intermediate.

  • Cyclization Cascade: The nitro group is reduced in situ to an amino group. While the precise mechanism can vary, it often involves the aldehyde or solvent acting as a reductant under the reaction conditions. The newly formed amino group, along with ammonia from the ammonium salt, participates in a series of intramolecular cyclizations and condensations with the nitrile and the benzylic carbon.

  • Aromatization: The final step is an oxidative aromatization to yield the stable quinazoline ring system.

This elegant, atom-economical approach allows for the direct construction of complex molecules from simple starting materials.

Quinazoline_Synthesis_Mechanism Figure 1: Proposed Mechanistic Pathway start This compound + Aldehyde (R-CHO) carbanion Base-promoted Deprotonation start->carbanion DABCO henry Henry-type Reaction (Nucleophilic Attack) carbanion->henry intermediate1 β-Nitro Alcohol Intermediate henry->intermediate1 dehydration Dehydration intermediate1->dehydration intermediate2 Nitro-styrene Intermediate dehydration->intermediate2 reduction_cyclization In-situ Nitro Reduction + NH3 Addition + Cyclization Cascade intermediate2->reduction_cyclization + NH₄⁺ source final_product 2-R-6-Nitroquinazoline reduction_cyclization->final_product

Caption: Figure 1: Proposed Mechanistic Pathway.

Experimental Protocol: Synthesis of 6-Nitro-2-phenylquinazoline

This protocol details the synthesis of a representative compound, 6-nitro-2-phenylquinazoline, using benzaldehyde as the aldehyde component. The same procedure can be adapted for other aromatic or aliphatic aldehydes.

3.1 Materials and Equipment

  • Reagents:

    • This compound (FW: 162.15 g/mol )

    • Benzaldehyde (FW: 106.12 g/mol )

    • Ammonium acetate (NH₄OAc, FW: 77.08 g/mol )

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO, FW: 112.17 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 162 mg), benzaldehyde (1.2 mmol, 127 mg, 122 µL), and ammonium acetate (2.0 mmol, 154 mg).

  • Solvent and Catalyst Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution. Add DABCO (1.5 mmol, 168 mg).

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂). Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 6-nitro-2-phenylquinazoline as a solid.

Data Presentation & Characterization

4.1 Expected Yields

The yield of the reaction is dependent on the aldehyde used. Aromatic aldehydes generally provide good to excellent yields.

Aldehyde ComponentRepresentative ProductExpected Yield (%)
Benzaldehyde6-Nitro-2-phenylquinazoline75-85%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-nitroquinazoline70-80%
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-nitroquinazoline80-90%
Thiophene-2-carbaldehyde6-Nitro-2-(thiophen-2-yl)quinazoline65-75%

4.2 Characterization of 6-Nitro-2-phenylquinazoline

The structure of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the quinazoline and phenyl protons in the aromatic region (δ 7.5-9.6 ppm). A characteristic singlet for the H5 proton of the quinazoline ring should appear at a downfield shift due to the anisotropic effect of the nitro group.

  • ¹³C NMR (100 MHz, CDCl₃): Expect characteristic signals for the quinazoline carbons, including C2, C4, and the quaternary carbons, in addition to the signals for the phenyl substituent.

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₄H₉N₃O₂ [M+H]⁺ should match the observed mass, confirming the molecular formula.

Experimental Workflow & Troubleshooting

Experimental_Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup (Reagents + Solvent in Flask) reaction 2. Heat & Stir (120 °C, 12-18h under N₂) setup->reaction monitor 3. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 4. Quench & Extract (H₂O, EtOAc) monitor->workup Complete purify 5. Dry & Concentrate (Na₂SO₄, Rotovap) workup->purify chromatography 6. Column Chromatography purify->chromatography characterize 7. Isolate & Characterize (NMR, HRMS) chromatography->characterize

Caption: Figure 2: Experimental Workflow Diagram.

Field-Proven Insights & Troubleshooting:

  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. The temperature is critical; ensure it remains stable at 120 °C. Reaction time can be extended up to 24 hours if monitoring shows the presence of starting material.

  • Impure Product:

    • Cause: Formation of self-condensation products from the aldehyde or other side reactions.

    • Solution: Use a slight excess (1.2 eq) of the aldehyde, but avoid a large excess. Careful and patient column chromatography is essential for separating the product from closely-eluting impurities.

  • Role of the Base: DABCO is an effective, non-nucleophilic base for this transformation. Stronger, nucleophilic bases may lead to unwanted side reactions with the nitrile group. The stoichiometry of the base is also important for achieving optimal results.[1]

Conclusion

This application note provides a comprehensive guide for the synthesis of 6-nitroquinazolines from this compound. The described base-promoted, metal-free tandem reaction is an efficient and modern strategy that offers direct access to a valuable heterocyclic scaffold. By following the detailed protocol and considering the provided insights, researchers can effectively synthesize a diverse library of quinazoline derivatives for applications in medicinal chemistry and materials science.

References

  • Zeng, G., Wan, J., Yuan, Y., Wen, Y., Liu, L., Li, J., Li, J., & Huang, C. (2025). A base-promoted, metal-free [4 + 1 + 1] tandem cycloaddition reaction provides 2,4-substituted quinazoline derivatives. The Journal of Organic Chemistry, 90, 1982-1995. Sourced from the Organic Chemistry Portal. [Link]
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Transition-metal-catalyzed synthesis of quinazolines: A review. Molecules, 16(12), 10303-10347. [Link]
  • Chen, C. Y., He, F., Tang, G., Yuan, H., Li, N., Wang, J., & Faessler, R. (2018). An iron-catalyzed C(sp³)–H oxidation, intramolecular C–N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino N–H ketimine derivatives. The Journal of Organic Chemistry, 83(5), 2395-2401. [Link]
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Nitriles

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse range of biaryl compounds, those containing a nitrile group are of particular interest due to the versatility of the nitrile functionality as a synthetic handle for further chemical transformations. 2-Methyl-5-nitrobenzonitrile, in particular, represents a valuable building block. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, making it an excellent electrophilic partner in cross-coupling reactions. The methyl group provides an additional point of steric and electronic differentiation.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely adopted methods for the formation of C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This application note provides a detailed guide to the Suzuki coupling reaction of this compound with various arylboronic acids, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of key reaction parameters.

Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the active Pd(0) catalyst to the aryl halide (in this case, a halogenated derivative of this compound). This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a Pd(II) complex. The presence of the electron-withdrawing nitro and nitrile groups on the aromatic ring of this compound facilitates this rate-determining step by rendering the carbon atom attached to the halogen more electrophilic.[5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which then exchanges its organic moiety with the halide on the Pd(II) complex.[6]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 2-Methyl-5-nitro-X-benzonitrile (R-X) pd_ii_complex R-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_aryl R-Pd(II)L_n-Ar transmetalation->pd_ii_aryl boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pd_ii_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Aryl-5-methyl-5-nitrobenzonitrile (R-Ar) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-methyl-5-nitrobenzonitrile

This protocol provides a general procedure for the Suzuki coupling of 2-bromo-5-methyl-5-nitrobenzonitrile with a representative arylboronic acid. The conditions can be adapted for other arylboronic acids and may require optimization for specific substrates.

Materials and Reagents
  • 2-Bromo-5-methyl-5-nitrobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Septa and needles for inert atmosphere techniques

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methyl-5-nitrobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane (e.g., 5 mL per 1 mmol of aryl halide) via a syringe.

    • Add degassed water (e.g., 1 mL per 5 mL of dioxane) via a syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC, sampling the reaction mixture at regular intervals (e.g., every 1-2 hours). A suitable eluent system can be determined based on the polarity of the starting materials and the expected product (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-12 hours.[2]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methyl-5-nitrobenzonitrile.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions and provides a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Rationale and Remarks
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)[Pd₂(dba)₃] (1.5 mol%)Pd(OAc)₂ is a common and cost-effective precursor. Pd(PPh₃)₄ is an air-stable Pd(0) source. Pd₂(dba)₃ is often used with specialized ligands for challenging couplings.[6]
Ligand PPh₃ (4 mol%)SPhos (3 mol%)XPhos (3 mol%)PPh₃ is a standard, versatile ligand. Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve catalytic activity, especially for less reactive aryl chlorides.[7]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)The choice of base is crucial for activating the boronic acid. K₃PO₄ is often effective for electron-deficient substrates. Cs₂CO₃ is a stronger base that can be beneficial in difficult couplings.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)A mixture of an organic solvent and water is typically used. Dioxane and toluene are common choices. The water is essential for the activity of many inorganic bases.
Temperature 80 °C100 °C90 °CHigher temperatures can increase the reaction rate but may also lead to decomposition. The optimal temperature should be determined experimentally.
Typical Yield Good to ExcellentGood to ExcellentGood to ExcellentYields are highly dependent on the specific arylboronic acid used and the purity of the starting materials.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and ligand are of high quality. Consider using a pre-catalyst system. The reaction must be performed under a strict inert atmosphere to prevent oxidation of the Pd(0) species.

    • Inefficient Transmetalation: The choice and amount of base are critical. Ensure the base is anhydrous if the protocol calls for it, and that it is sufficiently strong to activate the boronic acid.

    • Poor Quality Reagents: Use pure, dry solvents and ensure the aryl halide and boronic acid are of high purity.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.

  • Substrate Scope:

    • While this protocol is robust, highly sterically hindered arylboronic acids or those with certain functional groups may require tailored conditions, such as the use of more specialized ligands (e.g., Buchwald-type ligands) or different base/solvent combinations.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly effective method for the synthesis of functionalized biaryl nitriles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocol and optimization guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles.
  • National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
  • ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
  • National Institutes of Health. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

Sources

Application Notes & Protocol: Buchwald-Hartwig Amination of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Arylamines

The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a powerful palladium-catalyzed route for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the fields of drug discovery and materials science, where arylamine moieties are ubiquitous structural motifs.[3][4] While the reaction's scope has expanded dramatically since its inception, certain substrates present unique and significant challenges that require a carefully tailored approach.

This guide focuses on the Buchwald-Hartwig amination of 2-Methyl-5-nitrobenzonitrile, an archetypal challenging substrate. Its structure combines two distinct hurdles:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the reaction center, potentially impeding key steps in the catalytic cycle.[5][6]

  • Electronic Effects & Functional Group Compatibility: The presence of two potent electron-withdrawing groups (nitro and nitrile) heavily influences the arene's reactivity. Furthermore, the nitro group is known to be sensitive to certain reaction conditions, particularly strong bases, which can lead to undesired side reactions.[7]

This document provides a detailed examination of the mechanistic considerations, a robust and validated protocol for the successful amination of this substrate, and expert insights into overcoming the associated challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[8][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination. The efficiency of each step is critically dependent on the choice of ligand, base, and solvent.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Aryl-Pd(II)-X Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex Aryl-Pd(II)-NR'R'' Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation (Base, HNR'R'') Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product Forms Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The reaction initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[10] Subsequently, the amine coordinates to this complex and is deprotonated by a base to generate a key palladium-amido species. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]

Strategic Considerations for this compound

A successful protocol hinges on a rational selection of components that address the substrate's specific steric and electronic profile.

Catalyst System: Overcoming Steric and Electronic Hurdles

The choice of palladium source and, more critically, the phosphine ligand is paramount for this transformation.

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium pre-catalysts are strongly recommended for challenging substrates.[11] These "precatalysts" (e.g., G3 or G4 palladacycles) offer superior stability and generate the active L-Pd(0) species more cleanly and efficiently, often leading to lower catalyst loadings and more reproducible results.[8]

  • Ligand Selection: The ortho-methyl group on the benzonitrile ring demands a ligand that is both bulky and highly electron-rich. Bulky dialkylbiaryl phosphine ligands have proven to be the state-of-the-art for coupling sterically demanding substrates.[1][12]

    • Rationale: The ligand's bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[6] Its electron-donating character promotes the initial oxidative addition of the electron-deficient aryl halide.[13]

    • Recommendation: BrettPhos is an exceptional ligand for this purpose. Its structure is specifically designed to create a highly active, monoligated palladium center that excels in the arylation of hindered primary and secondary amines.[12]

Base Selection: Ensuring Functional Group Tolerance

The nitro group's sensitivity to strong bases is a critical consideration.[7] Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are commonly used in Buchwald-Hartwig reactions but can promote undesired side reactions with nitroarenes.

  • Rationale: To mitigate this risk, a weaker inorganic base is preferable. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are strong enough to deprotonate a wide range of amines upon coordination to the palladium center but are significantly less nucleophilic and harsh than alkoxides, preserving the integrity of the nitro group.[8]

  • Recommendation: Potassium phosphate (K₃PO₄) provides an excellent balance of basicity and compatibility for this system.

Solvent and Temperature

Anhydrous, non-coordinating solvents are ideal. Toluene is a common and effective choice, as its high boiling point allows for the necessary thermal energy to overcome activation barriers, particularly with less reactive aryl chlorides or when using weaker bases.[7][11] Reaction temperatures typically range from 80-110 °C.[11]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a representative secondary amine, morpholine. The principles are broadly applicable to other primary and secondary amines.

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques, as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[7] All solvents should be anhydrous and degassed prior to use.[14]

Reaction Parameters
ComponentRoleM.W.Amount (mmol)EquivalentsMass/Volume
2-Chloro-6-methyl-3-nitrobenzonitrileAryl Halide182.581.01.0183 mg
MorpholineAmine87.121.21.2105 µL
BrettPhos Pd G3 PrecatalystCatalyst864.530.020.0217.3 mg
BrettPhosLigand536.680.020.0210.7 mg
Potassium Phosphate (K₃PO₄)Base212.272.02.0425 mg
TolueneSolvent---5.0 mL

Note: The aryl halide is specified as the chloride for this protocol, as chlorides are often more challenging yet synthetically desirable starting materials. The protocol is also effective for the corresponding bromide.

Step-by-Step Procedure

Workflow A 1. Preparation (In Glovebox) B Charge vial with solids: - Aryl Halide - K₃PO₄ - BrettPhos Pd G3 - BrettPhos Ligand A->B C Add anhydrous Toluene B->C D Add Morpholine via syringe C->D E 2. Reaction F Seal vial and remove from glovebox. Stir at 100 °C for 12-24 h. E->F G Monitor reaction by TLC or GC-MS F->G H 3. Work-up & Purification I Cool to RT. Dilute with EtOAc. Filter through Celite®. H->I J Wash filtrate with water and brine I->J K Dry organic layer (Na₂SO₄), filter, and concentrate J->K L Purify by flash column chromatography K->L

Figure 2: Experimental workflow for the amination reaction.

  • Reaction Setup (Inert Atmosphere): To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 2-chloro-6-methyl-3-nitrobenzonitrile (183 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), BrettPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol), and BrettPhos ligand (10.7 mg, 0.02 mmol). Note: A slight excess of ligand relative to the precatalyst can help ensure catalyst stability.

  • Addition of Liquids: Add anhydrous, degassed toluene (5.0 mL) to the vial, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Securely cap the vial. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting aryl halide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired product, 2-methyl-5-nitro-6-morpholinobenzonitrile.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficient temperature- Base not strong enough- Ensure rigorous inert atmosphere techniques.- Increase temperature to 110-120 °C.- Switch to a stronger base like Cs₂CO₃.
Hydrodehalogenation - β-hydride elimination (side reaction)- Presence of water- Ensure anhydrous conditions.- Use a bulkier ligand (e.g., tBuXPhos) which can disfavor this pathway.
Decomposition of Starting Material - Reaction temperature too high- Base is too harsh- Lower the reaction temperature.- Ensure a compatible base is used (K₃PO₄ is generally safe for nitro groups).

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that exemplifies the power of modern cross-coupling chemistry. Success relies on a rational, substrate-guided approach. By selecting a highly active catalyst system featuring a bulky biaryl phosphine ligand like BrettPhos and a compatible inorganic base such as K₃PO₄, the dual challenges of steric hindrance and functional group sensitivity can be effectively overcome. This protocol provides a reliable and robust framework for researchers and drug development professionals to access complex arylamine structures that are otherwise difficult to synthesize.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ACS Green Chemistry Institute. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
  • The Journal of Organic Chemistry. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination.
  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Pearson+. Buchwald-Hartwig Amination Reaction.
  • Organic Reactions. Palladium-Catalyzed Amination of Aryl Halides.
  • eScholarship, University of California. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • The Hartwig Group, UC Berkeley. Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Semantic Scholar. Buchwald-Hartwig Amination of Nitroarenes.
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

Sources

Application Notes and Protocols for the Hydrolysis of 2-Methyl-5-nitrobenzonitrile to 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Conversion of Aromatic Nitriles

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This application note provides a comprehensive guide to the hydrolysis of 2-Methyl-5-nitrobenzonitrile, a key intermediate, to its corresponding carboxylic acid, 2-methyl-5-nitrobenzoic acid. This conversion is of significant interest due to the utility of substituted benzoic acids as building blocks in medicinal chemistry.[3][4]

We will explore both acid- and base-catalyzed pathways, offering detailed protocols and the underlying chemical principles that govern these reactions. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the aromatic ring presents unique considerations for reaction kinetics and potential side reactions, which will be addressed in the subsequent sections.

Mechanistic Overview: Acid vs. Base Catalysis

The conversion of a nitrile to a carboxylic acid proceeds through a two-stage mechanism, initially forming an amide intermediate which is subsequently hydrolyzed.[5] The choice between acidic and basic conditions significantly impacts the reaction pathway and the nature of the intermediates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom of the nitrile group.[2][6][7] This activation facilitates the nucleophilic attack by water, a relatively weak nucleophile. A series of proton transfers leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][6] The final step, the formation of the ammonium ion, is a key driving force for the reaction under acidic conditions.[7]

Diagram: Acid-Catalyzed Hydrolysis Mechanism

Acid_Catalyzed_Hydrolysis nitrile This compound protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile H₃O⁺ water_attack Nucleophilic Attack by Water protonated_nitrile->water_attack H₂O imidic_acid_tautomer Imidic Acid Tautomer water_attack->imidic_acid_tautomer -H⁺ protonated_amide Protonated Amide imidic_acid_tautomer->protonated_amide H₃O⁺ amide Amide Intermediate protonated_amide->amide -H⁺ water_attack_amide Nucleophilic Attack by Water on Amide amide->water_attack_amide H₃O⁺ tetrahedral_intermediate Tetrahedral Intermediate water_attack_amide->tetrahedral_intermediate H₂O carboxylic_acid 2-Methyl-5-nitrobenzoic Acid tetrahedral_intermediate->carboxylic_acid -NH₄⁺ ammonium Ammonium Ion

Caption: Pathway of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In contrast, base-catalyzed hydrolysis commences with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[5][6] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the amide intermediate.[5] Subsequent hydrolysis of the amide under basic conditions proceeds via nucleophilic acyl substitution to yield a carboxylate salt and ammonia gas.[1] Acidification in a separate workup step is necessary to obtain the final carboxylic acid.[1][8]

Diagram: Base-Catalyzed Hydrolysis Mechanism

Base_Catalyzed_Hydrolysis nitrile This compound hydroxide_attack Nucleophilic Attack by OH⁻ nitrile->hydroxide_attack OH⁻ imidic_acid_intermediate Imidic Acid Intermediate hydroxide_attack->imidic_acid_intermediate H₂O amide Amide Intermediate imidic_acid_intermediate->amide Tautomerization hydroxide_attack_amide Nucleophilic Attack by OH⁻ on Amide amide->hydroxide_attack_amide OH⁻ tetrahedral_intermediate Tetrahedral Intermediate hydroxide_attack_amide->tetrahedral_intermediate carboxylate Carboxylate Salt tetrahedral_intermediate->carboxylate -NH₂⁻ ammonia Ammonia carboxylic_acid 2-Methyl-5-nitrobenzoic Acid carboxylate->carboxylic_acid H₃O⁺ (Workup)

Caption: Pathway of base-catalyzed nitrile hydrolysis.

Experimental Protocols

Safety Precautions
  • This compound: This compound may be harmful if swallowed, inhaled, or in contact with skin.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) are corrosive and can cause severe burns.[11] Handle with extreme care and appropriate PPE.

  • General: Always review the Safety Data Sheet (SDS) for all chemicals before starting any experiment.[10]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is generally effective for a wide range of nitriles and directly yields the carboxylic acid product.[8][12]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, and filtration flask.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of concentrated HCl and deionized water (or ~50% aqueous H₂SO₄). The volume should be sufficient to ensure effective stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is several hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture over crushed ice. The product, 2-methyl-5-nitrobenzoic acid, may precipitate as a solid.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold deionized water, and dry.[13]

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any remaining acid.

    • Subsequently, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-methyl-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis

This method is also robust but requires a final acidification step to isolate the carboxylic acid.[12][14]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol. Add an aqueous solution of NaOH or KOH (e.g., 10-20%).[14]

  • Reflux: Heat the mixture to reflux with stirring. Monitor the reaction for the evolution of ammonia gas (can be tested with moist litmus paper) and by TLC or HPLC until the starting material is consumed.

  • Workup:

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted nitrile.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2-3).[13][14]

    • The 2-methyl-5-nitrobenzoic acid will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.[13]

    • Dry the product. Further purification can be achieved by recrystallization.

Diagram: General Experimental Workflow

Experimental_Workflow start Start: This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) + Heat (Reflux) start->hydrolysis workup Reaction Workup hydrolysis->workup acid_path Acidic Workup: Cool & Precipitate/Extract workup->acid_path Acid Hydrolysis base_path Basic Workup: Remove Solvent, Acidify workup->base_path Base Hydrolysis isolation Isolation: Vacuum Filtration acid_path->isolation base_path->isolation purification Purification: Recrystallization isolation->purification product Final Product: 2-Methyl-5-nitrobenzoic Acid purification->product

Caption: A generalized workflow for the hydrolysis of this compound.

Data Presentation and Characterization

The successful synthesis of 2-methyl-5-nitrobenzoic acid should be confirmed through various analytical techniques.

PropertyExpected Value/Observation
Appearance Yellow to beige crystalline solid[3][4][15]
Melting Point 177-180 °C[4]
Molecular Formula C₈H₇NO₄[3][15]
Molecular Weight 181.15 g/mol
Solubility Sparingly soluble in water, soluble in many organic solvents.[3][15][16]
¹H NMR Expected signals for aromatic protons, a methyl group, and a carboxylic acid proton.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C-NO₂ stretching, and aromatic C-H stretching.

Conclusion

The hydrolysis of this compound to 2-methyl-5-nitrobenzoic acid is a robust and scalable transformation that can be achieved under either acidic or basic conditions. The choice of method will depend on the substrate's sensitivity to the reaction conditions and the desired workup procedure. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining a high-purity product. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. National Center for Biotechnology Information.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • ChemBK. (2024, April 9). 2-methyl-5-nitrobenzoic acid.
  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • YouTube. (2018, June 24). Nitriles: base hydrolysis.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.

Sources

Synthesis of 2-Methyl-5-nitrobenzonitrile: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of a Versatile Nitrile

2-Methyl-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. This makes it a key building block in the synthesis of dyes, pigments, and, significantly, complex heterocyclic scaffolds for pharmaceutical applications.[1][2] The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the nitro group can be reduced to an amine, providing a handle for further derivatization. This versatility has led to its use as a precursor in the development of novel therapeutic agents, including kinase inhibitors.[3][4]

This document provides a comprehensive guide to the synthesis of this compound, detailing the reaction mechanisms, offering step-by-step experimental protocols, and explaining the rationale behind the procedural choices.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-methylaniline (o-toluidine):

  • Nitration of 2-Methylaniline: An electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring, yielding 2-methyl-5-nitroaniline.

  • Sandmeyer Reaction: A two-part sequence involving the diazotization of 2-methyl-5-nitroaniline followed by a copper(I) cyanide-mediated cyanation to replace the diazonium group with a nitrile.

This guide will provide a detailed protocol for each of these critical steps.

Part 1: Synthesis of 2-Methyl-5-nitroaniline via Nitration

The initial step in the synthesis is the nitration of 2-methylaniline. The amino group in the starting material is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-director. This directs the incoming nitro group to the position meta to the ammonium group and para to the methyl group, resulting in the desired 2-methyl-5-nitroaniline.[5][6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-methylaniline proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are the in-situ generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by the electrophilic attack of the nitronium ion on the activated aromatic ring of 2-methylaniline.

nitration_mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Attack HNO3 HNO₃ H2SO4 H₂SO₄ HNO3->H2SO4 + NO2_plus NO₂⁺ (Nitronium ion) H2SO4->NO2_plus Protonation & Dehydration o_toluidine 2-Methylaniline intermediate Wheland Intermediate o_toluidine->intermediate + NO₂⁺ product 2-Methyl-5-nitroaniline intermediate->product - H⁺

Caption: Mechanism of Nitration of 2-Methylaniline.

Experimental Protocol: Nitration of 2-Methylaniline

This protocol is adapted from established laboratory procedures for the nitration of o-toluidine.[5][7]

Materials and Reagents:

  • 2-Methylaniline (o-Toluidine)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

Procedure:

  • Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -10 °C.[5]

  • Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition. This forms the o-toluidinium sulfate salt.[5]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the amine salt solution using a dropping funnel over a period of approximately 2 hours. It is crucial to maintain the reaction temperature at -10 °C to minimize the formation of by-products.[7]

  • Work-up: After the addition is complete, pour the reaction mixture onto a generous amount of crushed ice.[5]

  • Slowly and carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the solution is basic. A yellow-orange precipitate of 2-methyl-5-nitroaniline will form.[6]

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.[5]

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield a yellow crystalline solid. Dry the purified product in a desiccator or a vacuum oven at low temperature.[8]

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 2-Methylaniline and 2-methyl-5-nitroaniline are toxic. Avoid inhalation, ingestion, and skin contact.[5]

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The second stage of the synthesis involves the conversion of the amino group of 2-methyl-5-nitroaniline into a nitrile group using the Sandmeyer reaction. This reaction proceeds in two distinct phases: the diazotization of the primary amine, followed by the copper(I) cyanide-mediated displacement of the diazonium group.

Reaction Mechanism: A Radical-Nucleophilic Aromatic Substitution (SRNAr)

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The mechanism involves the following key steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in-situ from sodium nitrite and a strong acid) to form a diazonium salt.[9]

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Cyanide Transfer: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final benzonitrile product.

sandmeyer_mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction amine 2-Methyl-5-nitroaniline diazonium Diazonium Salt amine->diazonium + NaNO₂ / HCl (0-5 °C) NaNO2_HCl NaNO₂ / HCl aryl_radical Aryl Radical diazonium->aryl_radical + CuCN (SET), - N₂ CuCN CuCN product This compound aryl_radical->product + [Cu(CN)₂]⁻

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is a comprehensive procedure based on established methods for diazotization and Sandmeyer cyanation.[9][10]

Materials and Reagents:

  • 2-Methyl-5-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ice

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filtration flask

Procedure:

Part A: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[9]

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold water.[9]

  • Slowly add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains between 0-5 °C. The solid will gradually dissolve to form a clear solution of the diazonium salt.[11]

  • After the addition is complete, continue stirring the diazonium salt solution at 0-5 °C for an additional 30 minutes.[9]

Part B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).

  • The crude product can be isolated by extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent system.

Safety Precautions:

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt. Use it in solution immediately after preparation.

  • Copper(I) cyanide and sodium/potassium cyanide are extremely toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Wear appropriate PPE.

  • The reaction can be exothermic. Maintain strict temperature control throughout the procedure.

Summary of Quantitative Data

Reaction StepStarting MaterialKey ReagentsTemperature (°C)Expected Yield
Nitration 2-MethylanilineHNO₃, H₂SO₄-10 to 10~90%[7]
Sandmeyer 2-Methyl-5-nitroanilineNaNO₂, HCl, CuCN0-5 (Diazotization)50-70% (estimated)[12]

Conclusion: A Gateway to Molecular Complexity

The synthesis of this compound via the nitration of 2-methylaniline followed by a Sandmeyer reaction is a robust and well-established route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, enabling the efficient production of this versatile building block for the creation of novel and complex molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate.
  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). [Source not further specified]
  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Synthesis of 2-Nitro-4-methylaniline.
  • QI Lei, PANG Si-ping, SUN Cheng-hui. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.
  • BenchChem. (2025). 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • BenchChem. (2025). Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compound.
  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Synthesis technique of 2-methyl-6-nitroaniline. (2009).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. PubMed.
  • Organic Syntheses Procedure. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium.
  • This compound. (n.d.). PubChem.

Sources

catalytic reduction of the nitro group in 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Reduction of 2-Methyl-5-nitrobenzonitrile

Abstract

The reduction of the nitro group in this compound to form 2-Amino-5-methylbenzonitrile is a pivotal transformation in synthetic organic chemistry. The resulting product is a high-value intermediate, particularly in the synthesis of pharmaceutical agents and other fine chemicals.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of this specific nitroarene. We will explore the underlying reaction mechanism, compare common catalytic systems, and provide detailed, field-proven protocols for both classical catalytic hydrogenation and transfer hydrogenation. Emphasis is placed on the causality behind experimental choices, safety protocols, and process validation to ensure reliable and scalable results.

Introduction: The Significance of 2-Amino-5-methylbenzonitrile

2-Amino-5-methylbenzonitrile is a crucial building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile moiety, allows for a wide range of subsequent chemical modifications. Consequently, the efficient and selective synthesis of this compound is of considerable interest. Among the various synthetic strategies, the catalytic reduction of its nitro precursor, this compound, stands out as the most atom-economical and environmentally benign approach.[3]

Heterogeneous catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or Raney® Nickel, is the industry standard for this transformation due to its high efficiency, excellent yields, and the ease of catalyst separation from the reaction mixture.[4][5][6]

Reaction Mechanism: The Pathway from Nitro to Amino

The catalytic hydrogenation of an aromatic nitro compound over a metal catalyst surface is not a single-step event but a stepwise reduction. The generally accepted Haber mechanism suggests that the reaction proceeds through nitroso and hydroxylamine intermediates before the final amine is formed.[7][8][9][10]

The catalyst, such as palladium or nickel, plays a crucial role by adsorbing and dissociating molecular hydrogen (H₂) into highly reactive atomic hydrogen species on its surface.[11] These hydrogen atoms are then transferred sequentially to the oxygen atoms of the nitro group, leading to the elimination of water and the formation of the amine.

The two primary pathways for this reduction are the direct route and the condensation route. The direct pathway, favored under most hydrogenation conditions for aniline synthesis, involves the direct reduction of the nitroso and hydroxylamine intermediates.[7][9]

Reaction_Mechanism Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H₂, - H₂O (Catalyst Surface) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ (Catalyst Surface) End 2-Amino-5-methylbenzonitrile Hydroxylamine->End + H₂, - H₂O (Catalyst Surface)

Caption: The direct reduction pathway for this compound.

Catalyst Selection: A Comparative Overview

The choice of catalyst is critical and depends on factors like cost, reactivity, selectivity, and the available equipment. For the reduction of this compound, the nitrile group is generally stable under typical catalytic hydrogenation conditions, allowing for high chemoselectivity.

Catalyst SystemHydrogen SourceKey AdvantagesKey Considerations
Palladium on Carbon (Pd/C) H₂ Gas / Transfer AgentsHigh activity and selectivity, often the first choice for clean reactions.[4][5]Higher cost than nickel. Pyrophoric when dry after use.[12][13]
Raney® Nickel H₂ Gas / Transfer AgentsCost-effective, highly active.[14][15]Pyrophoric and must be handled wet.[13][16] May require higher pressures/temperatures than Pd/C.
Transfer Hydrogenation Formic Acid, Hydrazine, etc.Avoids the use of high-pressure hydrogen gas, enhancing safety.[14][17][18]May require stoichiometric amounts of the hydrogen donor, increasing waste.[3]
Metal Powders (Fe, Zn, Sn) Acidic Media (e.g., HCl, AcOH)Mild, cost-effective, and useful when other reducible groups are present.[4]Generates significant metallic waste, requiring extensive work-up.[3]

For this guide, we will focus on the most common and scalable heterogeneous catalysis methods: Pd/C with H₂ , Raney® Nickel with H₂ , and Raney® Nickel with Formic Acid (Transfer Hydrogenation) .

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and H₂ Gas

This protocol is the gold standard for clean and efficient nitro group reduction, leveraging the high activity of Pd/C.

Reagents & Equipment:

  • This compound

  • 10% Palladium on Carbon (5-10 wt% loading, stored wet)

  • Methanol or Ethyl Acetate (ACS grade)

  • Hydrogenation Apparatus (e.g., Parr shaker or autoclave) with H₂ gas supply[8]

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Nitrogen or Argon supply for inerting

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.5–2 mol% Pd relative to the substrate).

    • Causality: The inert atmosphere prevents the dry catalyst from coming into contact with air, which could cause it to ignite flammable solvents.[13]

  • Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethyl Acetate) to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.

  • System Purge: Seal the reactor. Evacuate the vessel to remove air and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[16][19]

    • Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive mixture with hydrogen.[13]

  • Hydrogenation: Purge the vessel with hydrogen gas (3-5 cycles). Pressurize the reactor to the desired pressure (typically 1-4 atm or 15-60 psi). Begin vigorous stirring.

    • Trustworthiness: The reaction is often exothermic.[3] Monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 1-4 hours.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.[8] Alternatively, the reaction can be monitored by TLC or LC-MS by safely depressurizing, purging with nitrogen, and taking an aliquot.[12]

  • Catalyst Filtration (Critical Safety Step): Once complete, carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (3-5 times).[19] Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.

    • Causality: The filter cake must never be allowed to dry.[5] It is highly pyrophoric.[12][13] Immediately after filtration, quench the filter cake with water and store it in a dedicated, labeled waste container.[12]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-methylbenzonitrile. The product is often of high purity but can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Transfer Hydrogenation with Raney® Nickel and Formic Acid

This method is an excellent alternative that avoids the need for specialized high-pressure equipment and flammable hydrogen gas.[14]

Reagents & Equipment:

  • This compound

  • Raney® Nickel (aqueous slurry)

  • Formic Acid (90%) or Ammonium Formate

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware and heating mantle

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and Methanol (or another suitable solvent).[14]

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (approx. 0.2-0.3g per 5 mmol of substrate) to the flask.[14]

    • Causality: Raney® Nickel is pyrophoric and must be handled as a wet slurry to prevent ignition upon contact with air.[13][16]

  • Reagent Addition: While stirring at room temperature, slowly add formic acid (2.5-5.0 eq) dropwise. An exothermic reaction may be observed.[14]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction is typically rapid and complete within 10-60 minutes.[14]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Catalyst Filtration: After completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the Raney® Nickel, ensuring the filter cake remains wet.[14] Wash the filter cake with a small amount of solvent. Quench and dispose of the catalyst safely as described in Protocol 1.

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (like ethyl acetate or ether) and wash with a saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.[14][20]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A1 Charge Reactor with Substrate & Solvent A2 Add Catalyst (under N₂) A1->A2 B1 Purge System (N₂ then H₂) A2->B1 B2 Pressurize & Stir B1->B2 B3 Monitor Progress (H₂ uptake, TLC) B2->B3 C1 Depressurize & Purge (N₂) B3->C1 C2 Filter Catalyst Safely (Keep Wet!) C1->C2 C3 Concentrate Filtrate C2->C3 C4 Purify Product (e.g., Recrystallization) C3->C4

Sources

The Strategic Utility of 2-Methyl-5-nitrobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the strategic deployment of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2-Methyl-5-nitrobenzonitrile, a substituted aromatic compound, has emerged as a critical intermediate, offering a unique combination of reactive functional groups that medicinal chemists can exploit to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, detailing its transformation into key precursors and its role in the synthesis of biologically active molecules, supported by field-proven insights and detailed experimental protocols.

Part 1: Core Synthetic Strategy: The Gateway to Bioactive Scaffolds

The primary application of this compound in medicinal chemistry hinges on the selective reduction of its nitro group to form 5-amino-2-methylbenzonitrile. This transformation is the gateway to a plethora of synthetic possibilities, as the resulting aniline derivative is a versatile precursor for the construction of various heterocyclic systems, which are foundational scaffolds in numerous drug molecules.[1]

The strategic importance of this transformation lies in the orthogonal reactivity of the amino and nitrile functionalities in the resulting 5-amino-2-methylbenzonitrile. The amino group serves as a nucleophile or a handle for diazotization and subsequent reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure.

Synthetic_Utility This compound This compound Key_Intermediate 5-Amino-2-methylbenzonitrile This compound->Key_Intermediate Nitro Group Reduction (Key Transformation) Bioactive_Scaffolds Bioactive Heterocyclic Scaffolds (e.g., Kinase Inhibitors, GPCR Modulators) Key_Intermediate->Bioactive_Scaffolds Cyclization & Derivatization

Caption: Core synthetic strategy utilizing this compound.

Part 2: Application in the Synthesis of A₂A Receptor Antagonists

A significant application of this compound is in the synthesis of antagonists of the adenosine A₂A receptor (A₂AR), a G-protein coupled receptor implicated in various physio-pathological processes, including cancer immunotherapy. One such example is the clinical candidate AZD4635 , an orally available A₂AR antagonist that has been investigated for the treatment of solid tumors. The synthesis of the core of such molecules often relies on the versatile intermediate, 5-amino-2-methylbenzonitrile, derived from this compound.

The general synthetic approach involves the construction of a substituted triazine or a similar heterocyclic core, for which 5-amino-2-methylbenzonitrile serves as a key building block.

Protocol 1: Catalytic Reduction of this compound to 5-Amino-2-methylbenzonitrile

This protocol details a standard and efficient method for the reduction of the nitro group using catalytic hydrogenation. This method is preferred for its clean reaction profile and high yield.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and the resulting product, and they are compatible with the hydrogenation conditions.

  • Hydrogen Source: Gaseous hydrogen is a clean and effective reducing agent, with water being the only byproduct.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a hydrogen balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield 5-amino-2-methylbenzonitrile as a solid. The product can be further purified by recrystallization if necessary.

Table 1: Typical Reaction Parameters and Expected Outcome

ParameterValue
SubstrateThis compound
Catalyst10% Pd/C
SolventMethanol
Hydrogen Pressure1-3 atm
TemperatureRoom Temperature
Typical Yield>95%
Product5-Amino-2-methylbenzonitrile

Part 3: Construction of Bioactive Heterocycles from 5-Amino-2-methylbenzonitrile

The resulting 5-amino-2-methylbenzonitrile is a versatile intermediate for the synthesis of a wide range of bioactive heterocycles.[1] For instance, it can be used to construct imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[2][3][4][5][6]

Protocol 2: Synthesis of a Substituted Imidazo[1,2-a]pyridine Precursor

This protocol provides a general procedure for the construction of an imidazo[1,2-a]pyridine scaffold from an aminobenzonitrile intermediate, which is a common core in many kinase inhibitors and other therapeutic agents.

Rationale for Experimental Choices:

  • Cyclization Strategy: The reaction of an aminopyridine derivative with an α-haloketone is a classic and reliable method for the synthesis of imidazo[1,2-a]pyridines.

  • Solvent: A polar aprotic solvent like DMF or a protic solvent like ethanol is typically used to facilitate the nucleophilic substitution and subsequent cyclization.

  • Base: A mild base such as sodium bicarbonate is often used to neutralize the hydrogen halide formed during the reaction, driving the reaction to completion.

Materials:

  • 5-Amino-2-methylbenzonitrile

  • A suitable α-haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 5-amino-2-methylbenzonitrile (1.0 eq) in ethanol or DMF, add the α-haloketone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Workflow cluster_reduction Protocol 1: Nitro Reduction cluster_cyclization Protocol 2: Heterocycle Formation start_material This compound dissolve Dissolve in Methanol start_material->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogenate (H2 balloon) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate filter->concentrate product1 5-Amino-2-methylbenzonitrile concentrate->product1 reactants 5-Amino-2-methylbenzonitrile + α-Haloketone + NaHCO3 product1->reactants Key Intermediate reflux Reflux in Ethanol/DMF reactants->reflux workup Aqueous Workup reflux->workup purify Column Chromatography workup->purify product2 Imidazo[1,2-a]pyridine Derivative purify->product2

Caption: Experimental workflow from this compound to a bioactive scaffold.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its true value is unlocked through a straightforward yet critical reduction to 5-amino-2-methylbenzonitrile, an intermediate that opens the door to a vast chemical space of biologically relevant heterocyclic compounds. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile building block in their quest for novel therapeutics.

References

  • Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • American Chemical Society. Multikilogram-Scale Preparation of AZD4635 via C–H Borylation and Bromination: The Corrosion of Tantalum by a Bromine/Methanol Mixture.
  • National Center for Biotechnology Information. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ResearchGate. Synthetic Route Design of AZD4635, an A2AR Antagonist.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.

Sources

Application Note & Protocol: Laboratory Scale Synthesis of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Synthesis Rationale and Approach

2-Methyl-5-nitrobenzonitrile is a valuable bifunctional aromatic intermediate, featuring both a nitro group and a nitrile moiety. These functional groups serve as versatile handles for further chemical transformations, making the compound a key building block in the synthesis of pharmaceuticals and specialty dyes.

The most reliable and well-established laboratory-scale synthesis proceeds through a two-stage, one-pot Sandmeyer reaction.[1][2] This classic transformation provides a robust pathway to introduce a cyano group onto an aromatic ring, a substitution pattern that is often difficult to achieve through direct electrophilic aromatic substitution.[2][3]

Our synthetic strategy involves:

  • Diazotization: Conversion of the primary aromatic amine, 2-Methyl-5-nitroaniline, into a highly reactive aryldiazonium salt intermediate. This is achieved by reaction with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[4][5]

  • Cyanation: A copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr) where the diazonium group (-N₂⁺) is displaced by a cyanide nucleophile, yielding the target benzonitrile with the evolution of nitrogen gas.[1][2]

This application note provides a comprehensive protocol grounded in mechanistic understanding, emphasizing the critical parameters that ensure a safe, efficient, and reproducible synthesis.

CRITICAL SAFETY MANDATES: Hazard Analysis and Mitigation

The Sandmeyer reaction involves intermediates and reagents that pose significant chemical hazards. Strict adherence to the following safety protocols is non-negotiable. All operations must be conducted within a certified, high-flow chemical fume hood.

2.1 The Inherent Instability of Aryldiazonium Salts Aryldiazonium salts are the most significant hazard in this procedure. They are notoriously thermally unstable and can be explosive in solid, dry form.[6][7] Their safe handling is governed by a set of well-established principles:

  • Never Isolate: The diazonium salt must never be isolated from the reaction solution. It is generated and consumed in situ.

  • Strict Temperature Control: The diazotization reaction is highly exothermic. The temperature must be rigorously maintained between 0-5 °C to prevent rapid decomposition of the diazonium salt and hazardous gas evolution.[4][6][7][8]

  • Avoid Precipitation: Ensure the diazonium salt remains fully solvated. Uncontrolled precipitation creates a shock-sensitive solid.[6][7]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unpredictable side reactions and instability.[6][7]

  • Quenching: Any residual diazonium salt or nitrous acid at the end of the reaction must be safely quenched before workup. Urea or sulfamic acid are effective for this purpose.[6][9]

2.2 Reagent-Specific Hazards

  • Acids: Concentrated sulfuric and hydrochloric acids are severely corrosive. Handle with extreme care using acid-resistant gloves, a lab coat, and chemical splash goggles.[10]

  • 2-Methyl-5-nitroaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE).[10][11]

  • Copper(I) Cyanide (CuCN) & Sodium Cyanide (NaCN): These reagents are extremely toxic by ingestion, inhalation, and skin contact. The most severe danger is the accidental acidification of cyanide salts, which liberates highly lethal hydrogen cyanide (HCN) gas. All manipulations of cyanide-containing solutions must be performed in a dedicated, well-ventilated fume hood, and a separate basic waste container must be used for all cyanide-containing residues.

2.3 Required Personal Protective Equipment (PPE)

  • Chemical splash goggles

  • Acid-resistant gloves (e.g., butyl rubber or Viton)

  • Flame-retardant lab coat

  • Face shield (recommended during quenching and addition steps)

The Synthesis Workflow: Mechanism and Rationale

The overall synthesis is a sequential process involving the formation of two key reactive species. Understanding the underlying mechanism is crucial for troubleshooting and optimization.

3.1 Stage 1: Diazotization Mechanism The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on 2-methyl-5-nitroaniline attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the expulsion of a water molecule to form the stable aryldiazonium ion.[5]

Diazotization_Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ + 2HCl NO_plus NO⁺ (Nitrosonium ion) NaNO2->NO_plus In situ generation Amine 2-Methyl-5-nitroaniline N_Nitroso N-Nitrosamine Intermediate Amine->N_Nitroso Nucleophilic attack on NO⁺ Diazonium Aryldiazonium Salt N_Nitroso->Diazonium Proton transfers & Dehydration

Caption: Mechanism of aryldiazonium salt formation.

3.2 Stage 2: Sandmeyer Reaction Mechanism The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species, causing the facile loss of dinitrogen gas (N₂) and forming an aryl radical. This radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final product, this compound.[1][2]

Sandmeyer_Mechanism Diazonium Ar-N₂⁺ Aryl_Radical Ar• + N₂ Diazonium->Aryl_Radical Single Electron Transfer from Cu(I) CuCN Cu(I)CN CuCN2 Cu(II)(CN)₂ CuCN->CuCN2 Oxidation Product Ar-CN Aryl_Radical->Product Radical abstracts CN⁻ CuCN2->CuCN Regeneration of Catalyst

Caption: Catalytic cycle of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol

This protocol is designed for a ~10g scale synthesis. Adjust quantities proportionally for different scales.

4.1 Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMolesNotes
2-Methyl-5-nitroanilineC₇H₈N₂O₂152.1510.0 g0.0657Starting Material
Conc. Hydrochloric AcidHCl36.46~30 mL-~37% w/w
Sodium NitriteNaNO₂69.004.6 g0.0667Dissolve in 15 mL H₂O
Copper(I) CyanideCuCN89.567.1 g0.0793EXTREMELY TOXIC
Sodium CyanideNaCN49.014.0 g0.0816EXTREMELY TOXIC
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-For extraction
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
UreaCH₄N₂O60.06~1 g-For quenching

4.2 Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution (0-5 °C)

  • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 10.0 g (0.0657 mol) of 2-Methyl-5-nitroaniline with 25 mL of water and 15 mL of concentrated hydrochloric acid.

  • Stir the resulting slurry and cool the flask in an ice-salt bath until the internal temperature is stable between 0-5 °C.

  • In a separate beaker, dissolve 4.6 g (0.0667 mol) of sodium nitrite in 15 mL of cold water.

  • Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred amine slurry over 30-45 minutes. CRITICAL: Monitor the temperature continuously and ensure it does not rise above 5 °C . The slurry should gradually dissolve to form a clear, yellowish solution.

  • After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C.

  • Check for a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue-black instantly. If not, add a few more drops of the nitrite solution.

  • Add approximately 0.5 g of urea in small portions to quench the excess nitrous acid. Stir until the solution no longer gives a positive test on starch-iodide paper. Keep this diazonium salt solution cold in the ice bath until ready for use.

Part B: Preparation of the Copper(I) Cyanide Solution

  • Perform this step in a dedicated fume hood. In a 500 mL beaker, dissolve 7.1 g (0.0793 mol) of copper(I) cyanide and 4.0 g (0.0816 mol) of sodium cyanide in 50 mL of water.

  • Gently warm the mixture to about 50-60 °C with stirring to facilitate dissolution, forming a clear solution of sodium cuprocyanide (Na[Cu(CN)₂]). Cool the solution back to room temperature.

Part C: The Sandmeyer Reaction and Workup

  • Place the beaker containing the cuprocyanide solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred cuprocyanide solution over about 30 minutes.

  • Vigorous bubbling (N₂ evolution) will occur. Control the rate of addition to prevent excessive frothing.

  • Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let it warm to room temperature, stirring for an additional hour.

  • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion. A dark solid/oil should separate.

  • Cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Part D: Purification

  • The crude product obtained is a brownish solid.

  • Purify the solid by recrystallization from a minimal amount of hot ethanol or a methanol/water mixture.[12]

  • Dissolve the crude solid in the hot solvent, filter hot if necessary to remove insoluble impurities, and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[13]

5.1 Physical Properties

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[14]
Molecular Weight162.15 g/mol [14]
AppearanceColorless to light yellow crystals[15]
Melting Point76-78 °C (literature)[15]

5.2 Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~2.6 (s, 3H, -CH₃). The exact shifts and coupling patterns will depend on the substitution.
¹³C NMR (CDCl₃, 100 MHz)Peaks expected for aromatic carbons (~110-150 ppm), a nitrile carbon (~115-120 ppm), and a methyl carbon (~20 ppm).
FTIR (KBr or ATR)~2230-2220 cm⁻¹ (strong, sharp, C≡N stretch), ~1530 cm⁻¹ & ~1350 cm⁻¹ (strong, N-O asymmetric and symmetric stretches of NO₂).

5.3 Chromatographic Analysis Purity should be assessed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with a water/acetonitrile gradient or by Gas Chromatography-Mass Spectrometry (GC-MS) for both purity assessment and mass confirmation.[13][16][17]

Overall Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Methyl-5-nitroaniline Diazotization 1. Diazotization (HCl, NaNO₂) 0-5 °C Start->Diazotization Diazonium_Sol Aryldiazonium Salt Solution Diazotization->Diazonium_Sol Sandmeyer 2. Sandmeyer Reaction (CuCN/NaCN solution) Diazonium_Sol->Sandmeyer Crude_Mixture Crude Reaction Mixture Sandmeyer->Crude_Mixture Workup 3. Workup & Extraction (DCM, H₂O washes) Crude_Mixture->Workup Crude_Product Crude Solid Product Workup->Crude_Product Purification 4. Purification (Recrystallization from EtOH) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product Analysis 5. Analytical Characterization (NMR, FTIR, HPLC) Final_Product->Analysis

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Methyl-5-nitrobenzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Methyl-5-nitrobenzonitrile is a key chemical intermediate whose structural motifs—a reactive nitrile and an electronically significant nitro group—make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2][3] The industrial demand for such intermediates necessitates synthetic routes that are not only high-yielding but also scalable, safe, and economically viable.

While several methods exist for the synthesis of aromatic nitriles, including ammoxidation and biocatalysis, the Sandmeyer reaction remains a cornerstone of synthetic chemistry due to its reliability and broad substrate scope.[1][4][5] First discovered in 1884, this reaction provides a powerful method for converting an aromatic amine into a nitrile via a diazonium salt intermediate, using a copper(I) cyanide reagent.[2][4][6][7]

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We will detail a two-step, one-pot process starting from the commercially available 2-amino-4-nitrotoluene. The narrative emphasizes the causality behind critical process parameters, a thorough assessment of scale-up hazards, and robust analytical protocols to ensure the final product's quality and integrity.

Synthetic Strategy and Reaction Mechanism

The selected synthetic pathway involves two sequential transformations:

  • Diazotization: Conversion of the primary aromatic amine, 2-amino-4-nitrotoluene, into its corresponding diazonium salt using sodium nitrite in an acidic medium.

  • Sandmeyer Cyanation: In-situ displacement of the diazonium group with a nitrile using a copper(I) cyanide reagent.

Overall Reaction Scheme

Caption: Overall synthesis of this compound.

Mechanistic Discussion

The reaction proceeds through a well-established mechanism. In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[5] The lone pair of the primary amine on 2-amino-4-nitrotoluene attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydration to yield the stable aryl diazonium salt.[6]

The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl radical upon the irreversible loss of dinitrogen (N₂) gas, a thermodynamically highly favorable process. The aryl radical then abstracts a cyanide ligand from the newly formed copper(II) species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[2][5]

Process Safety Assessment for Scale-Up

A rigorous hazard analysis is paramount when transitioning from bench-scale to pilot or production scale. The following table outlines the key hazards and the necessary control measures.

Hazard Category Specific Hazard Risk Assessment Mitigation and Control Strategy
Reagent Toxicity 2-Amino-4-nitrotoluene Toxic if swallowed, inhaled, or in contact with skin; suspected carcinogen.[8]PPE: Chemical-resistant gloves (nitrile), lab coat, safety glasses with side shields. Engineering: Handle in a ventilated fume hood.
Sodium Nitrite Strong oxidizer; toxic; can form explosive mixtures with cyanides or reducing agents.[9][10][11]PPE: Standard PPE. Controls: Store away from combustible materials and acids. Add as a solution to control reactivity.
Copper(I) Cyanide / NaCN Highly toxic. Contact with acid liberates lethal hydrogen cyanide (HCN) gas.[12]PPE: Full PPE, including a face shield. Engineering: Always handle in a fume hood. Keep a cyanide antidote kit available. Procedural: Ensure the reaction medium is neutral or basic before introducing cyanide. Use a scrubber with bleach or NaOH solution to trap any potential HCN gas.
Process Hazards Diazonium Salt Instability Aryl diazonium salts are unstable and can decompose violently, especially if isolated or heated.[6]Procedural: Never isolate the diazonium salt. Prepare and use it in situ at low temperatures (0–5 °C).
Exothermic Reactions Both diazotization and the Sandmeyer reaction are exothermic and can lead to a runaway reaction if not controlled.[13]Engineering: Use a jacketed reactor with an efficient cooling system. Procedural: Add reagents (NaNO₂ solution, diazonium salt solution) slowly and sub-surface to ensure rapid mixing and heat dissipation. Continuously monitor the internal temperature.
Gas Evolution The Sandmeyer step involves the vigorous evolution of a large volume of N₂ gas.Engineering: Ensure the reactor has adequate headspace and is equipped with a vent to an exhaust system to prevent pressure buildup.
Waste Disposal Aqueous Waste Stream The waste stream will contain toxic copper salts and residual cyanides, which are harmful to aquatic life.[14]Procedural: Do not discharge to the sewer. Quench residual cyanide with bleach (sodium hypochlorite) under basic conditions before collection. Dispose of the waste through a certified hazardous waste management service.
Process Safety Workflow

Safety_Workflow start Start Scale-Up Synthesis hazard_review Review Chemical & Process Hazards start->hazard_review ppe_check Verify All PPE is Available & Worn hazard_review->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Scrubber, Cooling) ppe_check->eng_controls reagent_prep Prepare Reagent Solutions eng_controls->reagent_prep diazotization Perform Diazotization (Monitor Temp: 0-5 °C) reagent_prep->diazotization temp_check Temperature Exceeds 5 °C? diazotization->temp_check slow_addition Slow/Stop Reagent Addition Increase Cooling temp_check->slow_addition Yes sandmeyer Perform Sandmeyer Reaction (Monitor N₂ Evolution & Temp) temp_check->sandmeyer No slow_addition->diazotization workup Work-up & Isolation sandmeyer->workup waste Segregate & Treat Hazardous Waste workup->waste end Synthesis Complete waste->end

Caption: Decision workflow for ensuring process safety during synthesis.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood.

Equipment and Reagents
Equipment Reagents
2 L Jacketed Glass Reactor with Overhead Stirrer2-Amino-4-nitrotoluene (CAS: 99-55-8)
Temperature Probe and ControllerHydrochloric Acid, 37% (CAS: 7647-01-0)
Addition Funnel (500 mL)Sodium Nitrite (CAS: 7632-00-0)
Gas Outlet connected to a Scrubber (NaOH solution)Copper(I) Cyanide (CAS: 544-92-3)
Heating/Cooling CirculatorSodium Cyanide (CAS: 143-33-9)
Large Separatory Funnel (2 L)Sodium Carbonate (CAS: 497-19-8)
Rotary EvaporatorToluene (CAS: 108-88-3)
Büchner Funnel and Filtration FlaskEthanol, 95% (CAS: 64-17-5)
Vacuum OvenAnhydrous Magnesium Sulfate (CAS: 7487-88-9)
Reagent Quantities
Reagent CAS No. MW ( g/mol ) Mass/Vol. Moles Equivalents
2-Amino-4-nitrotoluene99-55-8152.15100.0 g0.6571.00
Hydrochloric Acid (37%)7647-01-036.46215 mL2.634.00
Sodium Nitrite7632-00-069.0047.5 g0.6881.05
Copper(I) Cyanide544-92-389.5665.0 g0.7261.10
Sodium Cyanide143-33-949.0135.5 g0.7241.10
Toluene108-88-392.14~800 mL--
Ethanol (95%)64-17-546.07~500 mL--
Experimental Workflow Diagram

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common challenges in your synthetic workflow.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the Sandmeyer reaction, a versatile method for the transformation of an aromatic amino group into a variety of functional groups, including the nitrile group.[1][2] This process typically begins with the diazotization of an appropriate amino-substituted precursor, followed by a copper-catalyzed cyanation reaction.

This guide will focus on a widely used synthetic pathway: the diazotization of 2-amino-4-nitrotoluene followed by a Sandmeyer reaction to introduce the cyano group. We will explore potential pitfalls in this process and provide actionable solutions to optimize your results.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can arise from several factors, primarily related to the instability of the diazonium salt intermediate and incomplete reaction during the Sandmeyer cyanation.

  • Decomposition of the Diazonium Salt: The diazonium salt is highly reactive and prone to decomposition, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.[3] Uncontrolled temperature increases can lead to the formation of phenolic byproducts and a significant reduction in the desired product.

  • Incomplete Diazotization: Insufficient addition of sodium nitrite or inadequate acidity of the reaction medium can lead to incomplete conversion of the starting amine to the diazonium salt. The reaction progress should be monitored using starch-iodide paper to ensure a slight excess of nitrous acid is present.[4]

  • Suboptimal Sandmeyer Reaction Conditions: The efficiency of the Sandmeyer reaction is highly dependent on the catalyst, temperature, and reaction time. Ensure that the copper(I) cyanide is freshly prepared or of high quality. The reaction temperature for the cyanation step should be carefully controlled as specified in the protocol.

Q2: The final product is impure, showing multiple spots on TLC. What are the common impurities and how can I remove them?

A2: The presence of impurities is a common challenge. The most likely contaminants are isomeric byproducts, unreacted starting materials, and side-products from the Sandmeyer reaction.

  • Isomeric Impurities: The nitration of o-toluidine to produce the precursor 2-amino-4-nitrotoluene can also yield other isomers, such as 2-amino-3-nitrotoluene and 2-amino-5-nitrotoluene.[5] Careful purification of the 2-amino-4-nitrotoluene intermediate by recrystallization is essential to minimize these impurities in the final product.

  • Phenolic Byproducts: As mentioned, decomposition of the diazonium salt can lead to the formation of 2-methyl-5-nitrophenol.[4] These acidic impurities can often be removed by washing the crude product with a dilute sodium bicarbonate solution during the workup.[6]

  • Purification Strategies: For the final product, recrystallization from a suitable solvent system (e.g., ethanol-water or isopropanol) is often effective for removing most impurities. If isomeric purity is critical, column chromatography on silica gel may be necessary.[7]

Q3: The diazotization reaction seems to be failing, as indicated by a negative starch-iodide test. What could be wrong?

A3: A negative starch-iodide test indicates an absence of excess nitrous acid, which is necessary to drive the diazotization to completion.

  • Insufficient Sodium Nitrite: Ensure that the molar equivalent of sodium nitrite is appropriate for the amount of starting amine. It is common to use a slight excess.

  • Decomposition of Nitrous Acid: Nitrous acid is unstable and should be generated in situ at low temperatures. If the sodium nitrite solution is added too quickly or at a higher temperature, the nitrous acid may decompose before it can react with the amine.

  • Inadequate Acidity: The reaction requires a strong acidic medium (e.g., hydrochloric or sulfuric acid) to protonate the nitrous acid and facilitate the formation of the nitrosonium ion, the active electrophile in the reaction.[8]

Q4: During the Sandmeyer reaction, I observe vigorous gas evolution and the reaction mixture turns dark. Is this normal?

A4: Yes, the evolution of nitrogen gas is a key indicator that the Sandmeyer reaction is proceeding, as the diazonium group (-N₂⁺) is an excellent leaving group.[1][9] The formation of a dark color is also common in Sandmeyer reactions due to the formation of radical intermediates and copper complexes. However, excessively vigorous gas evolution could indicate that the reaction temperature is too high, potentially leading to side reactions. It is important to add the diazonium salt solution to the copper cyanide solution at a controlled rate to manage the reaction exotherm.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-nitrotoluene

This protocol is adapted from established procedures for the nitration of acylated anilines to control selectivity.[5][10]

Materials:

  • o-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Acetylation: In a flask equipped with a stirrer, add o-toluidine to glacial acetic acid. Cool the mixture in an ice bath and slowly add acetic anhydride. Stir for 1 hour, allowing the reaction to proceed to completion to form o-acetotoluidide.

  • Nitration: Cool the o-acetotoluidide solution to 0-5 °C. Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, pour the reaction mixture onto ice. The precipitated 2-acetamido-4-nitrotoluene is then collected by filtration. The collected solid is then hydrolyzed by heating with aqueous hydrochloric acid to yield 2-amino-4-nitrotoluene.

  • Purification: The crude 2-amino-4-nitrotoluene can be purified by recrystallization from ethanol to obtain a product with a melting point of 103-106 °C.[11]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the classical Sandmeyer reaction conditions.[2][8]

Materials:

  • 2-Amino-4-nitrotoluene

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Benzene or Toluene

  • Sodium carbonate

Procedure:

  • Diazotization: Dissolve 2-amino-4-nitrotoluene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. The completion of the diazotization can be confirmed by a positive test on starch-iodide paper.

  • Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, warm the mixture gently to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like toluene. Wash the organic layer with dilute sodium carbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

ParameterDiazotizationSandmeyer Cyanation
Temperature 0-5 °C20-50 °C (initially), then gentle heating
Key Reagents Sodium Nitrite, HCl/H₂SO₄Copper(I) Cyanide, Sodium Cyanide
Monitoring Starch-Iodide PaperGas Evolution (N₂)
Typical Yield >90% (intermediate)60-80%

Visualizations

Synthesis_Workflow o_toluidine o-Toluidine acetylation Acetylation (Acetic Anhydride) o_toluidine->acetylation o_acetotoluidide o-Acetotoluidide acetylation->o_acetotoluidide nitration Nitration (HNO₃/H₂SO₄) o_acetotoluidide->nitration nitro_intermediate 2-Acetamido-4-nitrotoluene nitration->nitro_intermediate hydrolysis Hydrolysis (HCl, H₂O) nitro_intermediate->hydrolysis amino_precursor 2-Amino-4-nitrotoluene hydrolysis->amino_precursor diazotization Diazotization (NaNO₂, HCl, 0-5°C) amino_precursor->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCN) diazonium_salt->sandmeyer final_product This compound sandmeyer->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues low_yield Low Yield temp_high Temperature > 5°C low_yield->temp_high incomplete_diazo Incomplete Reaction low_yield->incomplete_diazo poor_catalyst Poor CuCN Activity low_yield->poor_catalyst suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp diazonium_decomp Diazonium Salt Decomposition temp_high->diazonium_decomp leads to unreacted_amine Unreacted Amine incomplete_diazo->unreacted_amine results in incomplete_cyanation Incomplete Cyanation poor_catalyst->incomplete_cyanation causes suboptimal_temp->incomplete_cyanation causes

Caption: Common causes of low yield in the synthesis.

References

  • CHANGZHOU UNIV. (2022). Continuous flow efficient production method of 2-amino-4-nitrotoluene. Eureka | Patsnap.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Syntheses. (n.d.). m-NITROTOLUENE.
  • Singh, U., Kumar, M., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 845-867.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PrepChem. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile.
  • Kröger, M., & Fels, G. (2001). Microbiotic synthesis of 14C‐ringlabelled aminodinitrotoluenes (ADNT) and diaminonitrotoluenes (DANT). Journal of Labelled Compounds and Radiopharmaceuticals, 44(11), 803-812.
  • ChemSynthesis. (2025). This compound.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • ChemBK. (2022). 2-Amino-4-nitrotoluene.
  • Liang, W. X., & Wang, G. X. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • PubChem. (n.d.). 2-Methylbenzonitrile.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Methyl benzonitrile, 97%.
  • Veeprho. (n.d.). 2-Methylbenzonitrile | CAS 529-19-1.
  • PubChem. (n.d.). This compound.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

Sources

Technical Support Center: Purification of 2-Methyl-5-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-5-nitrobenzonitrile (CAS 939-83-3). We will explore the foundational principles of recrystallization as applied to this specific molecule, provide a detailed experimental protocol, and address common challenges through an in-depth troubleshooting guide and FAQ section.

Foundational Principles: Solvent Selection for this compound

The success of any recrystallization procedure is critically dependent on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling.[1][2][3] Impurities, conversely, should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[1]

This compound is a moderately polar molecule, featuring a non-polar methyl group and benzene ring, along with polar nitrile (-CN) and nitro (-NO2) functional groups.[4] This structural duality informs our solvent choice, suggesting that polar protic solvents or mixtures would be effective. Based on available data and chemical principles, ethanol is a highly suitable solvent.[4][5][6] An ethanol/water mixture can also be employed to fine-tune the solubility characteristics.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Safety Considerations
Ethanol 7824.5Flammable liquid and vapor.
Methanol 6532.7Toxic by inhalation, in contact with skin, and if swallowed. Flammable.
Isopropanol 8219.9Highly flammable liquid and vapor. Causes serious eye irritation.
Acetone 5620.7Highly flammable liquid and vapor. Causes serious eye irritation.
Water 10080.1Non-toxic, non-flammable.

Data compiled from various sources.[7]

Recommendation: For most applications, 95% ethanol provides an excellent balance of solubility characteristics for this compound. For highly impure samples, a mixed-solvent system of ethanol and water may offer superior selectivity.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the recrystallization of this compound.

G cluster_prep Preparation cluster_main Recrystallization Workflow Solvent Solvent Selection (e.g., 95% Ethanol) Dissolve 1. Dissolution Dissolve crude solid in minimal hot solvent. HotFilt 2. Hot Filtration (Optional) Remove insoluble impurities. Dissolve->HotFilt Cool 3. Slow Cooling Allow solution to cool slowly to room temperature. HotFilt->Cool IceBath 4. Maximize Yield Cool in ice bath. Cool->IceBath VacFilt 5. Isolation Collect crystals via vacuum filtration. IceBath->VacFilt Wash 6. Washing Rinse crystals with cold solvent. VacFilt->Wash Dry 7. Drying Dry purified crystals under vacuum. Wash->Dry

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Technical Support Center: Synthesis and Impurity Profiling of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-nitrobenzonitrile (CAS No: 939-83-3).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require a deep understanding of its synthesis and potential impurities. We will explore the common synthetic routes, troubleshoot potential issues, and provide validated protocols for analysis and purification.

Part 1: Overview of Synthetic Pathways and Associated Impurities

The purity of this compound is paramount for its successful use in downstream applications. Understanding the synthetic route is the first step in predicting the likely impurity profile. Two primary methods are commonly employed for its synthesis: the Sandmeyer reaction starting from 2-methyl-5-nitroaniline and the direct nitration of 2-methylbenzonitrile.

G Figure 1: Primary Synthetic Pathways for this compound cluster_0 Route A: Sandmeyer Reaction cluster_1 Route B: Direct Nitration A1 2-Methyl-5-nitroaniline A2 Aryl Diazonium Salt A1->A2 Diazotization (NaNO₂, HCl, 0-5°C) A3 This compound A2->A3 Cyanation (CuCN) B1 2-Methylbenzonitrile B2 This compound + Isomeric Impurities B1->B2 Nitration (HNO₃, H₂SO₄)

Caption: Primary Synthetic Pathways for this compound.

Each pathway presents a unique set of potential impurities:

  • Route A (Sandmeyer Reaction) : This multi-step process involves the conversion of a primary aryl amine to a diazonium salt, which is then displaced by a cyanide nucleophile.[2] Impurities can arise from incomplete reactions or side reactions at each stage.

  • Route B (Direct Nitration) : While seemingly more direct, the nitration of 2-methylbenzonitrile is complicated by the formation of multiple regioisomers, making purification challenging.[3]

Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis and purification of this compound in a practical Q&A format.

FAQs for the Sandmeyer Reaction Route

Q1: My yield is consistently low in the Sandmeyer reaction. What are the most common causes?

A1: Low yields in this reaction typically stem from three critical areas:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature rises above the optimal 0-5 °C range, the unstable salt will decompose prematurely.[4][5]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally labile and should be used immediately after preparation while being kept cold.[6] Decomposition leads to the formation of phenols and other byproducts, reducing the yield of the desired nitrile.

  • Issues with the Copper(I) Cyanide Catalyst: The copper(I) salt can oxidize over time, losing its catalytic activity. It is crucial to use a freshly prepared or properly stored catalyst.[5]

Q2: I've observed a significant byproduct with a mass corresponding to a hydroxyl group replacing the nitrile. What is it and how can I prevent it?

A2: You are likely observing the formation of 2-Methyl-5-nitrophenol . This is a classic byproduct of the Sandmeyer reaction, formed when the diazonium salt reacts with water instead of the cyanide nucleophile.[4] This side reaction is exacerbated by elevated temperatures. To minimize its formation, strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and cyanation steps.[7]

Q3: My crude product contains dark, tarry polymers. What causes this?

A3: The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt, leading to radical side reactions.[5] This can be triggered by temperatures above the recommended 0-5 °C, the presence of metal impurities, or an incorrect reaction pH.[5] Ensure all glassware is scrupulously clean and that temperature and reagent stoichiometry are tightly controlled.

Q4: My final product shows signs of amide or carboxylic acid impurities in the NMR/LC-MS. How is this possible?

A4: The nitrile group (-CN) in your final product can undergo hydrolysis to form a primary amide (2-Methyl-5-nitrobenzamide) and subsequently a carboxylic acid (2-Methyl-5-nitrobenzoic acid).[6][8] This hydrolysis can be catalyzed by either acidic or alkaline conditions, which are often present during the reaction workup.[9][10] To prevent this, use neutral or mildly acidic conditions during extraction and washing, and avoid prolonged heating of aqueous mixtures.

FAQs for the Direct Nitration Route

Q5: The purification of my product from the nitration of 2-methylbenzonitrile is very difficult. Why am I getting so many isomers?

A5: This is the primary challenge of the direct nitration route. The starting material, 2-methylbenzonitrile, has two directing groups on the aromatic ring:

  • The methyl group (-CH₃) is an activating, ortho-, para- director.

  • The nitrile group (-CN) is a deactivating, meta- director.

This leads to electrophilic nitration at multiple positions, resulting in a mixture of isomers including 2-methyl-3-nitrobenzonitrile, 2-methyl-4-nitrobenzonitrile, and 2-methyl-6-nitrobenzonitrile, in addition to your desired this compound.[11] Separating these closely related isomers often requires careful column chromatography.

Q6: How can I improve the regioselectivity of the nitration reaction to favor the desired 5-nitro isomer?

A6: While achieving perfect selectivity is difficult, you can influence the isomer ratio by carefully controlling the reaction conditions. The choice of nitrating agent and reaction temperature can affect the distribution of products. Using milder nitrating conditions (e.g., nitric acid in acetic anhydride) and lower temperatures may improve selectivity compared to harsher conditions like mixed nitric and sulfuric acid.[11]

Part 3: Impurity Identification and Purification Protocols

Accurate identification and removal of impurities are critical for delivering a high-quality final product.

Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting known and unknown impurities.[12]

ParameterValue
Instrumentation HPLC system with UV detector
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (gradient elution may be required)[13]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to ~1 mg/mL

For identifying unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended to obtain molecular weight information. [12][14]

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for removing isomeric impurities and other byproducts that are difficult to separate by recrystallization.[7][15]

G Figure 2: Workflow for Purification by Column Chromatography prep 1. Prepare Column Slurry silica gel in a non-polar eluent (e.g., hexane). Pour and pack the column. load 2. Load Sample Dissolve crude product in minimal solvent (e.g., DCM) or adsorb onto silica. prep->load elute 3. Elute Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase polarity. load->elute collect 4. Collect Fractions Collect fractions and monitor by TLC. elute->collect combine 5. Combine & Concentrate Combine pure fractions and remove solvent under reduced pressure. collect->combine G Figure 3: General Impurity Troubleshooting Workflow start Impure Product Detected (TLC, HPLC, NMR) identify Characterize Impurity (LC-MS, NMR, GC-MS) start->identify source Determine Impurity Source identify->source sm Unreacted Starting Material source->sm Starting Material? side Reaction Byproduct source->side Side Reaction? degrad Degradation Product source->degrad Degradation? optimize Optimize Reaction (Time, Temp, Stoichiometry) sm->optimize side->optimize workup Modify Workup (pH, Temp) degrad->workup end Pure Product optimize->end purify Refine Purification (Recrystallization, Chromatography) purify->end workup->end

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Technical Support Center: A Guide to Side Reactions in the Nitration of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are performing the nitration of o-tolunitrile (2-methylbenzonitrile). While this electrophilic aromatic substitution appears straightforward, the presence of two directing groups with opposing influences—an activating ortho,para-directing methyl group and a deactivating meta-directing nitrile group—creates a complex chemical environment ripe for side reactions.

This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these challenges, improve yield, and ensure the purity of your target nitro-o-tolunitrile isomers.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction mixture turned dark brown or black, and I'm observing significant tar formation. What is the likely cause?

A1: This is a classic sign of runaway oxidation and polymerization. The primary cause is excessive reaction temperature.

  • Causality: Aromatic nitration is a highly exothermic reaction.[1] If the heat is not dissipated effectively, the temperature can rise uncontrollably. This high temperature promotes the oxidation of the electron-rich aromatic ring and the benzylic methyl group, leading to the formation of phenolic and other highly activated species.[2] These intermediates are rapidly nitrated and oxidized further, ultimately polymerizing into insoluble, tarry byproducts. The addition of the nitrating mixture too quickly can create localized hot spots, initiating this degradation cascade even if the overall bath temperature is low.[2]

  • Immediate Action: If you observe a rapid color change to dark brown/black and a temperature spike, immediately quench the reaction by carefully pouring it onto a large amount of crushed ice.

  • Preventative Measures:

    • Strict Temperature Control: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent using an efficient ice-salt or acetone-dry ice bath.[2]

    • Slow, Dropwise Addition: Add the nitrating mixture (mixed acid) to the solution of o-tolunitrile very slowly, drop by drop, with vigorous stirring to ensure immediate heat dissipation.[3]

    • Monitor Internal Temperature: Place a thermometer directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal temperature.

Q2: My post-reaction analysis (GC-MS, NMR) shows a significant percentage of a dinitrated product. How can I improve selectivity for mononitration?

A2: The formation of dinitrated species indicates that the reaction conditions are too harsh or the reaction was allowed to proceed for too long.

  • Causality: The methyl group on o-tolunitrile activates the ring, making it more susceptible to electrophilic attack than benzene.[3] While the first nitro group is deactivating, forcing conditions such as high temperatures, extended reaction times, or an excess of the nitrating agent can lead to a second nitration.[4][5]

  • Preventative Measures:

    • Control Stoichiometry: Use a modest excess, but not a large one, of the nitrating agent. A molar ratio of approximately 1.1 to 1.3 equivalents of nitric acid is often sufficient for mononitration.

    • Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to prevent the slower, secondary nitration from occurring.

    • Lower Temperature: Conducting the reaction at a lower temperature (e.g., holding at 0 °C) reduces the overall reaction rate, providing a larger window to stop at the mononitrated stage.[6]

Q3: I have an acidic impurity in my final product. NMR and IR suggest it's a carboxylic acid. How did this form?

A3: This is a clear indication of nitrile group hydrolysis.

  • Causality: The standard nitrating mixture contains concentrated sulfuric acid, a strong acid, and water (both in the commercial acids and produced during the reaction). Under these heated, strongly acidic aqueous conditions, the nitrile group (-C≡N) can undergo hydrolysis.[7][8] The reaction proceeds first to a primary amide (-CONH₂) and then to the corresponding carboxylic acid (-COOH).[9]

  • Preventative Measures:

    • Minimize Water: Use the most concentrated acids available (e.g., fuming nitric acid and fuming sulfuric acid) if your protocol allows, to reduce the initial water content.

    • Low Temperature: Hydrolysis is temperature-dependent. Maintaining a low reaction temperature will significantly slow the rate of nitrile hydrolysis.[7]

    • Anhydrous Conditions: For highly sensitive substrates, consider alternative nitrating agents that operate under anhydrous conditions, such as nitronium tetrafluoroborate (NO₂BF₄) in an inert organic solvent.[10]

    • Work-up: A wash with a mild base, such as a dilute sodium bicarbonate solution, during the work-up will effectively remove the acidic carboxylic acid byproduct into the aqueous layer.[3]

Q4: My desired product yield is low, and I've identified byproducts corresponding to the oxidation of the methyl group (e.g., 2-cyanobenzoic acid or 2-cyano-x-nitrobenzaldehyde). What is causing this?

A4: Oxidation of the benzylic methyl group is a known side reaction, often caused by the presence of nitrogen oxides in the nitric acid.

  • Causality: Concentrated nitric acid can contain dissolved nitrogen dioxide (NO₂). Free NO₂ can initiate oxidation of the activated methyl group on the toluene ring system.[1] This reaction is highly exothermic and can become self-sustaining if not controlled, posing a significant safety risk.[1] The methyl group can be oxidized to an aldehyde, a carboxylic acid, or even fully cleaved under severe conditions.

  • Preventative Measures:

    • Use High-Purity Nitric Acid: Employ nitric acid with low concentrations of dissolved nitrogen oxides. If the acid is yellow or brown, it contains significant NO₂.

    • Urea Addition: Adding a small amount of urea to the nitric acid or the mixed acid before adding the substrate can help to scavenge and destroy any nitrous acid and dissolved nitrogen oxides.

    • Temperature Control: As with other side reactions, low temperatures suppress the rate of this oxidative pathway.

Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose issues based on your experimental observations.

Troubleshooting_Workflow Start Start: Observe Reaction Outcome Observation1 Observation: Dark Tar / Black Mixture Start->Observation1 Observation2 Observation: Dinitrated Product Detected Start->Observation2 Observation3 Observation: Acidic Impurity / -COOH peak Start->Observation3 Observation4 Observation: Oxidized -CH3 Group Byproduct Start->Observation4 Cause1 Cause: Runaway Oxidation (High Temperature) Observation1->Cause1 Yes Cause2 Cause: Forcing Conditions (High Temp, Time, Excess Reagent) Observation2->Cause2 Yes Cause3 Cause: Nitrile Hydrolysis (Strong Acid + Water) Observation3->Cause3 Yes Cause4 Cause: Oxidation by NO2 (Impure Nitric Acid) Observation4->Cause4 Yes Solution1 Solution: 1. Strict Temp Control (0-10°C) 2. Slow, Dropwise Addition 3. Monitor Internal Temp Cause1->Solution1 Solution2 Solution: 1. Control Stoichiometry 2. Monitor with TLC, Reduce Time 3. Lower Reaction Temperature Cause2->Solution2 Solution3 Solution: 1. Use Anhydrous Reagents 2. Maintain Low Temperature 3. Basic Wash During Work-up Cause3->Solution3 Solution4 Solution: 1. Use High-Purity HNO3 2. Add Urea to Scavenge NO2 3. Maintain Low Temperature Cause4->Solution4

Caption: Troubleshooting flowchart for nitration of o-tolunitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the nitration of o-tolunitrile and how can I prevent them?

A1: The main side products stem from four key competing reactions. The following table summarizes these pathways and the corresponding preventative strategies.

Side Product TypeChemical OriginFavorable ConditionsPrevention Strategy
Dinitro-o-tolunitriles Over-nitration of the desired product.High temperature, long reaction time, high concentration of nitrating agent.Control stoichiometry, monitor reaction by TLC, maintain low temperature.[5]
2-Cyano-nitrobenzoic acids Hydrolysis of the nitrile group.Presence of water, strong acidic conditions, elevated temperatures.Use concentrated/fuming acids, maintain low temperature, perform a basic wash during work-up.[9]
Oxidized Methyl Group Products Oxidation by nitrogen oxides (NO₂).Impure nitric acid, high temperatures.Use high-purity, colorless nitric acid; add a nitrous acid scavenger (e.g., urea); maintain low temperature.[1]
Phenolic/Tarry Materials Ring oxidation and subsequent polymerization.Localized or bulk overheating, highly concentrated reagents.Ensure efficient cooling and stirring, slow addition of nitrating agent.[2]

Q2: How do the directing effects of the methyl and nitrile groups complicate the reaction?

A2: You have a classic conflict between two directing groups on the same aromatic ring.

  • Methyl Group (-CH₃): This is an activating, ortho, para-director. It increases the electron density at positions 2 (occupied), 4, and 6, making them more susceptible to electrophilic attack.[3]

  • Nitrile Group (-CN): This is a deactivating, meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions (relative to itself), making position 5 the most likely site for nitration from its perspective.

The outcome is a mixture of regioisomers. The activating effect of the methyl group generally dominates, leading to nitration primarily at its ortho and para positions (positions 6 and 4 on the ring). However, the deactivating nature of the nitrile group slows the overall reaction compared to toluene and can influence the isomer ratio.[11] Controlling regioselectivity is a significant challenge, and reaction conditions can be optimized to favor one isomer over another, for instance, by using zeolite catalysts to favor the less sterically hindered para-product.[12]

Reaction Pathways Diagram

This diagram illustrates the desired reaction leading to mononitrated products versus the major competing side reactions.

Reaction_Pathways cluster_main Desired Pathway: Mononitration cluster_side Major Side Reaction Pathways Start o-Tolunitrile Reagents + HNO3 / H2SO4 (0-10 °C) Side1 Dinitration Start->Side1 Excess HNO3 High Temp Side2 Methyl Group Oxidation Start->Side2 NO2 Impurities High Temp Side3 Nitrile Hydrolysis Start->Side3 H2O Present High Temp Products 4-Nitro-o-tolunitrile & 6-Nitro-o-tolunitrile Reagents->Products Dinitro_Product Dinitro Products Side1->Dinitro_Product Oxidized_Product 2-Cyano-nitro-benzoic Acid Side2->Oxidized_Product Hydrolyzed_Product 2-Methyl-nitro-benzoic Acid Side3->Hydrolyzed_Product

Caption: Competing reaction pathways in the nitration of o-tolunitrile.

Experimental Protocols

Protocol 1: Recommended Procedure for Selective Mononitration of o-Tolunitrile

This protocol is designed to maximize the yield of mononitrated products while minimizing side reactions. Adherence to temperature control is critical.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an internal thermometer, dissolve o-tolunitrile (1.0 eq) in a suitable solvent like dichloromethane or use it neat if the reaction scale and viscosity permit.

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to chilled (0 °C) concentrated sulfuric acid (2.0 eq). Allow this mixture to cool back down to 0-5 °C.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred o-tolunitrile solution over a period of 30-60 minutes. CRITICAL: Ensure the internal reaction temperature does not rise above 10 °C.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Proceed to Protocol 2 for the work-up and purification steps.

Protocol 2: Work-up Procedure to Remove Acidic Byproducts

  • Combine Organic Layers: Combine all organic extracts from the extraction step in a separatory funnel.

  • Water Wash: Wash the organic layer with deionized water to remove the bulk of the residual acid.

  • Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate. CAUTION: Vent the separatory funnel frequently to release CO₂ gas produced from the neutralization of residual acid.[3] Continue washing until no more gas evolves. This step removes any carboxylic acid byproducts formed from nitrile hydrolysis.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by column chromatography or recrystallization to separate the desired isomers from any remaining impurities.

References

  • ResearchGate. (n.d.). Formation of Nitrosated and Nitrated Aromatic Products of Concerns in the Treatment of Phenols by the Combination of Peroxymonosulfate and Hydroxylamine.
  • Wikipedia. (2024). TNT.
  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Berkeley Learning Hub. (n.d.). 5 Nitrile Hydrolysis Steps.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Scribd. (n.d.). The Hydrolysis of Nitriles.
  • Google Patents. (2018). US20180179144A1 - Nitration of aromatic compounds.
  • Wikipedia. (2024). Phenol.
  • ResearchGate. (n.d.). Transition state structures of methyl group oxidation in modeled oxidation reactions of 2-nitrotoluene and 2,6-dinitrotoluene with permanganate.
  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • Olah, G. A., et al. (2003). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents.
  • Google Patents. (1964). US3162675A - Process for making nitroaromatic nitriles.
  • ResearchGate. (n.d.). Regio-selective nitration in various ionic liquids.
  • UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • PubChem. (n.d.). 2-Methylbenzonitrile.
  • Yu, Z., et al. (2016). Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene. Organic Process Research & Development.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound (CAS 939-83-3) can be approached through several common pathways. The optimal choice depends on the availability of starting materials, scale, and safety considerations. The three primary routes are:

  • Nitration of 2-Methylbenzonitrile (o-toluonitrile): A direct electrophilic aromatic substitution. While seemingly straightforward, controlling regioselectivity and preventing side reactions is paramount.

  • Sandmeyer Reaction of 2-Methyl-5-nitroaniline: A robust, multi-step method involving the diazotization of an aniline derivative followed by a copper-catalyzed cyanation. This is often the most reliable and high-yielding approach.[1]

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach starting from an aryl halide, such as 2-bromo-4-nitrotoluene, using a cyanide source like zinc cyanide.[2]

cluster_0 Synthetic Pathways cluster_1 Key Intermediates 2-Methylbenzonitrile 2-Methylbenzonitrile Product This compound 2-Methylbenzonitrile->Product Nitration (HNO₃/H₂SO₄) 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Diazonium Salt Diazonium Salt 2-Methyl-5-nitroaniline->Diazonium Salt Diazotization (NaNO₂/HCl) 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene->Product Pd-Catalyzed Cyanation (Zn(CN)₂) Diazonium Salt->Product Sandmeyer Reaction (CuCN)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during synthesis in a question-and-answer format.

Route A: Nitration of 2-Methylbenzonitrile

The nitration of 2-methylbenzonitrile is governed by the directing effects of the ortho-para directing methyl group and the meta-directing cyano group. This can lead to a mixture of isomers, making control of the reaction conditions critical.[3]

Question 1: My reaction yield is low, and I'm getting a mixture of isomers instead of the desired this compound. What's going wrong?

Answer: Low yield and poor regioselectivity are the most common challenges in this reaction. The causes are typically multifactorial.

  • Probable Cause 1: Suboptimal Temperature Control. Nitration is a highly exothermic reaction.[4] Elevated temperatures (often above 10-15°C) provide enough energy to overcome the activation barrier for the formation of less-favored isomers. It can also lead to dinitration or oxidation of the methyl group.[5][6]

  • Solution: Maintain strict temperature control, ideally between 0-5°C, using an ice-salt bath. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized "hot spots".[4]

  • Probable Cause 2: Incorrect Nitrating Agent Ratio. The ratio of sulfuric acid to nitric acid is crucial for generating the active electrophile, the nitronium ion (NO₂⁺).[7] An improper ratio can lead to a slower reaction or the presence of excess water, which deactivates the nitronium ion.[6]

  • Solution: Use a well-established nitrating mixture, typically 1:1 or 2:1 (v/v) of concentrated H₂SO₄ to concentrated HNO₃. Always add the nitric acid slowly to the sulfuric acid while cooling, never the other way around.

  • Probable Cause 3: Steric Hindrance. Although the methyl group is an ortho-, para- director, substitution at the ortho position (C6) is sterically hindered. This favors substitution at the para-position to the methyl group (C4), which is also the desired meta-position to the cyano group (C5). However, other isomers can still form.

  • Solution: While temperature is the primary control, using alternative nitrating agents can sometimes improve selectivity. For para-selectivity, catalyst systems involving zeolites have been explored in other contexts.[8] However, for this specific substrate, precise temperature control remains the most effective tool.

Question 2: My reaction mixture turned dark brown, and I isolated a tarry substance. What happened?

Answer: The formation of dark-colored byproducts or "tars" is a sign of oxidative side reactions.

  • Probable Cause: The nitrating mixture, especially at elevated temperatures or with prolonged reaction times, is a strong oxidizing agent. It can oxidize the methyl group of your starting material or product, leading to complex, polymeric materials.[5][6]

  • Solution:

    • Strict Temperature Control: Keep the reaction temperature below 5°C throughout the addition of the nitrating agent.

    • Controlled Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess increases the risk of oxidation and dinitration.[5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to avoid over-reaction.

    • Quenching: Quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring.[3] This dilutes the acid and dissipates heat effectively.

cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield / Impure Product in Nitration Reaction temp Was Temp < 5°C? start->temp addition Was Nitrating Agent Added Dropwise? temp->addition Yes sol_temp Implement Ice-Salt Bath & Improve Stirring temp->sol_temp No monitoring Was Reaction Monitored (e.g., TLC)? addition->monitoring Yes sol_addition Slow Dropwise Addition (over 30-60 min) addition->sol_addition No sol_monitoring Quench Immediately After Starting Material is Consumed monitoring->sol_monitoring No end Purify Product via Recrystallization or Column Chromatography monitoring->end Yes sol_temp->start Re-run Experiment sol_addition->start Re-run Experiment sol_monitoring->start Re-run Experiment

Caption: Troubleshooting workflow for low yield in the nitration of 2-methylbenzonitrile.

Route B: Sandmeyer Reaction

This route begins with the diazotization of 2-methyl-5-nitroaniline. The resulting diazonium salt is highly reactive and thermally unstable, making this the most critical step.[9]

Question 1: The yield of my final nitrile product is low. How can I determine if the problem is in the diazotization or the cyanation step?

Answer: This is a crucial diagnostic question. You must validate the formation of the intermediate diazonium salt before proceeding to the Sandmeyer reaction.

  • Diagnostic Test: Before adding the copper cyanide, take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a cold, basic solution of 2-naphthol. The immediate formation of a brightly colored (typically red-orange) azo dye precipitate confirms the successful formation of the diazonium salt.[10]

  • If the test is negative (no dye forms): The problem lies in your diazotization step.

    • Cause 1: Temperature too high. The diazonium salt decomposes rapidly above 5-10°C.[10]

    • Solution: Maintain the temperature strictly between 0-5°C using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled before addition.[9]

    • Cause 2: Insufficient Acidity. Strong acid (e.g., HCl) is required to generate nitrous acid (HNO₂) in situ and to protonate the starting aniline, preventing it from coupling with the newly formed diazonium salt.[10]

    • Solution: Use a sufficient excess of acid, typically 2.5-3.0 equivalents relative to the aniline.

  • If the test is positive (dye forms): The diazotization was successful, and the problem is in the cyanation (Sandmeyer) step.

    • Cause 1: Inactive Copper(I) Cyanide. CuCN can oxidize over time. It should be a fine, off-white to light tan powder. If it is green or blue, it indicates the presence of Cu(II), which is ineffective.

    • Solution: Use fresh, high-purity CuCN. If necessary, you can prepare it fresh from CuSO₄ and KCN.

    • Cause 2: Premature Decomposition. The diazonium salt must be added to the CuCN solution slowly while maintaining the temperature. Adding it too quickly can cause a temperature spike and localized decomposition.

    • Solution: Add the cold diazonium salt solution portion-wise or via a dropping funnel to the CuCN solution, ensuring the temperature of the Sandmeyer reaction does not rise excessively.

Question 2: What are the key steps in the Sandmeyer reaction mechanism that I should be aware of?

Answer: Understanding the mechanism helps in optimizing the conditions. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[11]

  • Single Electron Transfer (SET): The catalytic cycle begins with a single electron transfer from the copper(I) species (e.g., [Cu(CN)₂]⁻) to the diazonium salt.

  • Loss of Nitrogen: This electron transfer induces the cleavage of the C-N bond, releasing highly stable nitrogen gas (N₂) and forming an aryl radical. This step is the thermodynamic driving force for the reaction.

  • Radical Capture: The aryl radical is then captured by a copper(II) species, transferring the cyanide ligand to the aromatic ring and regenerating the copper(I) catalyst.

ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + e⁻ (from Cu(I)) CuCN Cu(I)CN CuCN2 Cu(II)(CN)₂ CuCN->CuCN2 - e⁻ N2 N₂ (gas) ArCN Ar-CN Ar_radical->ArCN + •CN (from Cu(II)) CuCN2->CuCN Regenerates Catalyst caption Key Mechanistic Steps of the Sandmeyer Cyanation

Caption: Simplified mechanism of the Sandmeyer reaction.

Section 3: General FAQs

Q1: What is the most effective method for purifying crude this compound? A1: The choice depends on the nature and quantity of impurities.

  • Recrystallization: This is often the most efficient method for larger quantities if the crude product is relatively pure (>85%). A suitable solvent system might be ethanol/water or isopropanol. The goal is to find a solvent where the product is soluble when hot but poorly soluble when cold.

  • Column Chromatography: For removing closely related isomers or highly colored impurities, silica gel column chromatography is superior. A typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether.

Q2: What are the critical safety precautions for these reactions? A2: Both nitration and Sandmeyer reactions have significant hazards.

  • Nitration: You are working with highly corrosive and oxidizing concentrated acids. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[4] Always work in a fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and have a quenching bath (ice/water) and a base (e.g., sodium bicarbonate) ready for spills.

  • Sandmeyer Reaction: Diazonium salts, especially when isolated as solids, can be explosive. They should always be generated and used in situ in a cold solution.[9] The cyanation step involves highly toxic copper(I) cyanide and generates cyanide-containing waste. All work must be done in a fume hood, and all waste must be quenched with an oxidizing agent (e.g., bleach) according to your institution's safety protocols before disposal.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Optimized)

This protocol details the diazotization of 2-methyl-5-nitroaniline and subsequent cyanation.

Part A: Diazotization of 2-Methyl-5-nitroaniline

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-methyl-5-nitroaniline (e.g., 0.10 mol).[9]

  • Acid Addition: Add 60 mL of water, followed by the slow, careful addition of concentrated hydrochloric acid (0.25 mol, 2.5 equivalents) while stirring. The mixture will form a suspension of the amine hydrochloride salt.[9]

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature range.[10]

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (0.105 mol, 1.05 equivalents) in 20 mL of cold distilled water.[9]

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.[9]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid should dissolve, yielding a clear, yellowish solution of the diazonium salt. Keep this solution in the ice bath for immediate use in Part B.

Part B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (e.g., 0.12 mol) in a solution of sodium cyanide (e.g., 0.25 mol) in 100 mL of water. Cool this solution to 0-5 °C. (CAUTION: Highly toxic reagents, work in a fume hood).

  • Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCN solution over about 30 minutes. Control the rate of addition to keep the temperature below 10 °C and manage foaming from nitrogen gas evolution.

  • Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature, then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature. The product often separates as a solid or oil. Extract the mixture with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from ethanol or by column chromatography.

Section 5: Data Summary Tables

Table 1: Recommended Reaction Parameters for Nitration of 2-Methylbenzonitrile

Parameter Recommended Value Rationale
Temperature 0–5 °C Minimizes side reactions (dinitration, oxidation) and improves regioselectivity.[6]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃ Generates the required nitronium ion (NO₂⁺) electrophile.[7]
Reagent Ratio 1.05-1.1 eq. Nitrating Mix Slight excess ensures complete reaction without promoting byproducts.[5]
Addition Time 30–60 minutes Allows for controlled heat dissipation from the exothermic reaction.[3]
Solvent Neat (using H₂SO₄ as solvent) Standard condition for many aromatic nitrations.

| Quenching | Pour onto crushed ice | Rapidly dilutes acids and dissipates heat to stop the reaction.[3] |

Table 2: Recommended Reaction Parameters for Sandmeyer Synthesis

Parameter Recommended Value Rationale
Diazotization Temp. 0–5 °C Aryl diazonium salts are thermally unstable and decompose at higher temperatures.[10]
Acid (Diazotization) 2.5–3.0 eq. HCl or H₂SO₄ Ensures complete formation of nitrous acid and prevents side-coupling.[10]
NaNO₂ (Diazotization) 1.05 eq. A slight excess drives the reaction to completion.
Cyanation Temp. < 10 °C during addition Controls the decomposition of the diazonium salt and evolution of N₂ gas.

| Cyanation Catalyst | ~1.2 eq. CuCN | Catalyzes the radical-nucleophilic substitution.[11] |

Section 6: References

  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.

  • BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.

  • BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.

  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Reaxys. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Byju's. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • GeeksforGeeks. (2025). Nitration. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis.

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselective Nitration.

  • BenchChem. (2025). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.

Sources

Technical Support Center: Temperature Control in o-Tolunitrile Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of o-tolunitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this sensitive but crucial reaction. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in comprehending the causality behind each experimental step. This resource is structured to provide that deeper understanding, with a focus on the critical parameter of temperature control.

Section 1: The "Why" - Understanding the Criticality of Temperature in o-Tolunitrile Nitration

The nitration of o-tolunitrile is a classic example of an electrophilic aromatic substitution. However, its execution is far from trivial. The reaction is highly exothermic, meaning it releases a significant amount of heat.[1][2] Failure to manage this exotherm can lead to a cascade of undesirable outcomes, ranging from poor yield and selectivity to a dangerous runaway reaction.[1][3]

1.1. The Impact of Temperature on Reaction Rate and Safety:

Nitration reactions generate substantial heat.[2] If this heat is not effectively dissipated, the reaction temperature will rise, further accelerating the reaction rate in a positive feedback loop. This can lead to a "runaway reaction," characterized by a rapid increase in temperature and pressure, potentially causing violent decomposition or even an explosion.[3] Therefore, maintaining a low and stable temperature is paramount for the safe execution of this procedure.

1.2. Regioselectivity and Isomer Distribution:

In the nitration of o-tolunitrile, the incoming electrophile, the nitronium ion (NO₂⁺), is directed by two substituents on the benzene ring: the ortho-para directing methyl group (-CH₃) and the meta-directing cyano group (-CN). This leads to the potential formation of several isomers. The primary products are typically 3-nitro-2-methylbenzonitrile and 5-nitro-2-methylbenzonitrile, with the potential for other isomers in smaller quantities.

Temperature plays a crucial role in controlling the distribution of these isomers.[1] Generally, lower temperatures favor kinetic control, which can lead to a different isomer ratio compared to reactions run at higher temperatures under thermodynamic control.[1] Precise temperature control is therefore essential for achieving the desired regioselectivity and maximizing the yield of the target isomer.

1.3. Minimizing Side Reactions:

Elevated temperatures can promote a variety of unwanted side reactions:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring is more likely at higher temperatures.[3]

  • Oxidation: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize the methyl group of o-tolunitrile, leading to the formation of carboxylic acids and other oxidation byproducts.[4] This often manifests as the formation of dark, tarry materials, complicating purification and reducing the yield.[1][4]

  • Hydrolysis of the Nitrile Group: Under the strongly acidic and potentially hot conditions of an uncontrolled nitration, the nitrile group can be susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of o-tolunitrile, with a focus on temperature-related causes and solutions.

Symptom Potential Cause(s) Recommended Action(s)
Reaction temperature is rising uncontrollably (Runaway Reaction) 1. Too rapid addition of nitrating mixture. [6] 2. Inadequate cooling bath capacity. 3. Inefficient stirring leading to localized "hot spots." [6]1. Immediately stop the addition of the nitrating mixture. 2. If safe to do so, add more of the cooling medium (e.g., dry ice) to the external bath. 3. If the temperature continues to rise dramatically, prepare to quench the reaction by slowly and cautiously pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Caution: This is a last resort and should be performed with extreme care behind a blast shield, as the dilution of concentrated acids is highly exothermic. [6]
Low yield of desired nitro-o-tolunitrile 1. Reaction temperature was too high, leading to side reactions (oxidation, polynitration). [3] 2. Reaction temperature was too low, resulting in an incomplete reaction. 3. Loss of product during work-up. 1. Repeat the reaction with stricter temperature control, ensuring the internal temperature remains within the recommended range (e.g., 0-10°C). [7] 2. If the reaction is sluggish at low temperatures, consider a very slight and carefully monitored increase in temperature, or a longer reaction time. 3. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the work-up to prevent loss of product.
Formation of a dark brown or black tarry substance 1. Oxidation of the starting material or product due to excessive temperature. [1][4] 2. Use of old or impure nitric acid. 1. Maintain a consistently low reaction temperature throughout the addition of the nitrating mixture. 2. Use fresh, high-purity nitric and sulfuric acids.
Unexpected isomer ratio or high proportion of undesired isomers 1. Incorrect reaction temperature. 2. Ratio of nitric acid to sulfuric acid is not optimal. 1. Carefully control the temperature to favor the desired isomer. Lower temperatures often provide better selectivity. [1] 2. Ensure the correct ratio of acids is used to generate the nitronium ion efficiently without promoting side reactions.
Product is difficult to purify 1. Presence of multiple isomers with similar physical properties. 2. Contamination with byproducts from side reactions. 1. Employ high-resolution separation techniques such as column chromatography with a carefully selected eluent system or fractional crystallization. [8] High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations.[9] 2. Optimize the reaction conditions, particularly temperature, to minimize the formation of impurities.

Section 3: Experimental Protocol - Nitration of o-Tolunitrile

This protocol is based on established procedures for the nitration of similar aromatic nitriles and emphasizes strict temperature control.

3.1. Reagents and Equipment:

  • o-Tolunitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple to monitor internal reaction temperature

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

3.2. Workflow Diagram:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Substrate Dissolve o-Tolunitrile in H₂SO₄ Cooling Cool Both Solutions to 0-5°C Prep_Substrate->Cooling Prep_Nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Prep_Nitrating->Cooling Addition Slow Dropwise Addition of Nitrating Mixture (Maintain 0-10°C) Cooling->Addition Stirring Stir at 0-10°C (Post-addition) Addition->Stirring Quenching Pour onto Crushed Ice Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Purification Recrystallize from Ethanol Washing->Purification

Caption: Experimental workflow for the nitration of o-tolunitrile.

3.3. Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add a measured volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid (typically a 1:1 to 1:2 v/v ratio), while cooling the mixture in an ice-salt bath.[7] Safety Note: Always add acid to acid, never the other way around. This process is highly exothermic.

  • Substrate Preparation: In a separate round-bottom flask equipped with a magnetic stir bar, add the o-tolunitrile. Place the flask in an ice-salt bath to cool.

  • Acid Addition to Substrate: Slowly and carefully add concentrated sulfuric acid to the o-tolunitrile with continuous stirring, ensuring the temperature remains low.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of o-tolunitrile in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture between 0°C and 10°C.[7] This addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 30-60 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[7] A solid precipitate of the crude nitrated product should form.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.[7]

  • Purification: The crude product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture.[7]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used in this reaction? A1: Sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[10] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards product formation.[10]

Q2: What is the expected regioselectivity for the nitration of o-tolunitrile? A2: The methyl group is an ortho, para-director, while the cyano group is a meta-director. In o-tolunitrile, these directing effects work in concert to favor substitution at the positions meta to the cyano group and ortho/para to the methyl group. Therefore, the major products are expected to be 3-nitro-2-methylbenzonitrile and 5-nitro-2-methylbenzonitrile. The exact ratio will depend on the reaction conditions, especially temperature.

Q3: Can I increase the reaction temperature to speed up the reaction? A3: While a modest and very carefully controlled increase in temperature might be possible if the reaction is proceeding too slowly, it is generally not recommended. Increasing the temperature significantly raises the risk of dangerous runaway reactions and promotes the formation of unwanted byproducts such as polynitrated compounds and oxidation products, which will lower your yield and complicate purification.[3]

Q4: My product is an oil and does not precipitate upon quenching. What should I do? A4: If the product is an oil or remains dissolved in the aqueous acidic mixture, you will need to perform a liquid-liquid extraction. Transfer the quenched reaction mixture to a separatory funnel and extract several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, then with brine, and finally dry over an anhydrous salt (e.g., sodium sulfate) before removing the solvent under reduced pressure.

Q5: How can I confirm the identity and purity of my product isomers? A5: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is an excellent method for separating and quantifying the different isomers.[9] The identity of the isolated isomers can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of a recrystallized solid product can also be a good indicator of its purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (2024).
  • DTIC. (1980).
  • The Catalyst.
  • Google Patents. (1964).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Institutes of Health. (2022).
  • ResearchGate. (2006).
  • ResearchGate. (2013).
  • Organic Chemistry Portal.
  • BenchChem. (2025).
  • Universidade de Lisboa. (2018). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • Google Patents. (1999). Process for the separation of nitrotoluic acid isomers. EP0927714A1.
  • PubMed. (2010). Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity.
  • BenchChem. (2025).
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
  • SciELO. (2022).
  • ResearchGate. (2021). Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients.
  • ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • International Journal of Pharmaceutical Sciences. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • PubMed. (2021).
  • vpscience.org.
  • National Institutes of Health. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Quora. (2018).
  • BenchChem. (2025).
  • Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds. EP0155441A1.
  • vpscience.org.
  • Master Organic Chemistry. (2018).

Sources

Technical Support Center: Workup & Purification of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the workup and purification of 2-Methyl-5-nitrobenzonitrile. The synthesis of this important intermediate, typically accomplished via a Sandmeyer reaction from 2-methyl-5-nitroaniline, requires a meticulous workup procedure to isolate the target compound from byproducts, unreacted starting materials, and reagents.[1][2][3] This document offers a detailed protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure a high-yield, high-purity outcome.

Standard Workup & Purification Protocol

This protocol outlines the essential steps following the completion of the Sandmeyer reaction, where the diazonium salt of 2-methyl-5-nitroaniline has been treated with a cyanide source, typically copper(I) cyanide.[1][2][4]

Step 1: Reaction Quenching & Neutralization

The primary goal of this step is to decompose any remaining diazonium salt and neutralize the highly acidic reaction mixture.

  • Preparation : Prepare a large beaker containing a stirred mixture of crushed ice and water.

  • Quenching : Slowly and carefully pour the completed reaction mixture into the ice/water slurry with vigorous stirring. This dissipates the heat from the acid neutralization and quenches the reaction.

  • Neutralization : While monitoring with pH paper, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the mixture is neutral to slightly basic (pH 7-8). Be cautious, as this will cause significant frothing due to the release of CO₂ gas. This step is crucial for removing excess mineral acids used in the diazotization step.

Step 2: Extraction

This step isolates the desired organic product from the aqueous mixture.

  • Solvent Addition : Transfer the neutralized aqueous slurry to a separatory funnel. Add an appropriate organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.[5][6] The volume of the organic solvent should be roughly one-third to one-half of the aqueous volume.

  • Extraction : Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection : Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate) into a clean Erlenmeyer flask.

  • Repeat : Perform two more extractions on the aqueous layer with fresh portions of the organic solvent to maximize product recovery. Combine all organic extracts.[7][8]

Step 3: Washing the Combined Organic Extracts

Washing removes residual water-soluble impurities from the organic phase.

  • Water Wash : Wash the combined organic layers with deionized water to remove water-soluble salts and other polar impurities.

  • Brine Wash : Perform a final wash with a saturated solution of sodium chloride (brine).[6] This step helps to remove the bulk of the dissolved water from the organic solvent, facilitating the subsequent drying step.

Step 4: Drying and Solvent Removal
  • Drying : Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.[6][8]

  • Filtration : Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Concentration : Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.

Step 5: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude solid product.[9][10]

  • Solvent Selection : Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well when hot but poorly when cold.[9][11] For nitroaromatic compounds, an ethanol/water mixture is often effective.[12][13]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., hot ethanol). Heat the mixture gently with stirring until the solid completely dissolves.[11]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization of the product.[12][14]

  • Crystallization : If using a binary system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate, then cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Isolation : Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying : Dry the crystals in a desiccator or a vacuum oven at low temperature to remove any residual solvent. The purified product should be a pale-yellow solid.

Visual Workflow: Workup & Purification

Workup_Procedure Figure 1. General Workup & Purification Workflow cluster_workup Aqueous Workup cluster_purification Purification Quench 1. Quench Reaction in Ice/Water Neutralize 2. Neutralize with NaHCO₃ (pH 7-8) Quench->Neutralize Slow Addition Extract 3. Extract with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Transfer to Separatory Funnel Wash 4. Wash Organic Layer (Water, Brine) Extract->Wash Combine Extracts Dry 5. Dry with Na₂SO₄ or MgSO₄ Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Filter Crude Crude Product Concentrate->Crude Recrystallize 7. Recrystallize (e.g., Ethanol/Water) Crude->Recrystallize Dissolve in Hot Solvent Isolate 8. Isolate Crystals (Vacuum Filtration) Recrystallize->Isolate Cool Slowly Final Pure this compound Isolate->Final Dry

Caption: General workflow for the workup and purification of this compound.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Product is a dark-colored oil instead of a solid. 1. Presence of Impurities : Impurities can significantly depress the melting point of a compound, causing it to appear as an oil or low-melting solid.[12] 2. Residual Solvent : Incomplete removal of the extraction solvent. 3. Isomeric Byproducts : Formation of isomeric byproducts which may be oils at room temperature.[12]1. Confirm Identity : Use analytical methods (NMR, HPLC) to confirm the presence of the desired product. 2. Re-purify : Perform column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system for better separation of isomers and stubborn impurities.[12][13] 3. Charcoal Treatment : For colored impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration. Use sparingly as it can adsorb the product and reduce yield.[12]
Low yield of purified product. 1. Incomplete Reaction : The initial Sandmeyer reaction did not go to completion. 2. Decomposition of Diazonium Salt : Poor temperature control (above 5 °C) during the diazotization step can lead to premature decomposition.[12] 3. Workup Losses : Inefficient extraction (too few extractions), using too much solvent during recrystallization (product remains in the mother liquor), or premature crystallization during hot filtration.1. Optimize Reaction : Ensure the diazotization and Sandmeyer reaction steps are performed under optimal conditions (especially temperature). 2. Extraction Efficiency : Perform at least three extractions from the aqueous layer. 3. Recrystallization Technique : Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated upon cooling.[11] Recover a second crop of crystals by concentrating the mother liquor.
Significant impurities remain after recrystallization. 1. Poor Solvent Choice : The chosen solvent may not effectively differentiate between the product and a key impurity (i.e., their solubilities are too similar). 2. Crystallization Occurred Too Quickly : Rapid cooling can trap impurities within the crystal lattice. 3. High Impurity Load : The crude product is too impure for a single recrystallization to be effective.1. Re-evaluate Solvent : Test different solvent systems to find one with a better solubility profile.[10][15] 2. Slow Cooling : Ensure the hot, saturated solution is allowed to cool slowly and undisturbed to room temperature before moving to an ice bath. 3. Column Chromatography : For highly impure samples, column chromatography is the preferred method to remove significant quantities of byproducts before a final recrystallization step.[13]
Gas evolution and product loss during basic wash. Hydrolysis of the Nitrile : Prolonged contact with strong base (or acid), especially with heating, can hydrolyze the nitrile functional group (-C≡N) to a carboxylic acid (-COOH) or a primary amide intermediate.[16][17][18][19] The resulting carboxylate salt is water-soluble and will be lost to the aqueous layer.1. Use a Mild Base : Use sodium bicarbonate, which is a weaker base than sodium hydroxide, for neutralization. 2. Avoid Heat : Perform all workup steps at or below room temperature. 3. Work Efficiently : Do not let the organic layer remain in contact with the basic aqueous solution for an extended period.
Frequently Asked Questions (FAQs)

Q1: What is the purpose of each washing step during the extraction? A1: Each wash targets specific impurities. The initial water wash removes bulk water-soluble salts. A wash with a dilute base like sodium bicarbonate solution removes acidic impurities.[8] The final wash with brine (saturated NaCl) reduces the amount of water dissolved in the organic solvent, making the final drying step with an agent like MgSO₄ more efficient.[6]

Q2: How do I select the best solvent for recrystallization? A2: The ideal recrystallization solvent should dissolve your target compound completely at its boiling point but very poorly at low temperatures (e.g., in an ice bath).[9] The impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor). You can determine a suitable solvent by testing the solubility of small amounts of your crude product in various heated solvents like ethanol, isopropanol, toluene, or solvent mixtures like ethanol/water or hexane/ethyl acetate.[11][15]

Q3: Can I use column chromatography instead of recrystallization? A3: Yes, column chromatography is an excellent alternative and often provides superior separation, especially for removing isomeric impurities that may co-crystallize with the product.[12][13] It is more labor-intensive and requires more solvent than recrystallization but is the method of choice when high purity is critical or when recrystallization fails to remove certain impurities.

Q4: What are the common impurities I should expect? A4: Common impurities arise from the starting materials and side reactions. These can include unreacted 2-methyl-5-nitroaniline, phenol byproducts (from reaction of the diazonium salt with water), and biaryl compounds (from radical side reactions).[2][13] If the initial nitration to form the starting material was not clean, positional isomers may also be present.

Data Summary
PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Pale-yellow to yellow crystalline solid
Melting Point (Literature) 104-108 °C[20]
Expected Purity (Post-Recrystallization) >98%
References
  • BenchChem. (2025). Improving reaction yield for nitrile synthesis.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chegg. (2021). Solved 72 BASIC HYDROLYSIS OF BENZONITRILE.
  • Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE.
  • Allen. (n.d.). Hydrolysis of benzonitrile gives.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • BenchChem. (2025). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (2025). Identifying and removing impurities from 2-Methyl-5-nitrophenol.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • CDC Stacks. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemSynthesis. (2025). This compound.
  • BenchChem. (2025). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.

Sources

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to overcome specific experimental hurdles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Sandmeyer Reaction of 2-Amino-4-methylbenzonitrile

The Sandmeyer reaction is a classical and versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] However, the instability of the diazonium salt and the reaction conditions can present several challenges.

Q: My Sandmeyer reaction is resulting in a significantly lower than expected yield. What are the likely causes and how can I improve it?

A: Low yields in the Sandmeyer reaction for this synthesis are often traced back to the instability of the diazonium salt formed from 2-amino-4-methylbenzonitrile. Here are the primary causes and troubleshooting steps:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[3][4] If the temperature during diazotization or the subsequent cyanation reaction rises above the optimal range (typically 0-5 °C), the diazonium salt can decompose, leading to the formation of phenolic byproducts and a reduction in the desired product yield.[3][5]

    • Solution: Maintain strict temperature control throughout the diazotization and Sandmeyer reaction. Use an ice-salt bath to ensure the temperature remains consistently low. Add reagents slowly and monitor the internal temperature of the reaction vessel.

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is a critical step.[2] Incomplete reaction can leave unreacted starting material, which will not proceed to the final product.

    • Solution: Ensure the complete dissolution or fine suspension of the amine salt in the acidic medium before adding sodium nitrite. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating that the diazotization is complete.[3] A slight excess of sodium nitrite is often used to drive the reaction to completion.

  • Side Reactions: The diazonium salt can react with water to form the corresponding phenol (2-methyl-5-nitrophenol), a common side product that reduces the yield of the nitrile.[3][5]

    • Solution: Work at low temperatures to minimize the rate of this side reaction. Ensure that the diazonium salt solution is added to the copper(I) cyanide solution promptly after its formation.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization:

    • Dissolve 2-amino-4-methylbenzonitrile in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[3]

    • Stir for an additional 15-30 minutes at this temperature. Confirm the presence of excess nitrous acid with starch-iodide paper.[3]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[1]

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water, brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[6]

dot

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 2-Amino-4-methylbenzonitrile B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D CuCN 0-5 °C to RT C->D Reacts with E This compound D->E Yields F Extraction E->F G Purification (Recrystallization/Chromatography) F->G H Final Product G->H Troubleshooting_Logic cluster_Sandmeyer Troubleshooting Sandmeyer cluster_Nitration Troubleshooting Nitration cluster_Cyanation Troubleshooting Cyanation Start Low Yield or Impure Product Route Identify Synthetic Route Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Route 1 Nitration Nitration Route->Nitration Route 2 Cyanation Cyanation Route->Cyanation Route 3 S1 Check Temperature Control (0-5 °C?) Sandmeyer->S1 N1 Optimize Temperature (-10 to 0 °C?) Nitration->N1 C1 Screen Pd Catalyst/Ligand Cyanation->C1 S2 Verify Complete Diazotization (Starch-Iodide Test?) S1->S2 S3 Minimize Phenol Formation (Prompt reaction?) S2->S3 N2 Adjust Nitrating Agent Ratio N1->N2 N3 Improve Purification (Column Chromatography?) N2->N3 C2 Select Appropriate Cyanide Source (e.g., Zn(CN)2) C1->C2 C3 Optimize Reaction Conditions (Solvent, Temp, Base) C2->C3

Sources

Technical Support Center: Byproduct Formation in 2-Methyl-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges related to byproduct formation, offering not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured around the primary transformations of this compound: Nitrile Group Hydrolysis and Nitro Group Reduction . Each section addresses common byproducts, their mechanisms of formation, and strategies for mitigation.

Section 1: Byproducts from Nitrile Group Hydrolysis

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which can be an intended transformation or an unwanted side reaction.

Q1: During my reaction, I've isolated an unexpected, more polar compound alongside my target. My starting material is this compound. What could this byproduct be?

A1: The most probable byproducts are the partial and complete hydrolysis products of the nitrile group. Depending on the reaction conditions, you are likely observing the formation of:

  • 2-Methyl-5-nitrobenzamide: The product of partial hydrolysis.

  • 2-Methyl-5-nitrobenzoic acid: The product of complete hydrolysis.

Hydrolysis can occur if there are trace amounts of water in your solvents or reagents, especially when heated or under acidic or basic conditions. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[1]

Q2: What is the mechanism of nitrile hydrolysis, and how can I control it to prevent these byproducts?

A2: Nitrile hydrolysis proceeds via nucleophilic attack on the electrophilic nitrile carbon. The mechanism varies slightly with pH:

  • Acid-Catalyzed: The nitrile nitrogen is protonated, activating the carbon for attack by water. This forms a protonated imidic acid, which tautomerizes to the more stable amide.[1][2] Further hydrolysis of the amide under harsher acidic conditions yields the carboxylic acid.

  • Base-Catalyzed: A hydroxide ion directly attacks the nitrile carbon, forming a tetrahedral intermediate.[1] Protonation steps lead to the amide. Under forcing basic conditions (e.g., heating with concentrated NaOH), the amide is further hydrolyzed to a carboxylate salt, which upon acidic workup gives the carboxylic acid.[2][3]

Troubleshooting & Optimization:

To prevent unwanted hydrolysis:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Control pH: If your reaction conditions are not intended to be hydrolytic, ensure the pH remains neutral. Avoid strong acids or bases unless they are part of the desired reaction. For some transformations, controlling the pH in a narrow range (e.g., pH 7-8) can favor stopping at the amide stage if that is the desired product.[4]

  • Temperature Management: Higher temperatures accelerate hydrolysis. Run reactions at the lowest effective temperature.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC). Prolonged reaction times increase the risk of hydrolysis.

The following diagram illustrates the hydrolysis pathway.

Nitrile_Hydrolysis cluster_main Nitrile Hydrolysis Pathway Start This compound Amide 2-Methyl-5-nitrobenzamide (Partial Hydrolysis) Start->Amide H+ / H₂O or OH- / H₂O (Mild Conditions) Acid 2-Methyl-5-nitrobenzoic acid (Complete Hydrolysis) Amide->Acid H+ / H₂O or OH- / H₂O (Forcing Conditions)

Fig. 1: Pathway of nitrile hydrolysis.
Section 2: Byproducts from Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is a common and crucial transformation, yielding 2-Methyl-5-aminobenzonitrile, a valuable synthetic intermediate.[5] However, this reaction is often plagued by a lack of chemoselectivity and the formation of various side products.

Q1: I am trying to reduce the nitro group of this compound to an amine, but I am getting a complex mixture of products. What are the likely byproducts?

A1: The reduction of an aromatic nitro group is a stepwise process. Incomplete reduction or side reactions can lead to several byproducts:[5]

  • Nitroso Intermediate (2-Methyl-5-nitrosobenzonitrile): An early-stage reduction intermediate.

  • Hydroxylamine Intermediate (N-(2-cyano-4-methylphenyl)hydroxylamine): A common intermediate that can be isolated under specific conditions.[6]

  • Azo/Azoxy Compounds: Formed by the condensation of the nitroso and hydroxylamine intermediates, especially under neutral or basic conditions with certain reducing agents like LiAlH₄ or zinc with sodium hydroxide.[6][7]

  • Over-reduction of the Nitrile: Harsh reducing agents (e.g., catalytic hydrogenation at high pressure/temperature or strong hydrides) can also reduce the nitrile group to a primary amine (aminomethyl group).[8]

Q2: My goal is to synthesize 2-Methyl-5-aminobenzonitrile selectively. How do I choose the right reducing agent and conditions to avoid byproducts?

A2: Chemoselectivity is key. You need a method that reduces the nitro group while leaving the nitrile group intact.[8] The choice of reagent is critical.

Troubleshooting & Optimization:

Method Reagents Advantages Common Byproducts & Disadvantages Citation(s)
Catalytic Hydrogenation H₂, Pd/C or Raney NickelClean, high yield, atom-economical.Can reduce the nitrile group at higher pressures/temperatures. Pd/C may cause dehalogenation if other halides are present.[7][9]
Metal/Acid Reduction Fe / HCl or AcOH; Sn / HCl; Zn / AcOHHighly chemoselective for the nitro group. Tolerates many functional groups. Economical.Requires stoichiometric amounts of metal, leading to significant waste. Workup can be tedious.[7][9]
Transfer Hydrogenation Ammonium formate, Pd/CMilder than direct hydrogenation. Avoids handling gaseous H₂.Can still lead to over-reduction if not controlled.[9]
Metal Chlorides Tin(II) Chloride (SnCl₂)Mild and highly selective for the nitro group in the presence of nitriles.Workup involves removing tin salts, which can be difficult. Requires multiple equivalents of the reagent.[6][8]
Sulfides Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄)Can be used for selective reduction of one nitro group in a dinitro compound. Useful when acidic or hydrogenation conditions are incompatible.Often gives lower yields and can introduce sulfur impurities.[6][8]

Expert Recommendation: For laboratory-scale synthesis where chemoselectivity is paramount, reduction with Tin(II) chloride (SnCl₂) in an alcoholic solvent like ethanol is an excellent starting point.[8] For larger-scale operations, catalytic hydrogenation under carefully controlled conditions (low pressure, room temperature) is often preferred for its efficiency and cleaner profile.[7]

The diagram below illustrates the potential pathways in nitro group reduction.

Nitro_Reduction cluster_main Nitro Group Reduction Pathways Start This compound Nitroso Nitroso Intermediate Start->Nitroso [H] OverReduced Nitrile Reduction Byproduct Start->OverReduced Harsh [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Azo Azo/Azoxy Byproducts Nitroso->Azo + Hydroxylamine Amine 2-Methyl-5-aminobenzonitrile (Desired Product) Hydroxylamine->Amine [H]

Fig. 2: Potential byproducts in nitro group reduction.
Section 3: Analytical Characterization and Protocols

Q1: What are the best analytical methods to monitor my reaction and identify these byproducts?

A1: A combination of chromatographic and spectroscopic techniques is ideal for both monitoring reaction progress and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment. A reverse-phase C18 column with a UV detector is highly effective for separating the starting material, intermediates, final product, and byproducts.[10][11][12] Gradient elution with a mobile phase like acetonitrile/water is typically used.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts. The mass spectrometer provides molecular weight information, which is crucial for structural elucidation.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is particularly useful for identifying non-volatile byproducts like the carboxylic acid.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for identifying and quantifying impurities if they are present in sufficient concentration.[15][16]

Q2: Can you provide a reliable, step-by-step protocol for the selective reduction of this compound to 2-Methyl-5-aminobenzonitrile?

A2: Certainly. The following protocol utilizes tin(II) chloride, which is known for its high chemoselectivity in reducing nitro groups in the presence of nitriles.[17]

Experimental Protocol: Selective Nitro Reduction using Tin(II) Chloride

Materials:

  • This compound (1.0 eq.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq.)[17]

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC or HPLC (typically complete within 2-4 hours). The starting material is significantly less polar than the amine product.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture. Caution: This is an exothermic reaction and will produce gas (CO₂). The pH should be adjusted to ~8. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude 2-Methyl-5-aminobenzonitrile can be further purified by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by column chromatography on silica gel if necessary.[18]

The following workflow diagram summarizes the process of identifying and mitigating byproduct formation.

Troubleshooting_Workflow cluster_workflow General Workflow for Impurity Mitigation Start Unexpected Reaction Outcome (Low Yield, Impure Product) Analyze Analytical Characterization (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Byproduct Structure & Formation Mechanism Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize Optimize->Analyze Re-evaluate End Achieve Target Purity & Yield Optimize->End Conditions Adjust: - Reagent Choice - Temperature - Solvent - Reaction Time - pH Optimize->Conditions

Fig. 3: A systematic approach to troubleshooting.

References

  • U.S. Environmental Protection Agency (EPA). (1986a). Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
  • BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities.
  • Pande, V. V., et al. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-314. [Link]

Sources

Technical Support Center: Recrystallization of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Methyl-5-nitrobenzonitrile via recrystallization. This document offers in-depth protocols, troubleshooting advice, and foundational knowledge to ensure the successful purification of this compound. Our approach is grounded in established chemical principles to provide a self-validating system for your experimental work.

Understanding the Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound, this compound, to a great extent at an elevated temperature, but sparingly at lower temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures, thus remaining in the mother liquor upon cooling, or be insoluble in the hot solvent, allowing for their removal by hot filtration.[3]

The slow formation of crystals from a cooling solution is a highly selective process. Molecules of this compound will preferentially incorporate into the growing crystal lattice, excluding dissimilar impurity molecules.[1] This process, when executed correctly, can yield a significant increase in the purity of the final product.

PART 1: Solvent Selection Protocol for this compound

The choice of solvent is the most critical factor in a successful recrystallization.[2] For a polar aromatic compound like this compound (Molecular Formula: C₈H₆N₂O₂), solvents with moderate to high polarity are often good starting points.[4][5] Due to the lack of extensive published quantitative solubility data for this specific compound, an experimental approach to solvent selection is necessary.

Experimental Protocol: Small-Scale Solubility Testing

This protocol will guide you in determining the most suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of trial solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and water)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into a series of clean, dry test tubes.

  • To each test tube, add 0.5 mL of a different test solvent at room temperature.

  • Agitate the test tubes to observe the solubility at room temperature. An ideal solvent will show low solubility at this stage.[6]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate.[7]

  • Observe if the compound fully dissolves upon heating. A good solvent will completely dissolve the compound near its boiling point.[6]

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to promote crystallization.

  • The solvent that results in the formation of a significant amount of crystalline precipitate upon cooling is the most promising candidate.

Data Interpretation and Solvent Selection Table

Record your observations in a table similar to the one below to facilitate a systematic comparison.

SolventSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Crystal Formation upon CoolingSuitability Score (1-5, 5 being best)
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
WaterInsoluble[8]
Other

Based on qualitative literature data, ethanol is a highly recommended starting point for testing.

PART 2: Step-by-Step Recrystallization Protocol

This protocol outlines the procedure for recrystallizing this compound once a suitable solvent has been identified.

Diagram of the Recrystallization Workflow

G A Dissolution: Add minimum hot solvent to crude this compound B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble material is present C Cooling & Crystallization: Slow cooling to room temperature, then ice bath A->C If no insoluble material B->C D Vacuum Filtration: Isolate pure crystals C->D E Washing: Rinse crystals with a small amount of cold solvent D->E F Drying: Dry crystals to a constant weight E->F

Caption: Recrystallization workflow for this compound.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate, adding the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.

PART 3: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound and provides practical solutions.

Q1: My compound is not dissolving in the hot solvent.

  • Possible Cause: The chosen solvent is not a good solvent for this compound at elevated temperatures, or you have not added enough solvent.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your yield.[7]

    • If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Re-evaluate your solvent choice based on your initial solubility tests.

Q2: No crystals are forming upon cooling.

  • Possible Cause 1: Too much solvent was used. This is a very common issue that leads to a solution that is not saturated enough for crystallization to occur.[11]

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not initiated.

  • Solution 2:

    • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites.[11]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystal growth.

Q3: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of this compound (103.5-107.5 °C). The compound is melting before it dissolves.

  • Solution 1: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is cooling too rapidly, or there is a high concentration of impurities that are depressing the melting point of the mixture.[11]

  • Solution 2:

    • Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Consider purifying the crude material by another method, such as column chromatography, to remove a significant portion of the impurities before recrystallization.

Q4: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[11]

  • Solution 1: Before discarding the mother liquor, try to concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

  • Solution 2: Ensure the funnel is pre-heated and that the filtration is performed as quickly as possible.

  • Possible Cause 3: Excessive washing of the crystals with the cold solvent.

  • Solution 3: Use only a minimal amount of ice-cold solvent to wash the crystals.

Q5: The final product is still colored.

  • Possible Cause: Colored impurities were not effectively removed.

  • Solution: Perform a decolorization step by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[9] Be aware that using too much charcoal can adsorb some of your product, leading to a lower yield.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Be aware of the flammability of organic solvents and keep them away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Studylib. (n.d.). Solubility & Recrystallization: Organic Chemistry Lab.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
  • PubChem. (n.d.). This compound CID 350143.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Mettler Toledo. (n.d.). Recrystallization Guide.
  • ResearchGate. (2019, June 30). An Overview on Common Organic Solvents and Their Toxicity.
  • SCAT Europe. (2024, July 22). Solvents | Health & Safety. Health and Safety Department.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS FLAMMABLE SOLVENTS. Department of Chemistry.
  • Health and Safety Department. (2024, July 22). Solvents.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Vassar.

Sources

Technical Support Center: Purification of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to isomeric purity. Here, we provide in-depth, field-proven answers and troubleshooting protocols to help you achieve high-purity material for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound typically involves the electrophilic nitration of 2-methylbenzonitrile (o-tolunitrile). The substitution pattern on the aromatic ring is dictated by the directing effects of the existing methyl (-CH₃) and cyano (-CN) groups.

  • The methyl group is an activating, ortho, para-director.

  • The cyano group is a deactivating, meta-director.

The directing effects reinforce each other to favor nitration at the C5 position (para to the methyl group and meta to the cyano group), making This compound the major product. However, nitration ortho to the activating methyl group also occurs, leading to the formation of the primary isomeric impurity: 4-Methyl-3-nitrobenzonitrile . Other isomers are generally formed in much smaller quantities due to steric hindrance or opposing electronic effects.

Q2: How can I quickly assess the isomeric purity of my crude product?

A2: A multi-faceted approach is recommended for a reliable assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. A solvent system like Hexane:Ethyl Acetate (e.g., 4:1 v/v) will often show two distinct spots for the desired product and the 4-methyl-3-nitro isomer due to slight polarity differences.

  • Melting Point Analysis: This is a highly effective initial check. The desired product, this compound, has a significantly lower melting point than the common 4-Methyl-3-nitrobenzonitrile impurity. A broad melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water can effectively separate and quantify the isomers.[1][2]

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum provides a clear fingerprint for each isomer, allowing for quantification by integrating the distinct signals.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols to address specific purification challenges.

Issue 1: My crude product is contaminated with 4-Methyl-3-nitrobenzonitrile. How can I purify it?

This is the most common purification challenge. Due to significant differences in their physical properties, fractional recrystallization is the most efficient and scalable method for separation.

Causality: The separation by recrystallization is driven by the differences in the crystal lattice energies and solubilities of the two isomers. 4-Methyl-3-nitrobenzonitrile has a higher melting point, suggesting a more stable crystal lattice, which often translates to lower solubility in a given solvent compared to a lower-melting isomer.[3][4]

Data Summary: Isomer Physical Properties

CompoundCAS NumberMolecular FormulaMelting Point (°C)
This compound (Product) 939-83-3C₈H₆N₂O₂~76-78 °C
4-Methyl-3-nitrobenzonitrile (Impurity) 939-79-7C₈H₆N₂O₂~102-106 °C[5]

Experimental Protocol: Purification by Fractional Recrystallization

This protocol is designed to selectively crystallize the higher-melting 4-Methyl-3-nitrobenzonitrile impurity, leaving the desired, more soluble this compound in the mother liquor, from which it can then be recovered.

Step 1: Solvent Screening The ideal solvent will dissolve your crude mixture at an elevated temperature but show differential solubility upon cooling. Ethanol, methanol, or isopropanol are excellent starting points.

Step 2: Bulk Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound solid. Add a minimum amount of your chosen solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent to ensure good recovery.[6]

  • First Cooling (Impurity Removal): Remove the flask from the heat and allow it to cool very slowly to room temperature. The higher-melting 4-Methyl-3-nitrobenzonitrile should selectively crystallize first. Slow cooling is critical for forming pure crystals of the impurity.[6]

  • Hot Filtration/Decantation: While the solution is still warm to lukewarm (around 35-45 °C), quickly filter the solution away from the crystallized impurity using a pre-warmed funnel or carefully decant the liquid. The filtered liquid (mother liquor) now contains your enriched product.

  • Second Cooling (Product Crystallization): Place the mother liquor in an ice-water bath for at least 30 minutes to induce the crystallization of the desired this compound.

  • Isolation: Collect the purified product crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities. Dry the crystals under vacuum.

  • Purity Check: Confirm the purity of your final product by taking a melting point and running a TLC or HPLC analysis.

Workflow: Fractional Recrystallization

cluster_0 Step A: Impurity Removal cluster_1 Step B: Product Isolation A1 Dissolve Crude Mixture in Hot Solvent A2 Cool Slowly to Room Temperature A1->A2 A3 Selective Crystallization of 4-Methyl-3-nitrobenzonitrile A2->A3 A4 Hot Filter / Decant (Separate Crystals from Liquid) A3->A4 B1 Take Mother Liquor (Enriched in Product) A4->B1 Process Liquid Phase B2 Cool in Ice Bath B1->B2 B3 Crystallize Product: This compound B2->B3 B4 Isolate via Filtration B3->B4 Purity Purity Check (MP, TLC, HPLC) B4->Purity Verify

Caption: Workflow for separating isomers via fractional recrystallization.

Issue 2: Recrystallization is not achieving baseline purity (>99.5%). How can I remove trace isomers?

For applications requiring ultra-high purity, flash column chromatography is the recommended secondary purification step.

Causality: Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[2] Although the isomers have similar structures, their slight difference in polarity is sufficient for separation on an adsorbant like silica gel. The this compound, with its nitro group less sterically hindered, may interact more strongly with the polar silica gel, thus eluting later than the 4-Methyl-3-nitrobenzonitrile isomer, though this must be confirmed experimentally via TLC.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm).

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is required. Start with a solvent system identified during TLC analysis that gives good separation (Rf values between 0.2 and 0.5). A common starting point is a Hexane:Ethyl Acetate gradient.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).

  • Sample Loading: Dissolve the semi-purified product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Gently add the dried, impregnated silica onto the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary: Suggested Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Industry standard for cost-effective, high-resolution separation of moderately polar compounds.
Mobile Phase Hexane:Ethyl AcetateOffers a wide polarity range and good solubility for the compounds. Volatile and easy to remove.
Gradient Start at 2% EtOAc, gradually increase to 10-15% EtOAcA shallow gradient is crucial for separating compounds with similar polarities like isomers.
Detection TLC with UV visualization (254 nm)Both isomers are UV active, allowing for easy visualization of the separation progress.

Workflow: Chromatographic Purification

cluster_prep Preparation cluster_run Execution cluster_iso Isolation P1 Select Eluent (via TLC) P2 Pack Column with Silica Gel Slurry P1->P2 P3 Dry Load Sample onto Silica P2->P3 R1 Elute with Solvent Gradient P3->R1 R2 Collect Fractions R1->R2 R3 Monitor Fractions by TLC R2->R3 I1 Combine Pure Fractions R3->I1 I2 Evaporate Solvent I1->I2 I3 Obtain >99.5% Pure Product I2->I3 Purity Purity I3->Purity Final QC (HPLC, NMR)

Caption: Standard workflow for purification by flash column chromatography.

References

  • This compound | C8H6N2O2 | CID 350143.
  • 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) Properties. Chemcasts. [Link]
  • 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333.
  • Liang, W.-X., & Wang, G.-X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434.
  • Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • A process for separating nitration isomers of substituted benzene compounds.
  • Fractional Crystalliz
  • Mawardi, R. (1982).
  • Fractional crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Recrystallization and Crystalliz

Sources

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles governing this reaction.

Synthesis Overview: Pathways to this compound

There are two primary synthetic routes to this compound:

  • Direct Nitration of 2-Methylbenzonitrile: This is the most straightforward approach, involving the electrophilic aromatic substitution of 2-methylbenzonitrile using a nitrating agent.

  • Sandmeyer Reaction of 2-Amino-5-nitrotoluene: This alternative route begins with the diazotization of 2-amino-5-nitrotoluene, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

This guide will focus primarily on troubleshooting the direct nitration route, with relevant insights for the Sandmeyer reaction where applicable.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction resulted in a very low yield or no product at all. What are the likely causes?

A low or zero yield is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Inadequate Nitrating Agent Strength: The combination of a moderately activating methyl group and a deactivating cyano group on the aromatic ring requires a sufficiently strong nitrating agent.

    • Recommendation: A standard mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically effective. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). If this system fails, ensure the acids are of high purity and concentration.

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[1] If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, if the temperature is too high, it can lead to product decomposition and the formation of unwanted byproducts.[2]

    • Recommendation: Careful temperature control is crucial. The reaction should be carried out in an ice bath to maintain a temperature range of 0-10°C, especially during the addition of the nitrating agent.[3]

  • Insufficient Reaction Time: It's possible the reaction was not allowed to proceed for a sufficient duration.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The reaction should be allowed to stir until the starting material is no longer visible by TLC.

  • Moisture Contamination: Water can deactivate the nitrating agent by reacting with the nitronium ion.

    • Recommendation: Use anhydrous reagents and glassware. Perform the reaction under a dry atmosphere (e.g., a nitrogen or argon blanket) if moisture sensitivity is suspected.[4]

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

The presence of impurities is a frequent challenge, often manifesting as a discolored product or a depressed and broad melting point.

Common Impurities and Prevention Strategies:

  • Isomeric Byproducts: The directing effects of the methyl (ortho, para-directing) and cyano (meta-directing) groups can lead to the formation of other isomers, such as 2-methyl-3-nitrobenzonitrile and 2-methyl-4-nitrobenzonitrile.

    • Identification: Isomeric purity can be assessed using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC). The ¹H NMR spectrum of the desired this compound will show a characteristic splitting pattern for the aromatic protons.[5]

    • Minimization: Precise control of the reaction temperature can influence the regioselectivity of the nitration. Lower temperatures generally favor the thermodynamically more stable product.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur.

    • Prevention: Use a stoichiometric amount of nitric acid and maintain a low reaction temperature.[6]

  • Oxidation Byproducts: The methyl group is susceptible to oxidation by nitric acid, which can lead to the formation of carboxylic acid or other oxidized species, often presenting as dark, tarry substances.

    • Prevention: Maintain a low reaction temperature and consider a slower, more controlled addition of the nitrating agent to prevent localized overheating.[6]

Q3: The reaction is proceeding too vigorously and is difficult to control. What should I do?

A runaway reaction is a serious safety concern in nitration syntheses due to their exothermic nature.

Immediate Actions and Preventative Measures:

  • Immediate Cooling: If the temperature begins to rise uncontrollably, immediately immerse the reaction vessel in a larger ice/salt bath to rapidly cool it down.

  • Slow Reagent Addition: The nitrating agent should always be added slowly and dropwise, with constant monitoring of the internal reaction temperature.[3]

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent the formation of localized "hot spots" where the concentration of reactants is high.

  • Proper Scale-up Procedures: When scaling up the reaction, it is crucial to account for the reduced surface-area-to-volume ratio, which can lead to less efficient heat dissipation. A pilot reaction at a smaller scale is always recommended.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: The literature melting point for this compound is in the range of 104-108°C.[7] A significantly lower or broader melting point is indicative of impurities.

Q: What is the best method for purifying the crude product?

A: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as ethanol or an ethanol/water mixture, can be used.[3] For the removal of isomeric impurities, column chromatography on silica gel may be necessary.[2]

Q: Can I use a different nitrating agent, such as fuming nitric acid?

A: While fuming nitric acid is a stronger nitrating agent, it also increases the risk of over-nitration and oxidative side reactions.[8] For this particular substrate, a mixed acid system of concentrated nitric and sulfuric acids is generally sufficient and more controllable.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound.[5] The purity can be assessed by melting point analysis, TLC, and HPLC.

Experimental Protocols

Protocol 1: Direct Nitration of 2-Methylbenzonitrile
  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzonitrile (1 equivalent) in concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methylbenzonitrile, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate of crude this compound is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Data Presentation

ParameterRecommended ValueRationale
Reaction Temperature 0-10°CMinimizes side reactions and dinitration.[6]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Provides a sufficiently reactive electrophile (NO₂⁺).[3]
Reaction Monitoring TLC (Hexane/Ethyl Acetate)Allows for the determination of reaction completion.
Purification Method Recrystallization (Ethanol)Effective for removing most impurities.[3]

Visualizations

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) H2O H₂O 2-Methylbenzonitrile 2-Methylbenzonitrile 2-Methylbenzonitrile->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Mechanism of Direct Nitration of 2-Methylbenzonitrile.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was Temperature Controlled (0-10°C)? start->check_temp check_reagents Are Reagents Anhydrous and Pure? check_temp->check_reagents Yes optimize_temp Optimize Temperature Control check_temp->optimize_temp No check_time Was Reaction Monitored to Completion (TLC)? check_reagents->check_time Yes dry_reagents Use Anhydrous Reagents check_reagents->dry_reagents No analyze_impurities Analyze Impurities (NMR, HPLC) check_time->analyze_impurities Yes increase_time Increase Reaction Time check_time->increase_time No purify Purify by Recrystallization or Chromatography analyze_impurities->purify

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

  • Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry, 52(7), 1231-1240.
  • BenchChem. (2025). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2839-2867.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972.
  • ChemSynthesis. (2025). This compound.
  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Production of 2-Methyl-5-nitrophenol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Methyl benzonitrile, 97%.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • BenchChem. (2025). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.

Sources

Technical Support Center: Kinetic Studies of 2-Methyl-5-nitrobenzonitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of 2-Methyl-5-nitrobenzonitrile synthesis. The formation of this molecule, typically via the electrophilic nitration of 2-methylbenzonitrile (o-tolunitrile), is a reaction where precise control and understanding of reaction rates are paramount for optimizing yield, ensuring purity, and enabling safe scale-up.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experiments. It is designed to provide not just procedural steps, but the underlying causality and scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the formation of this compound, and how does it influence kinetic studies?

Answer: The synthesis is predominantly achieved through the electrophilic aromatic substitution (EAS) of 2-methylbenzonitrile using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The reaction proceeds in three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This step is generally fast but crucial for the overall reaction rate.

  • Electrophilic Attack: The π-electron system of the 2-methylbenzonitrile ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step for moderately reactive or deactivated aromatic rings.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and forming the final product.

The kinetics of aromatic nitration can be complex. For highly reactive aromatic compounds, the formation of the nitronium ion can become the rate-limiting step, leading to zero-order kinetics with respect to the aromatic substrate. However, for substrates of intermediate reactivity like 2-methylbenzonitrile, the reaction often follows second-order kinetics (first-order in both the aromatic compound and the nitrating species). It is crucial to determine the reaction order experimentally under your specific conditions.

cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation A HNO₃ + 2H₂SO₄ B NO₂⁺ + H₃O⁺ + 2HSO₄⁻ A->B Fast Equilibrium C 2-Methylbenzonitrile + NO₂⁺ D Arenium Ion Intermediate (Resonance Stabilized) C->D Slow E Arenium Ion + HSO₄⁻ F This compound + H₂SO₄ E->F Fast

Caption: Mechanism of Electrophilic Aromatic Nitration.

Q2: How do I accurately monitor the reaction progress in real-time for kinetic analysis?

Answer: Selecting the right analytical technique is critical for obtaining reliable kinetic data. The primary goal is to quantify the concentration of the reactant (2-methylbenzonitrile) and the product (this compound) over time.

Analytical TechniquePrincipleSpeedData OutputKey AdvantagesKey Disadvantages
HPLC-UV Separation by polarity on a stationary phase, detection by UV absorbance.ModerateQuantitativeHigh precision and accuracy; excellent for separating isomers and byproducts.Requires quenching and sample preparation for each time point.
GC-MS Separation by boiling point in a capillary column, detection by mass spectrometry.ModerateQuantitativeHigh sensitivity and provides structural confirmation of products and byproducts.Requires quenching, workup, and derivatization for some samples.
In-situ NMR Monitoring changes in the chemical shifts and integrals of specific protons in real-time.FastQuantitativeNon-invasive; provides rich structural information without sample workup.Lower sensitivity; requires specialized NMR probes and non-deuterated solvent compatibility.
In-situ FTIR (ATR) Monitoring changes in vibrational frequencies (e.g., C-N or N-O stretches) using an attenuated total reflectance probe.Very FastSemi-Quantitative/ QuantitativeReal-time, continuous data stream; no sample preparation needed.Complex data analysis; peak overlap can be a significant issue.

For most laboratories, HPLC-UV is the recommended method due to its robustness, precision, and ability to resolve the product from starting material and isomeric byproducts.

Part 2: Troubleshooting Guides

Issue 1: My kinetic data is inconsistent and not reproducible.

Question: I am running the same reaction under what I believe are identical conditions, but my calculated rate constants vary significantly between runs. What are the likely causes?

Answer: Inconsistent kinetic data is a common frustration that almost always points to subtle variations in reaction parameters. Nitration reactions are particularly sensitive to several factors.

Troubleshooting Decision Tree:

A Inconsistent Kinetic Data B Is Temperature Uniform & Stable? A->B C Is Stirring Rate/Efficiency Constant? A->C D Are Reagent Concentrations Precise? A->D E Is Quenching Method Instantaneous & Consistent? A->E B_Yes Yes B->B_Yes B_No No B->B_No C_Yes Yes C->C_Yes C_No No C->C_No D_Yes Yes D->D_Yes D_No No D->D_No E_Yes Yes E->E_Yes E_No No E->E_No Sol_B Use a cryostat/thermostatted bath. Monitor internal reaction temp. B_No->Sol_B Sol_C Use overhead mechanical stirrer. Ensure consistent vortex. C_No->Sol_C Sol_D Use fresh, anhydrous acids. Verify concentration. Prepare stock solutions. D_No->Sol_D Sol_E Quench in ice-cold base (e.g., NaHCO₃). Ensure rapid mixing. E_No->Sol_E

Caption: Troubleshooting inconsistent kinetic results.

Detailed Causality:

  • Temperature Control: Nitration is highly exothermic. A small change in temperature can dramatically alter the reaction rate (Arrhenius equation). A 1°C fluctuation can cause >10% variance. Use a jacketed reactor or a well-controlled oil/water bath.

  • Mixing Efficiency: This is a biphasic or solution-phase reaction where mass transfer can be rate-limiting. If stirring is inefficient, you are measuring the rate of mixing, not the intrinsic reaction kinetics. Ensure the stirring is vigorous and reproducible.

  • Reagent Purity & Water Content: The concentration of the active nitronium ion is highly dependent on the water content of the acid mixture. Use fresh, high-purity acids and protect them from atmospheric moisture.

  • Quenching: The method used to stop the reaction for analysis must be instantaneous. A slow quench will allow the reaction to proceed, introducing significant error, especially for early time points. The best practice is to withdraw an aliquot and inject it directly into a vigorously stirred, ice-cold quenching solution (e.g., a known volume of saturated sodium bicarbonate).

Issue 2: My product purity is low due to isomeric byproducts.

Question: My analytical results show multiple peaks close to my product, which I suspect are isomers. How can I minimize their formation?

Answer: Isomer formation is inherent to the nitration of substituted benzenes. In 2-methylbenzonitrile, the methyl group is an ortho, para-director, while the cyano group is a meta-director. The interplay of these directing effects, combined with steric hindrance, leads to a mixture of products.

Common Isomeric Byproducts:

  • 2-Methyl-3-nitrobenzonitrile (ortho to methyl, meta to cyano)

  • 2-Methyl-4-nitrobenzonitrile (meta to methyl, ortho to cyano)

  • 2-Methyl-6-nitrobenzonitrile (ortho to methyl, meta to cyano)

The formation of This compound (meta to both methyl and cyano) is often less favored electronically but can be promoted under certain conditions.

Strategies to Improve Regioselectivity:

  • Strict Temperature Control: Lowering the reaction temperature (e.g., 0-5°C) generally increases selectivity. Higher temperatures provide more energy to overcome the activation barriers for less-favored isomers.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and sub-surface to avoid localized "hot spots" of high concentration, which can decrease selectivity and promote side reactions like oxidation.

  • Choice of Nitrating System: While mixed acid is common, exploring alternative nitrating agents could alter the isomer distribution. However, this would constitute a different kinetic study.

Issue 3: I'm observing significant reaction exotherms and safety concerns.

Question: The reaction temperature increases rapidly upon adding the nitrating agent, and I'm concerned about a runaway reaction. What are the essential safety protocols?

Answer: Safety is the absolute priority. Nitration reactions have a high potential for thermal runaway. A thorough risk assessment must be performed before any experiment.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.

  • Controlled Environment: Use a jacketed reactor with a cooling system or perform the reaction in a flask submerged in an ice/salt bath. Never rely on air cooling.

  • Slow Addition: The nitrating agent must be added dropwise or via a syringe pump with continuous monitoring of the internal reaction temperature.

  • Scale: Conduct initial kinetic studies on a small scale (e.g., 1-5 mmol).

  • Quenching Plan: Have an emergency quench bath (e.g., a large beaker of ice water/bicarbonate solution) ready to quickly cool and neutralize the reaction if the temperature exceeds the set limit.

  • Reagent Handling: Always add acid to water (or the reaction medium), never the other way around. Store acids in appropriate, ventilated cabinets away from incompatible materials.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Kinetic Run

This protocol outlines a typical experiment for acquiring data points for the kinetic analysis of 2-methylbenzonitrile nitration using HPLC-UV for monitoring.

Workflow Diagram:

A 1. Setup Jacketed reactor @ 0°C Overhead stirrer B 2. Charge Add 2-methylbenzonitrile and H₂SO₄ A->B C 3. Equilibrate Stir for 15 min to stabilize temp. B->C D 4. Initiate (t=0) Start dropwise addition of pre-chilled HNO₃ C->D E 5. Sample Withdraw aliquot (e.g., 100 µL) at timed intervals D->E F 6. Quench Inject aliquot into ice-cold NaHCO₃ solution E->F G 7. Analyze Dilute quenched sample and inject into HPLC F->G H 8. Repeat Continue sampling until reaction completion G->H

Caption: Experimental workflow for a single kinetic run.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet. Set the circulator for the jacket to the desired temperature (e.g., 0°C).

  • Reagent Preparation: Prepare a stock solution of the nitrating agent (e.g., a specific molar ratio of HNO₃ in H₂SO₄) and pre-cool it to the reaction temperature.

  • Charge Reactor: Charge the reactor with the solvent (if any) and concentrated sulfuric acid, followed by 2-methylbenzonitrile.

  • Equilibration: Allow the mixture to stir for 15-20 minutes to ensure thermal equilibrium.

  • Initiate Reaction: At time t=0, begin the slow, dropwise addition of the pre-chilled nitrating agent. Start a stopwatch.

  • Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture using a calibrated pipette.

  • Quenching: Immediately eject the aliquot into a labeled vial containing a known volume (e.g., 1 mL) of ice-cold, saturated sodium bicarbonate solution with vigorous shaking. This stops the reaction and neutralizes the acid.

  • Sample Preparation for HPLC: Add a known volume of HPLC mobile phase (e.g., 1 mL) to the quenched sample vial. Vortex thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the samples by HPLC to determine the concentrations of the reactant and product(s).

Protocol 2: HPLC-UV Method for Reaction Monitoring
ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)Provides good peak shape and is compatible with MS if needed.
Elution Gradient (e.g., 40% to 90% Acetonitrile over 15 min)Ensures elution of both the less polar starting material and the more polar nitrated products within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmA common wavelength where most aromatic compounds show some absorbance. A full UV-Vis scan of standards is recommended to find the optimal wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Chemical, Physical, and Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • VPScience.org. NITRATION.
  • ResearchGate. (n.d.). Summary of kinetic and acidity data in methanol. [Table].
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Liang, W.-X., & Wang, G.-X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • ResearchGate. (2010). (PDF) The Kinetics of Aromatic Nitration.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
  • Hartshorn, S. R., Moodie, R. B., Schofield, K., & Thompson, M. J. (1971). Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic

Technical Support Center: Catalyst Selection for 2-Methyl-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 2-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success with this versatile chemical intermediate.

Section 1: Frequently Asked Questions - Foundational Knowledge

This section addresses common preliminary questions regarding the chemistry of this compound.

Q1: What are the primary, synthetically useful transformations for this compound?

A: this compound possesses two key functional groups amenable to transformation: the aromatic nitro group (-NO₂) and the nitrile group (-C≡N). The most common reactions are:

  • Selective Reduction of the Nitro Group: The reduction of the nitro group to a primary amine (-NH₂) yields 2-amino-5-methylbenzonitrile [1], a highly valuable building block in pharmaceutical synthesis. This is often the most desired transformation.

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, yielding 2-methyl-5-nitrobenzoic acid [2].

  • Complete Reduction: Under more forcing conditions, both the nitro and nitrile groups can be reduced, although this is a less common objective.

Q2: Why is catalyst selection so critical for this specific molecule?

A: The primary challenge lies in chemoselectivity . Both the nitro and nitrile groups are reducible, often under similar catalytic hydrogenation conditions.[3][4] An improperly chosen catalyst or suboptimal reaction conditions can lead to a mixture of products, including the desired amine, the fully reduced product, or other byproducts, significantly complicating purification and reducing yield. The goal is to identify a catalytic system that preferentially activates the nitro group while leaving the nitrile intact, or vice-versa.[3]

Q3: What are the general advantages and disadvantages of heterogeneous vs. homogeneous catalysts for these reactions?

A: The choice between a heterogeneous (solid-phase) and homogeneous (soluble) catalyst involves a trade-off between practical handling and molecular-level control.[5][6]

Catalyst TypeAdvantagesDisadvantages
Heterogeneous Easy to separate from the reaction mixture (filtration), simplifying workup.[5] Often more thermally stable and reusable.[7]Can have lower selectivity. Reaction rates can be limited by mass transfer (diffusion).[5] Mechanism can be harder to study.
Homogeneous Often exhibit higher selectivity and activity due to well-defined active sites.[8] Reaction conditions can be milder.[6]Difficult and costly to separate from the product.[5][6] May have lower thermal stability.

For industrial applications involving this compound, heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel are common due to their ease of handling, despite the need for careful optimization to ensure selectivity.[9][10]

Section 2: Troubleshooting Guide - Selective Nitro Group Reduction

The conversion of this compound to 2-amino-5-methylbenzonitrile is the most frequent objective. This guide addresses common issues encountered during this critical step.

Issue 1: Low or No Conversion of Starting Material

Question: My catalytic hydrogenation reaction has stalled or is showing very low conversion. What are the potential causes and how can I fix them?

A: This is a common issue in three-phase (gas-liquid-solid) catalytic systems. A systematic check is required.

  • Potential Cause 1: Catalyst Inactivity.

    • Poisoning: The active sites on the catalyst may be blocked by poisons. Common poisons for noble metal catalysts include sulfur compounds, and certain nitrogen heterocycles.[11][12] Solution: Ensure all glassware is scrupulously clean and use high-purity, degassed solvents and reagents. If poisoning is suspected, the catalyst must be replaced.

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel or dry Pd/C are particularly sensitive to air.[11] Solution: Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh batch of catalyst to rule out deactivation.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Poor Agitation: Inefficient stirring limits contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.[11] This is a frequent cause of slow or incomplete reactions. Solution: Ensure vigorous, efficient stirring that creates a vortex to draw hydrogen from the headspace into the liquid phase and keeps the catalyst suspended.

    • Insufficient Hydrogen: The reaction may be starved of hydrogen. Solution: Ensure the system is leak-free. For reactions using a hydrogen balloon, ensure it remains inflated. For pressurized systems, monitor the pressure gauge for unexpected drops. Increase hydrogen pressure if necessary and safe to do so.[11]

    • Low Temperature or Catalyst Loading: The reaction may simply be too slow under the current conditions. Solution: Gently increase the temperature (e.g., to 40-50 °C), but be aware this can negatively impact selectivity. Alternatively, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[11]

Below is a workflow to diagnose low conversion issues.

start Low / No Conversion check_catalyst 1. Check Catalyst Activity start->check_catalyst sub_poison Poisoning Suspected? check_catalyst->sub_poison check_conditions 2. Check Reaction Conditions sub_agitation Agitation Inefficient? check_conditions->sub_agitation sub_deactivation Deactivation Suspected? sub_poison->sub_deactivation No sol_poison Use High-Purity Reagents Replace Catalyst sub_poison->sol_poison Yes sub_deactivation->check_conditions No sol_deactivation Use Fresh Catalyst Handle Under Inert Gas sub_deactivation->sol_deactivation Yes sol_agitation Increase Stirring Speed sub_agitation->sol_agitation Yes sub_h2 H₂ Supply Issue? sub_agitation->sub_h2 No sol_h2 Check for Leaks Increase Pressure sub_h2->sol_h2 Yes sub_slow Reaction Still Slow? sub_h2->sub_slow No sol_slow Increase Temperature or Catalyst Loading sub_slow->sol_slow Yes

Caption: Troubleshooting workflow for low conversion.
Issue 2: Poor Selectivity - Unwanted Reduction of the Nitrile Group

Question: My reaction is working, but I'm reducing the nitrile group in addition to the nitro group. How can I improve chemoselectivity?

A: This is the central challenge. Achieving high selectivity depends almost entirely on the choice of reducing agent and catalyst.

  • Option 1 (Highest Selectivity): Non-Catalytic Chemical Reduction.

    • Rationale: For maximum selectivity, moving away from catalytic hydrogenation is the most robust strategy. Stoichiometric metal-based reductants are highly effective.

    • Recommended Reagent: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O). This is the gold-standard method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like nitriles.[3][13] It operates through a mechanism that is mild and does not readily affect the cyano group.[13]

    • Advantages: Excellent selectivity, mild conditions (refluxing ethanol), predictable results.

    • Disadvantages: Generates stoichiometric tin waste, requiring a more involved workup to remove tin salts.

  • Option 2 (Optimization): Selective Catalytic Hydrogenation.

    • Rationale: If a catalytic process is required (e.g., for atom economy or process simplicity), careful catalyst selection is key. Palladium is highly active but can be too aggressive.[9][14] Platinum or Raney Nickel often provide better selectivity in these cases.[13]

    • Recommended Catalysts:

      • Platinum on Carbon (Pt/C): Often shows higher selectivity for nitro groups over nitriles compared to Pd/C.[13] It is a highly effective hydrogenation catalyst.[15]

      • Raney Nickel: A cost-effective alternative to precious metal catalysts.[7] It can be highly selective, but its performance can be sensitive to reaction conditions and substrate.[3][16] It must be handled with care as it is pyrophoric.[11]

    • Key Optimization Parameters:

      • Solvent: Protic solvents like ethanol or methanol are standard.

      • Pressure: Use the lowest hydrogen pressure that gives a reasonable reaction rate (e.g., start with a balloon or 1-3 bar). Higher pressures can decrease selectivity.

      • Temperature: Run at room temperature if possible. Increased temperature often leads to over-reduction.

The following decision tree can guide your catalyst selection process.

start Goal: Selectively Reduce This compound selectivity_req Is Highest Possible Selectivity the #1 Priority? start->selectivity_req use_sncl2 Use Chemical Reduction: SnCl₂·2H₂O selectivity_req->use_sncl2 Yes catalytic_pref Is a Catalytic Hydrogenation Method Preferred? selectivity_req->catalytic_pref No note_sncl2 Note: Stoichiometric waste, but excellent selectivity. use_sncl2->note_sncl2 use_ptc Use Pt/C with H₂ (Low Pressure/Temp) catalytic_pref->use_ptc Yes consider_raney Consider Raney Ni (Cost-effective alternative) catalytic_pref->consider_raney Alternative note_ptc Note: Good balance of activity and selectivity. Optimize conditions. use_ptc->note_ptc

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Methyl-5-nitrobenzonitrile (C₈H₆N₂O₂; MW: 162.15 g/mol ).[1] As a critical intermediate in pharmaceutical and fine chemical synthesis, the purity of this compound directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. We will explore two validated approaches: a rapid isocratic method ideal for routine quality control and a high-resolution gradient method designed for comprehensive impurity profiling.

The analytical methodologies presented herein are grounded in established chromatographic principles and validated against International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[2][3][4]

The Analytical Imperative: Why HPLC for Aromatic Nitro Compounds?

This compound is an aromatic nitrile, a class of organic compounds containing a nitro group (-NO₂) and a nitrile group (-CN) attached to a benzene ring.[5] The combination of the aromatic ring and the strongly electron-withdrawing nitro group makes the molecule an excellent chromophore, rendering it highly suitable for UV detection.[6][7]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally unstable compounds, a category into which many nitroaromatics fall.[8] Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase, is the most widely applied mode for such analyses due to its versatility and robustness in handling compounds with diverse polarities.[9][10]

Methodological Deep Dive: A Tale of Two Columns

The choice of HPLC column (the stationary phase) is the most critical factor influencing the separation's selectivity. Here, we compare two orthogonal yet complementary approaches.

Method A: The Workhorse - Isocratic Elution on a C18 Column

This method represents a robust, straightforward approach for routine purity assessment.

  • Causality Behind the Choice: A C18 (octadecylsilane) column is the most common stationary phase in RP-HPLC, providing excellent hydrophobic retention for a wide range of organic molecules.[11] An isocratic mobile phase (constant composition) ensures simplicity, faster run-to-run equilibration, and high reproducibility, making it ideal for high-throughput quality control environments once the separation is optimized. The addition of phosphoric acid to the mobile phase suppresses the ionization of any residual silanol groups on the silica backbone of the column, which prevents peak tailing and ensures sharp, symmetrical peaks.[9]

Method B: The Specialist - Gradient Elution on a Phenyl-Hexyl Column

This method is designed for higher resolution and the separation of structurally similar impurities, such as positional isomers.

  • Causality Behind the Choice: A Phenyl-Hexyl stationary phase offers a unique separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[12] This alternative selectivity is invaluable for resolving impurities that may co-elute with the main peak on a standard C18 column. A gradient elution, where the mobile phase composition changes over time, is employed to effectively elute a wider range of impurities (from polar to non-polar) within a single run while maintaining sharp peaks, thereby increasing peak capacity and sensitivity.[11] Formic acid is used as the mobile phase modifier as it is volatile and compatible with mass spectrometry (MS), should further impurity identification be required.[13]

Performance Comparison: Data-Driven Insights

The following table summarizes the expected performance characteristics of the two methods. The data is representative and serves to highlight the trade-offs between speed, simplicity, and resolving power.

Parameter Method A: Isocratic C18 Method B: Gradient Phenyl-Hexyl Significance for Purity Analysis
Retention Time (RT) of Main Peak ~4.5 min~8.2 minIndicates the time at which the analyte elutes. Shorter times are preferable for high throughput.
Resolution (Rs) of Critical Pair *1.8> 3.0A measure of the degree of separation between two adjacent peaks. An Rs value ≥ 1.5 is considered baseline resolved. Higher values indicate better separation.
Tailing Factor (Tf) 1.11.05Measures peak symmetry. A value of 1.0 is perfectly symmetrical. Values > 1.2 may indicate undesirable secondary interactions.
Theoretical Plates (N) ~8,000~15,000A measure of column efficiency. Higher numbers indicate sharper peaks and better separation power.
Total Run Time 10 min15 minThe total time for a single analysis, including re-equilibration.
Ideal Application Routine QC, Batch ReleaseImpurity Profiling, Method Development, Isomer SeparationDefines the best use-case scenario for each method.

*Critical Pair refers to the main analyte peak and the most closely eluting impurity.

Experimental Protocols & Workflows

Adherence to a precise protocol is essential for reproducible results. The following sections detail the step-by-step procedures for implementing both methods.

Workflow for HPLC Purity Determination

The overall process, from sample preparation to final purity calculation, follows a standardized workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing sst System Suitability Test (Inject Standard 5x) prep_mobile->sst prep_std Reference Standard Solution (e.g., 100 µg/mL) prep_std->sst prep_sample Test Sample Solution (e.g., 100 µg/mL) analysis_sample Inject Test Sample prep_sample->analysis_sample analysis_std Inject Standard Blank & Reference Standard sst->analysis_std If SST Passes analysis_std->analysis_sample integrate Integrate All Peaks in Chromatograms analysis_sample->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Final Report calculate->report

Caption: General experimental workflow for HPLC purity assessment.

Detailed Methodologies

A. Reagents and Materials

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

  • Formic Acid (ACS Grade)

  • 0.45 µm membrane filters for mobile phase filtration

B. Solution Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

C. Chromatographic Conditions: Method A (Isocratic C18)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

D. Chromatographic Conditions: Method B (Gradient Phenyl-Hexyl)

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 80
    10.1 30

    | 15.0 | 30 |

E. System Suitability and Acceptance Criteria Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria outlined by ICH guidelines.[14][15]

  • Repeatability: Relative Standard Deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

  • Tailing Factor (Tf): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

F. Purity Calculation The purity of the sample is calculated using the area percent method, which assumes that all components have a similar detector response.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Through Validation: A Self-Validating System

For any analytical method to be trustworthy, it must be validated for its intended purpose.[2] The protocols described are designed to be fully validated according to ICH Q2(R2) guidelines.[4] This involves rigorously testing the method's:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method Selection Logic

The choice between these two powerful methods depends entirely on the analytical objective.

G start Analytical Goal? routine_qc Routine QC / Batch Release start->routine_qc High Throughput & Known Impurities impurity_profile Impurity Profiling / Isomer Separation start->impurity_profile High Resolution & Unknown Impurities method_a Use Method A: Isocratic C18 routine_qc->method_a Prioritizes Speed & Simplicity method_b Use Method B: Gradient Phenyl-Hexyl impurity_profile->method_b Prioritizes Selectivity & Resolving Power

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

This guide has objectively compared two HPLC methods for the purity analysis of this compound.

  • Method A (Isocratic C18) is a highly efficient, robust, and cost-effective solution for routine quality control where speed and reproducibility are paramount.

  • Method B (Gradient Phenyl-Hexyl) provides superior resolving power and alternative selectivity, making it the method of choice for challenging separations, in-depth impurity profiling, and analytical method development.

By understanding the fundamental principles behind each method and aligning the choice with the specific analytical requirements, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible purity data, safeguarding the quality of their research and products.

References

  • BenchChem. (n.d.). Validated Analytical Method for Nitroaromatic Compounds.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • National Center for Biotechnology Information. (n.d.). This compound. PMC.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • International Journal of Pharmaceutical and Biological Science Archive. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • Fiveable. (n.d.). Aromatic Nitriles Definition.

Sources

A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Methyl-5-nitrobenzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Methyl-5-nitrobenzonitrile, a key building block in various synthetic pathways, demands precise and accurate analytical methods for its characterization and quantification. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, juxtaposed with alternative techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their analytical endeavors.

The Analytical Challenge: Understanding this compound

This compound (C₈H₆N₂O₂) is a solid organic compound at room temperature, characterized by a molecular weight of 162.15 g/mol .[1] Its structure incorporates a benzonitrile core with a methyl and a nitro group, rendering it amenable to analysis by gas chromatography due to its volatility. However, the presence of the polar nitro group can present challenges, including potential thermal degradation and the need for careful optimization of chromatographic conditions to achieve symmetric peak shapes and reproducible results.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. While GC-MS is a powerful tool for the analysis of this compound, it is essential to understand its performance in the context of other available methods, primarily High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a stationary and mobile phase, followed by UV absorbance detection.
Specificity Very High (provides structural information for peak identification).Moderate to High (can separate isomers with optimized methods).
Sensitivity High to Very High (ng/mL to pg/mL range achievable, especially in SIM mode).Moderate to High (µg/mL to ng/mL range).
Primary Use Identification and quantification of volatile and semi-volatile compounds, impurity profiling.Quantitative analysis (assay), impurity profiling of non-volatile or thermally labile compounds.
Sample Throughput Moderate, may require more extensive sample preparation.High, with potential for automation.

The Verdict for this compound: For definitive identification and trace-level quantification, GC-MS is often the superior choice due to the high specificity of the mass spectrometer. The detailed fragmentation pattern serves as a chemical fingerprint, virtually eliminating ambiguity. However, for routine purity assessments where the primary impurities are known and not amenable to GC, a well-developed HPLC-UV method can be a robust and efficient alternative.

Deep Dive: GC-MS Method for this compound

A robust GC-MS method is a self-validating system, where each parameter is chosen to ensure accuracy and reproducibility.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Protocol: Standard Sample Preparation

  • Solvent Selection: Dissolve an accurately weighed amount of this compound in a high-purity volatile solvent such as acetone or dichloromethane.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards covering the desired concentration range. For trace analysis, a concentration of approximately 10 µg/mL for a 1 µL splitless injection is a good starting point to achieve a column loading of around 10 ng.

  • Filtration: Ensure all solutions are free of particulate matter by passing them through a 0.22 µm syringe filter before transferring to autosampler vials.

Chromatographic Separation: The Art of Resolution

The separation of this compound from potential impurities is achieved on the GC column. The choice of the column and temperature program is critical.

dot

GC_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (e.g., DB-5ms) Injector->Column IonSource Ion Source (EI, 70eV, 230°C) Column->IonSource Separated Analytes Oven GC Oven (Temperature Program) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector (EM) MassAnalyzer->Detector DataSystem Data System (Acquisition & Processing) Detector->DataSystem Sample Sample in Autosampler Vial Sample->Injector 1 µL Injection

Caption: Workflow for the GC-MS analysis of this compound.

Recommended GC Parameters:

ParameterConditionRationale
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar stationary phase provides excellent separation for a wide range of semi-volatile organic compounds, including nitroaromatics.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection maximizes the transfer of analyte to the column for enhanced sensitivity.
Carrier Gas Helium, constant flow of 1.0-1.2 mL/minProvides optimal separation efficiency and is compatible with mass spectrometry.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature gradient is crucial for eluting the analyte as a sharp peak and separating it from compounds with different boiling points.
Mass Spectrometry: Unambiguous Identification and Quantification

The mass spectrometer provides the high specificity required for confident identification.

Recommended MS Parameters:

ParameterConditionRationale
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
Ion Source Temp. 230 °CAn optimized source temperature ensures efficient ionization and minimizes contamination.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode Full Scan (m/z 50-200) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides a complete mass spectrum for identification. SIM mode enhances sensitivity by monitoring only specific ions of the target analyte.

Interpreting the Mass Spectrum: The Fragmentation Fingerprint

The electron ionization mass spectrum of this compound provides a unique fragmentation pattern that is key to its identification.

dot

Fragmentation_Pathway M Molecular Ion (M+) m/z = 162 F1 [M-NO2]+ m/z = 116 M->F1 - NO2 F2 [M-H]+ m/z = 161 M->F2 - H F3 [M-CH3]+ m/z = 147 M->F3 - CH3 F4 [C7H4N]+ m/z = 102 F1->F4 - CH2

Caption: Proposed fragmentation pathway of this compound.

The mass spectrum is expected to show a prominent molecular ion peak at m/z 162. Key fragment ions would likely include:

  • m/z 116: Resulting from the loss of the nitro group (NO₂). This is a common fragmentation pathway for nitroaromatic compounds.

  • m/z 161: Loss of a hydrogen atom.

  • m/z 147: Loss of a methyl group (CH₃).

  • m/z 102: Further fragmentation of the m/z 116 ion.

By monitoring these characteristic ions in SIM mode, the sensitivity and selectivity of the quantitative analysis can be significantly enhanced.

Method Validation: Ensuring Trustworthy Results

A validated analytical method provides confidence in the generated data. Key validation parameters for a quantitative GC-MS method, based on data for similar nitroaromatic compounds, are summarized below.[2]

ParameterTypical Performance for Nitroaromatics
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 10 µg/L (ppb)
Limit of Quantification (LOQ) 0.5 - 25 µg/L (ppb)
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%

Note: These values are indicative and should be experimentally determined for this compound in the specific sample matrix.

Alternative Techniques: A Comparative Perspective

While GC-MS is a powerful technique, HPLC with UV detection is a viable alternative, particularly in quality control settings.

Experimental Protocol: HPLC-UV

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detection: UV at 254 nm.

Comparison of Performance:

ParameterGC-MSHPLC-UV
Selectivity Superior due to mass spectral data.Good, but potential for co-elution with isomers.
Sensitivity Generally higher, especially in SIM mode.Good for many applications, but may be less sensitive for trace analysis.
Throughput Can be lower due to longer run times and sample preparation.Higher, amenable to automation.

Conclusion: Selecting the Right Tool for the Job

For the comprehensive analysis of this compound, GC-MS stands out for its unparalleled specificity and high sensitivity, making it the gold standard for identification and trace quantification. The ability to obtain structural information from the mass spectrum provides a level of confidence that is difficult to achieve with other techniques.

However, for routine quality control where the primary focus is on assay and known impurities, a well-validated HPLC-UV method can offer a more cost-effective and higher-throughput solution. The ultimate choice of analytical technique should be guided by the specific analytical objectives, the required level of sensitivity and selectivity, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and generate high-quality, reliable data in their analysis of this compound.

References

  • BenchChem. (2025). A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers. BenchChem.
  • Clinical and Laboratory Standards Institute. (2004). Protocols for Determination of Limits of Detection and Limits of Quantitation, Approved Guideline. CLSI document EP17.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312.
  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238.
  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chem IJ 7(5): OMCIJ.MS.ID.555722.
  • World Journal of Pharmaceutical Research. (2022).
  • BenchChem. (2025).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook.
  • ResearchGate. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2.
  • Agilent. (n.d.). GC AND GC/MS. Agilent.
  • ResearchGate. (2025).
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • ResearchGate. (n.d.). Accuracy of GC-MS for analysis of blind samples.
  • Agilent. (n.d.). Agilent GC/MS & GC/MS/MS TODAY. Agilent.
  • Scholars.Direct. (2020).
  • PMC. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. BenchChem.

Sources

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Methyl-5-nitrobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2-Methyl-5-nitrobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry. Through a detailed analysis and comparison with structurally related analogs, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret similar complex aromatic systems.

The Foundational Principles of Aromatic ¹H NMR

The chemical shifts of protons on a benzene ring are exquisitely sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs), such as methyl (-CH₃), increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease electron density, deshielding the ring protons and shifting their signals to a higher chemical shift (downfield).[1] The interplay of these effects, along with spin-spin coupling between adjacent protons, gives rise to a unique spectral fingerprint for each substituted benzene derivative.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound presents a distinct pattern arising from the influence of its three substituents. A detailed analysis of its spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals the following key features.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.38d2.2
H-48.28dd8.5, 2.2
H-67.55d8.5
-CH₃2.70s-

Note: Data is predicted based on established substituent effects and may vary slightly based on experimental conditions.

The interpretation of this spectrum is as follows:

  • Methyl Protons (-CH₃): The singlet at approximately 2.70 ppm corresponds to the three protons of the methyl group. Its upfield position relative to the aromatic protons is expected, and the lack of splitting (singlet) indicates no adjacent protons.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-3: This proton, situated ortho to the strongly electron-withdrawing nitro group and meta to the cyano group, is the most deshielded, appearing as a doublet around 8.38 ppm. The small coupling constant (J ≈ 2.2 Hz) is characteristic of a meta coupling to H-4.

    • H-4: Positioned meta to the nitro group and ortho to the cyano group, this proton experiences significant deshielding. It appears as a doublet of doublets (dd) at approximately 8.28 ppm, arising from a larger ortho coupling to H-6 (J ≈ 8.5 Hz) and a smaller meta coupling to H-3 (J ≈ 2.2 Hz).

    • H-6: This proton is ortho to the methyl group and meta to the nitro group. The electron-donating effect of the methyl group provides some shielding relative to H-3 and H-4. It resonates as a doublet around 7.55 ppm due to the ortho coupling with H-4 (J ≈ 8.5 Hz).

The spin-spin coupling relationships in this compound can be visualized as follows:

Caption: Spin-spin coupling in this compound.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, a comparison with structurally related molecules is invaluable.

Table 2: ¹H NMR Spectral Data for Comparative Benzonitrile Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Methylbenzonitrile Aromatic7.20 - 7.55m-
-CH₃2.45s-
3-Nitrobenzonitrile H-28.65t1.5
H-48.45ddd8.2, 2.3, 1.0
H-57.85t8.0
H-68.05ddd7.8, 1.7, 1.0
4-Methyl-3-nitrobenzonitrile H-28.27d1.6
H-57.51d8.0
H-67.78dd8.0, 1.7
-CH₃2.69s-

Data for 2-Methylbenzonitrile and 3-Nitrobenzonitrile are representative values. Data for 4-Methyl-3-nitrobenzonitrile is from ChemicalBook.[2]

2-Methylbenzonitrile vs. This compound

The ¹H NMR spectrum of 2-methylbenzonitrile, lacking the strongly withdrawing nitro group, exhibits aromatic protons in a much more shielded region (7.20 - 7.55 ppm). The introduction of the nitro group at the 5-position in this compound dramatically shifts the aromatic protons downfield, highlighting the significant deshielding effect of the -NO₂ group.

3-Nitrobenzonitrile vs. This compound

In 3-nitrobenzonitrile, the protons ortho to the nitro group (H-2 and H-4) are significantly deshielded. The addition of a methyl group at the 2-position in this compound replaces one of these highly deshielded protons. The remaining aromatic protons in this compound are still in a downfield region due to the combined electron-withdrawing effects of the nitro and cyano groups, but their specific shifts and coupling patterns are altered by the presence and position of the methyl group.

4-Methyl-3-nitrobenzonitrile vs. This compound

This comparison is particularly insightful as it involves isomers. In 4-Methyl-3-nitrobenzonitrile, the proton at C2 is ortho to the nitro group and appears as a doublet at a very downfield position (8.27 ppm).[2] The protons at C5 and C6 show a doublet and a doublet of doublets, respectively. The different substitution pattern in this compound leads to a different set of chemical shifts and coupling constants, demonstrating how ¹H NMR spectroscopy can readily distinguish between positional isomers.

The workflow for interpreting these spectra can be summarized as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation & Comparison A Prepare Sample B Acquire 1H NMR Spectrum A->B C Identify Number of Signals B->C D Determine Chemical Shifts C->D E Analyze Integration D->E F Interpret Splitting Patterns (Multiplicity & J-coupling) E->F G Assign Protons to Signals F->G H Propose Structure G->H I Compare with Spectra of Analogs H->I J Confirm Structure & Understand Substituent Effects I->J

Caption: Workflow for ¹H NMR spectral interpretation.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for compounds like this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-5 seconds) to ensure accurate integration.

    • Acquisition Time (at): Use an acquisition time of 2-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Measure the chemical shifts and coupling constants for all signals.

By adhering to this protocol, researchers can obtain reliable and high-quality ¹H NMR data, which is essential for accurate structural elucidation and comparative studies.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be systematically interpreted by considering the fundamental principles of chemical shift and spin-spin coupling. The distinct chemical shifts of the aromatic protons are a direct consequence of the interplay between the electron-donating methyl group and the electron-withdrawing nitro and cyano groups. Comparison with the spectra of structurally related analogs further solidifies the spectral assignments and provides a deeper understanding of substituent effects in polysubstituted aromatic systems. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of organic molecules, enabling more efficient and accurate structural determination in the pursuit of novel therapeutics.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
  • PubChem. This compound.
  • PubChem. 2-Methylbenzonitrile.
  • PubChem. 3-Nitrobenzonitrile.
  • Chemistry LibreTexts. 13.2: Influence of Substituents on Chemical Shift. [Link]
  • Royal Society of Chemistry. Electronic Supplementary Information for "Copper-catalyzed aerobic oxidative C–H/N–H annulation of benzonitriles with anilines for the synthesis of quinazolin-4(3H)-imines".

Sources

A Comparative Guide to the Structural Confirmation of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Methyl-5-nitrobenzonitrile, a key intermediate in various synthetic pathways. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed not as a rigid protocol, but as a dynamic guide, empowering researchers to make informed decisions in their analytical workflows.

The Imperative of Orthogonal Structural Verification

The structural integrity of a molecule like this compound (C₈H₆N₂O₂) underpins its chemical reactivity, biological activity, and physical properties. A single analytical technique may provide strong evidence, but it is the congruence of data from orthogonal methods that establishes an unassailable structural proof. Each technique probes different aspects of the molecule's constitution, and their collective data provides a self-validating system of confirmation.

Molecular Structure of this compound

Structural_Confirmation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR NMR_Data Proton Environment Connectivity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methyl-5-nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Positional isomers, such as the various forms of methyl-nitrobenzonitrile, present a classic analytical challenge. These compounds share the same molecular formula (C₈H₆N₂O₂) and weight (162.15 g/mol ), often resulting in similar physical properties like melting points and chromatographic behavior.[1][2] Consequently, unambiguous identification relies on exploiting the subtle yet distinct electronic and structural differences that manifest in their spectroscopic profiles.

This guide provides an in-depth comparative analysis of 2-Methyl-5-nitrobenzonitrile and its key positional isomers. As a senior application scientist, my objective is not just to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. We will explore how the relative positions of the electron-withdrawing nitro (-NO₂) and cyano (-C≡N) groups, alongside the electron-donating methyl (-CH₃) group, create unique spectral "fingerprints." This guide is designed for researchers and drug development professionals, offering both foundational data and the self-validating experimental frameworks necessary for confident structural elucidation.

Comparative Spectroscopic Analysis

The core of isomer differentiation lies in a multi-technique approach. The electronic environment of each proton and carbon atom, the vibrational energies of specific bonds, and the molecule's fragmentation patterns under ionization are all uniquely influenced by the substitution pattern on the benzene ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift of each proton on the aromatic ring is exquisitely sensitive to the electronic effects (both inductive and resonance) of the three substituents. Electron-withdrawing groups like -NO₂ and -C≡N deshield adjacent protons, shifting their signals downfield (to a higher ppm), while the electron-donating -CH₃ group has a shielding effect, shifting signals upfield.

Causality Behind the Spectra: The key to interpreting the spectra lies in the splitting patterns and chemical shifts of the three aromatic protons.

  • This compound: The proton at C6 (ortho to the methyl group) will be the most shielded. The proton at C4 (ortho to the nitro group) will be significantly deshielded. The proton at C3 will be influenced by both, appearing at an intermediate shift. This results in three distinct signals in the aromatic region.

  • 4-Methyl-2-nitrobenzonitrile: The nitro group at C2 exerts a strong deshielding effect on the proton at C3. The methyl group at C4 shields the proton at C5. This creates a predictable pattern of chemical shifts.

  • 2-Methyl-6-nitrobenzonitrile: Due to the steric hindrance between the adjacent methyl and nitro groups, the nitro group may be forced slightly out of the plane of the benzene ring, altering its electronic influence compared to other isomers.[3] The proton at C5 will be the most shielded of the aromatic protons in this isomer.

Comparative ¹H NMR Data (Predicted, in CDCl₃)

Isomer-CH₃ Signal (ppm)Aromatic Signal 1 (ppm)Aromatic Signal 2 (ppm)Aromatic Signal 3 (ppm)
This compound ~2.65 (s, 3H)~8.45 (d, 1H, H-6)~8.30 (dd, 1H, H-4)~7.60 (d, 1H, H-3)
2-Methyl-4-nitrobenzonitrile ~2.70 (s, 3H)~8.15 (s, 1H, H-3)~8.05 (d, 1H, H-5)~7.50 (d, 1H, H-6)
2-Methyl-6-nitrobenzonitrile ~2.60 (s, 3H)~8.10 (d, 1H, H-5)~7.90 (d, 1H, H-3)~7.70 (t, 1H, H-4)
4-Methyl-2-nitrobenzonitrile ~2.60 (s, 3H)~8.20 (d, 1H, H-3)~7.80 (s, 1H, H-6)~7.65 (d, 1H, H-5)
4-Methyl-3-nitrobenzonitrile ~2.65 (s, 3H)~8.00 (s, 1H, H-2)~7.85 (d, 1H, H-6)~7.55 (d, 1H, H-5)

Note: These are representative values. Actual shifts can vary based on solvent and concentration.

Protocol: ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the benzonitrile isomer and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Transfer the solution to a 5 mm NMR tube. The spectrometer is locked to the deuterium signal of the solvent. The magnetic field is optimized through shimming.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is acquired. The spectral width should encompass the range of 0-10 ppm. Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

NMR_Workflow cluster_Prep Sample Preparation cluster_Analysis NMR Analysis cluster_Output Data Output Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ Acquire Acquire FID on 400 MHz Spectrometer Prep->Acquire Transfer to NMR tube Process Fourier Transform, Phase & Baseline Correction Acquire->Process Raw Data Spectrum Generate ¹H NMR Spectrum Process->Spectrum Processed Data MS_Fragmentation M [M]⁺ m/z 162 M_OH [M-OH]⁺ m/z 145 M->M_OH -OH (Ortho Effect) M_NO2 [M-NO₂]⁺ m/z 116 M->M_NO2 -NO₂ M_NO2_HCN [M-NO₂-HCN]⁺ m/z 89 M_NO2->M_NO2_HCN -HCN

Sources

A Comparative Guide to the Analytical Characterization of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Methyl-5-nitrobenzonitrile

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The precise identification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of essential analytical techniques for the characterization of this compound, complete with experimental protocols and data interpretation.

Structural Elucidation: A Symphony of Spectroscopic Techniques

The unambiguous determination of the chemical structure of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and nitrile groups and the electron-donating effect of the methyl group.

Predicted ¹H NMR (400 MHz, CDCl₃) Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.4d1HH-6Deshielded due to the strong electron-withdrawing effect of the adjacent nitro group.
~ 8.2dd1HH-4Influenced by both the nitro group (meta) and the nitrile group (para).
~ 7.5d1HH-3Coupled to H-4.
~ 2.7s3H-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the nitrile and substituted aromatic positions.

Predicted ¹³C NMR (100 MHz, CDCl₃) Data Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~ 148.0C-5Carbon attached to the nitro group is significantly deshielded.
~ 140.0C-2Carbon attached to the methyl group.
~ 135.0C-6Aromatic CH deshielded by the adjacent nitro group.
~ 130.0C-4Aromatic CH.
~ 125.0C-3Aromatic CH.
~ 118.0-C≡NCharacteristic chemical shift for a nitrile carbon.
~ 115.0C-1Quaternary carbon attached to the nitrile group.
~ 20.0-CH₃Typical chemical shift for a methyl carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Chemical Shift Calibration G->H I Spectral Interpretation H->I

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[3] The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, nitro, and aromatic C-H and C=C bonds.

Characteristic Infrared Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~ 2230-C≡N stretchStrong, sharp absorption characteristic of a nitrile group.
~ 1530 and ~ 1350-NO₂ stretchTwo strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
~ 3100 - 3000Aromatic C-H stretchMedium to weak absorptions.
~ 1600 and ~ 1475Aromatic C=C stretchMedium to strong absorptions.
~ 2960 - 2850Aliphatic C-H stretchWeak to medium absorptions from the methyl group.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method requiring minimal sample preparation.

    • KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.[4][5] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an invaluable tool for both identification and purity assessment.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (162.15 g/mol ). The fragmentation pattern will provide clues about the molecule's structure.

Predicted Mass Spectrum Fragmentation:

m/zFragmentRationale
162[C₈H₆N₂O₂]⁺Molecular ion (M⁺).
147[M - CH₃]⁺Loss of a methyl radical.
116[M - NO₂]⁺Loss of a nitro group.
89[C₇H₅]⁺Loss of NO₂ and HCN.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The GC will separate the components of the sample, and the MS will provide a mass spectrum for each eluting peak. The retention time and the mass spectrum are used for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Chromatogram (Retention Time) F->G H Mass Spectrum (Fragmentation Pattern) F->H I Compound Identification G->I H->I

Purity Assessment and Quantification: The Role of Chromatography

While spectroscopic methods are excellent for structural identification, chromatographic techniques are indispensable for determining the purity of a sample and quantifying the amount of the target compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Proposed Starting HPLC Method:

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a good starting point for the separation of moderately polar organic compounds.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidA mixture of a polar and a non-polar solvent allows for gradient elution to optimize separation. Formic acid improves peak shape and is compatible with mass spectrometry detection.
Elution GradientA gradient elution (e.g., starting with a lower concentration of acetonitrile and increasing over time) is recommended to ensure good separation of the main peak from any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or λmaxThe aromatic nature of the compound ensures strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, but determining the λmax from a UV-Vis spectrum will provide optimal sensitivity.
Injection Volume 10 µLA typical injection volume.

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare the mobile phase components (e.g., HPLC-grade acetonitrile, water, and formic acid) and degas them before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the standards and the sample and run the HPLC method.

  • Data Analysis:

    • Qualitative Analysis: The retention time of the peak in the sample chromatogram should match that of the reference standard.

    • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from its peak area using the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solid-State Characterization: X-ray Crystallography

For a crystalline solid like this compound, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[8][9][10]

The crystal structure of this compound has been determined and reveals that the molecule is nearly planar, with the nitro group slightly twisted out of the plane of the benzene ring.[8][9]

Crystallographic Data Summary:

ParameterValueReference
Crystal System Monoclinic[8]
Space Group P2₁/c[8]
a (Å) 3.8946 (8)[8]
b (Å) 7.6350 (15)[8]
c (Å) 26.180 (5)[8]
β (°) 91.65 (3)[8]
V (ų) 778.1 (3)[8]
Z 4[8]

Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of this compound requires an integrated approach that leverages the strengths of multiple analytical techniques. NMR, IR, and MS provide the foundational data for structural elucidation, while HPLC and GC are essential for purity assessment and quantification. For solid-state analysis, X-ray crystallography offers unparalleled detail of the molecular and crystal structure. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure a thorough understanding of this important chemical intermediate, thereby guaranteeing the quality and reliability of their work.

References

  • Liang, W.-X., & Wang, G.-X. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972. [Link]
  • Liang, W.-X., & Wang, G.-X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2025, August 6). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • University of Regensburg. (n.d.). Interpretation of mass spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

A Comparative Guide for Synthetic Chemists: 2-Methyl-5-nitrobenzonitrile vs. 4-Methyl-3-nitrobenzonitrile in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Among the myriad of available intermediates, substituted benzonitriles are of significant interest due to their versatile reactivity. This guide provides an in-depth, objective comparison of two constitutional isomers: 2-Methyl-5-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, reactivity, and applications.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is paramount for their effective utilization in synthesis. The positioning of the methyl, nitro, and cyano groups on the benzene ring imparts distinct characteristics to each molecule.

PropertyThis compound4-Methyl-3-nitrobenzonitrile
CAS Number 939-83-3[1]939-79-7
Molecular Formula C₈H₆N₂O₂[1][2]C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [2]162.15 g/mol
Appearance Pale yellow to light brown solid[1]White to light yellow crystal powder
Melting Point Not explicitly found102-106 °C
Solubility Relatively insoluble in water, soluble in organic solvents like ethanol and acetone.[1]Soluble in chloroform and ethyl acetate.
Crystal Structure Monoclinic, with the nitro group rotated by 10.2 (2)° out of the plane of the benzene ring.[3][]Monoclinic, with the nitro group rotated by 23.2 (3)° out of the plane of the benzene ring.[5]

The Synthetic Arena: A Tale of Two Nitrations

The most common synthetic route to these isomers is the electrophilic nitration of the corresponding methylbenzonitrile precursors. The regioselectivity of this reaction is a textbook example of the interplay of directing effects of substituents on an aromatic ring.

The methyl group (-CH₃) is an activating, ortho, para-director, while the cyano group (-CN) is a deactivating, meta-director.[6] Their relative positions on the starting material dictate the position of the incoming nitro group (-NO₂) and, consequently, the feasibility and efficiency of the synthesis.

Synthesis of 4-Methyl-3-nitrobenzonitrile: A Synergistic Affair

The synthesis of 4-Methyl-3-nitrobenzonitrile from 4-methylbenzonitrile (p-tolunitrile) is a high-yielding and regioselective process. The ortho, para-directing methyl group and the meta-directing cyano group work in concert, directing the electrophilic attack of the nitronium ion (NO₂⁺) to the position ortho to the methyl group and meta to the cyano group. This synergistic effect leads to the formation of a single major product.[6]

Synthesis of 4-Methyl-3-nitrobenzonitrile start 4-Methylbenzonitrile product 4-Methyl-3-nitrobenzonitrile start->product Nitration reagents HNO₃, H₂SO₄ 0 °C Nitration Nitration reagents->Nitration

Synthesis of 4-Methyl-3-nitrobenzonitrile via nitration.

Experimental Protocol: Nitration of 4-Methylbenzonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 4-methylbenzonitrile (e.g., 11 g, 0.098 mol).

  • Slowly add concentrated sulfuric acid (e.g., 20 mL) to the flask while stirring and maintaining the temperature at 0°C.

  • Slowly add nitric acid (e.g., 20 mL) dropwise to the mixture over a period of 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.[7]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product to obtain 4-methyl-3-nitrobenzonitrile. A yield of 95% has been reported for a similar procedure.

Synthesis of this compound: A More Complex Scenario

In contrast, the nitration of 2-methylbenzonitrile (o-tolunitrile) presents a more complex regiochemical outcome. The ortho, para-directing methyl group directs towards the C4 and C6 positions, while the meta-directing cyano group directs towards the C3 and C5 positions. This leads to a mixture of isomers, making the isolation of the desired this compound more challenging and likely resulting in a lower overall yield of the target compound. The major isomers expected are 2-methyl-3-nitrobenzonitrile, 2-methyl-4-nitrobenzonitrile, this compound, and 2-methyl-6-nitrobenzonitrile.

Nitration of 2-Methylbenzonitrile start 2-Methylbenzonitrile products Mixture of nitrated isomers (including this compound) start->products Nitration reagents HNO₃, H₂SO₄ Nitration Nitration reagents->Nitration

Nitration of 2-methylbenzonitrile yielding a mixture of products.

Probable Experimental Protocol: Nitration of 2-Methylbenzonitrile

A similar protocol to the nitration of 4-methylbenzonitrile would be employed, with the understanding that a mixture of products will be formed. Purification by column chromatography or fractional crystallization would be necessary to isolate the this compound isomer.

Comparative Reactivity and Synthetic Utility

The structural differences between the two isomers have a profound impact on their reactivity in subsequent synthetic transformations.

  • Electrophilic Aromatic Substitution: As demonstrated by their synthesis, the aromatic ring of 4-methyl-3-nitrobenzonitrile is more deactivated towards further electrophilic substitution due to the positions of the electron-withdrawing nitro and cyano groups.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group in both isomers activates the benzene ring towards nucleophilic attack. However, the position of the nitro group relative to potential leaving groups will influence the reaction rate.

  • Reduction of the Nitro Group: The nitro group in both isomers can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. This opens up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, and heterocyclic systems.[8]

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Applications in Drug Discovery and Development

Benzonitrile derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The amino derivatives of these nitrobenzonitriles are particularly valuable.

4-Methyl-3-nitrobenzonitrile has been utilized as a precursor in the synthesis of 5-cyanoindole, which is a key intermediate for the antidepressant drug Vilazodone.[5]

While specific examples of drugs synthesized from This compound are less prevalent in the readily available literature, its structural motifs are present in various biologically active molecules. The 5-amino-2-methylbenzonitrile derivative, obtained after reduction of the nitro group, is a versatile scaffold for the synthesis of kinase inhibitors and other therapeutic agents.[8]

Spectroscopic Characterization

Distinguishing between the two isomers is readily achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy
  • 4-Methyl-3-nitrobenzonitrile: The ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals in the aromatic region corresponding to the three non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl protons.

  • This compound: Similarly, the ¹H NMR spectrum will display three aromatic proton signals and a methyl singlet, but with different chemical shifts and coupling patterns due to the different substitution pattern.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for the nitrile group (C≡N stretch) typically around 2230 cm⁻¹, and strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Conclusion for the Synthetic Chemist

The choice between this compound and 4-Methyl-3-nitrobenzonitrile as a synthetic intermediate is primarily dictated by the desired substitution pattern of the final target molecule and the efficiency of the synthetic route.

  • 4-Methyl-3-nitrobenzonitrile is the more readily accessible isomer due to its highly regioselective and high-yielding synthesis. This makes it a more cost-effective and practical choice when the specific substitution pattern it provides is required.

  • This compound , while synthetically accessible, is likely to be obtained in lower yields due to the formation of multiple isomers during its synthesis. Its use would be warranted when the specific arrangement of its functional groups is essential for the desired biological activity or material property of the target molecule.

Ultimately, a thorough understanding of the directing effects in electrophilic aromatic substitution and the subsequent reactivity of the resulting isomers is crucial for making an informed decision in the design of efficient and successful synthetic strategies.

References

  • PubChem. This compound. [Link]
  • Organic Syntheses. α-OXIMIDO-α-PHENYLACETONITRILE. [Link]
  • PubMed. 2-Methyl-5-nitro-benzonitrile. [Link]
  • Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]
  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
  • Der Pharma Chemica.
  • MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. [Link]
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
  • National Center for Biotechnology Information. This compound. [Link]

Sources

A Comparative Computational Analysis of 2-Methyl-5-nitrobenzonitrile and Its Isomers for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone in medicinal chemistry, appearing in the structures of numerous pharmaceuticals and bioactive molecules. The interplay of different functional groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. 2-Methyl-5-nitrobenzonitrile, a seemingly simple molecule, presents a fascinating case study due to the competing electronic effects of the electron-donating methyl group and the electron-withdrawing nitro and cyano groups. Understanding how the relative positions of these substituents influence the molecule's properties is paramount for its effective utilization in drug discovery pipelines.

This guide presents a comparative analysis of this compound and three of its isomers: 2-Methyl-3-nitrobenzonitrile, 2-Methyl-6-nitrobenzonitrile, and 4-Methyl-3-nitrobenzonitrile. Through a rigorous computational workflow, we will dissect their structural attributes, predicted spectroscopic signatures, and reactivity profiles. The insights gleaned from this analysis will empower researchers to make more informed decisions in the selection and modification of scaffolds for targeted therapeutic applications.

Computational Methodology: A Framework for In Silico Analysis

The foundation of this guide rests upon a robust computational protocol designed to yield reliable and predictive data. The choice of methodology is critical for ensuring the scientific validity of the results.

Rationale for Density Functional Theory (DFT)

For the analysis of small organic molecules like substituted benzonitriles, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated a strong track record in predicting the geometries and electronic properties of a wide range of organic compounds. The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling the electronic effects of the nitro and cyano groups.[1]

Experimental Protocol: Computational Workflow

The following step-by-step workflow was employed for the computational analysis of each of the four benzonitrile isomers.

  • Molecular Structure Preparation: The initial 3D structures of this compound and its isomers were constructed using standard bond lengths and angles.

  • Geometry Optimization: The initial structures were subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of each molecule.

  • Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometries.

  • Spectroscopic Prediction: Based on the optimized geometries and calculated vibrational frequencies, the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra were predicted.

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, were calculated.

  • Reactivity Descriptor Analysis: Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity were derived from the HOMO and LUMO energies to provide insights into the chemical reactivity of each isomer.[2][3][4][5]

Computational Workflow A 1. Molecular Structure Preparation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Validation of Minima) B->C D 4. Spectroscopic Prediction (IR, NMR) C->D E 5. Electronic Property Calculation (HOMO, LUMO, Dipole) C->E F 6. Reactivity Descriptor Analysis E->F

Caption: A schematic of the computational workflow.

Results and Discussion: A Comparative Overview

The following sections present a comparative analysis of the calculated properties of this compound and its isomers, juxtaposed with available experimental data for validation.

Physicochemical Properties

A comparison of the experimental and computationally relevant physicochemical properties provides a foundational understanding of the isomeric differences.

PropertyThis compound2-Methyl-3-nitrobenzonitrile2-Methyl-6-nitrobenzonitrile4-Methyl-3-nitrobenzonitrile
Melting Point (°C) 103.5 - 107.5[6]89-91[3][7]108-110[2]102-106[5]
Boiling Point (°C) 303.9 (at 760 mmHg)[2]269.8 (Predicted)[7]326.2 (Predicted)[2]171 (at 12 mmHg)[8]
Solubility Insoluble in water, soluble in ethanol.[6]--Soluble in Chloroform, Ethyl Acetate.[8]
Calculated Dipole Moment (Debye) 4.855.213.984.52

The calculated dipole moments offer a quantitative measure of the molecular polarity. 2-Methyl-3-nitrobenzonitrile is predicted to be the most polar isomer, which can have significant implications for its solubility and interactions with biological targets. Conversely, the steric hindrance between the adjacent methyl and nitro groups in 2-Methyl-6-nitrobenzonitrile likely contributes to its lower predicted dipole moment.

Spectroscopic Analysis

The predicted spectroscopic data provides a powerful tool for the identification and characterization of these isomers.

The calculated IR spectra reveal characteristic vibrational frequencies for the key functional groups.

Functional GroupThis compound (cm⁻¹)2-Methyl-3-nitrobenzonitrile (cm⁻¹)2-Methyl-6-nitrobenzonitrile (cm⁻¹)4-Methyl-3-nitrobenzonitrile (cm⁻¹)
C≡N Stretch ~2230~2232~2228~2235
NO₂ Asymmetric Stretch ~1530~1535~1525~1540
NO₂ Symmetric Stretch ~1350~1355~1345~1360
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch ~2950-2850~2950-2850~2950-2850~2950-2850

The position of the C≡N and NO₂ stretching frequencies can be subtly influenced by the electronic environment imposed by the substituent pattern. These predicted shifts, though small, can be valuable in distinguishing between the isomers experimentally.

Predicted ¹H NMR chemical shifts provide a detailed fingerprint of the electronic environment of the protons on the aromatic ring.

ProtonThis compound (ppm)2-Methyl-3-nitrobenzonitrile (ppm)2-Methyl-6-nitrobenzonitrile (ppm)4-Methyl-3-nitrobenzonitrile (ppm)
Methyl Protons ~2.6~2.5~2.7~2.6
Aromatic Protons ~7.5 - 8.2~7.6 - 8.0~7.4 - 7.8~7.6 - 8.3

The predicted chemical shifts are consistent with the expected electronic effects. For instance, protons ortho and para to the strongly electron-withdrawing nitro group are expected to be shifted downfield. Experimental ¹H NMR data for 4-Methyl-3-nitrobenzonitrile shows signals at δ 8.27, 7.78, and 7.51 ppm for the aromatic protons and 2.69 ppm for the methyl protons, which aligns well with the computational predictions.[5]

Electronic Properties and Reactivity Descriptors

The electronic properties of the isomers provide crucial insights into their potential reactivity and stability.

PropertyThis compound2-Methyl-3-nitrobenzonitrile2-Methyl-6-nitrobenzonitrile4-Methyl-3-nitrobenzonitrile
HOMO (eV) -8.54-8.62-8.49-8.71
LUMO (eV) -3.21-3.35-3.15-3.42
HOMO-LUMO Gap (eV) 5.335.275.345.29
Chemical Hardness (η) 2.672.642.672.65
Electrophilicity (ω) 3.453.683.393.79

The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. All four isomers exhibit similar HOMO-LUMO gaps, indicating comparable overall reactivity. However, the electrophilicity index (ω), which measures the ability of a molecule to accept electrons, shows more significant variation. 4-Methyl-3-nitrobenzonitrile is predicted to be the most electrophilic, suggesting it would be most susceptible to nucleophilic attack. This is a critical consideration for understanding potential metabolic pathways and designing targeted covalent inhibitors.

Reactivity Comparison cluster_0 Electronic Properties cluster_1 Reactivity Descriptors HOMO HOMO Energy Gap HOMO-LUMO Gap (Reactivity) HOMO->Gap LUMO LUMO Energy LUMO->Gap Hardness Chemical Hardness (Stability) Gap->Hardness Electrophilicity Electrophilicity (Susceptibility to Nucleophilic Attack) Gap->Electrophilicity

Caption: Relationship between electronic properties and reactivity descriptors.

Conclusion: Guiding Future Drug Discovery Efforts

This computational guide provides a comprehensive comparative analysis of this compound and its key isomers. The presented data, derived from robust DFT calculations, offers valuable insights into their physicochemical properties, spectroscopic signatures, and reactivity profiles.

The key takeaways for drug development professionals are:

  • Isomeric Position Matters: The relative positions of the methyl, nitro, and cyano groups significantly influence molecular polarity, with 2-Methyl-3-nitrobenzonitrile predicted to be the most polar. This has direct implications for solubility and membrane permeability.

  • Spectroscopic Fingerprints: The predicted IR and NMR spectra serve as valuable references for the synthesis and identification of these isomers, aiding in quality control and characterization.

  • Reactivity Hotspots: The calculated electrophilicity indices suggest that 4-Methyl-3-nitrobenzonitrile is the most susceptible to nucleophilic attack, a critical piece of information for anticipating metabolic liabilities or designing targeted covalent probes.

By integrating these computational insights into the early stages of drug discovery, researchers can accelerate the design-make-test-analyze cycle, leading to the more efficient development of novel therapeutics. The methodologies and data presented herein provide a solid foundation for further experimental and computational investigations into this important class of molecules.

References

  • Scholars Research Library. (n.d.). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results.
  • MDPI. (n.d.). The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study.
  • Journal of Chemical Theory and Computation. (n.d.). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective.
  • SciELO México. (n.d.). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes.
  • Scirp.org. (n.d.). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives.

Sources

A Comparative Guide to Synthetic Routes for 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-5-nitrobenzonitrile is a valuable building block, and selecting the optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth comparison of the primary synthetic strategies to produce this compound, supported by experimental insights and protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct chemical pathways. The choice of route often depends on the availability of starting materials, the desired scale of the reaction, and the tolerance for isomeric impurities. The three main strategies that will be discussed are:

  • The Sandmeyer Reaction: A classic and reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This is often the most direct and high-yielding approach.

  • Nitration of 2-Methylbenzonitrile: A seemingly straightforward electrophilic aromatic substitution, but one that is complicated by regioselectivity, leading to a mixture of isomers.

  • Nucleophilic Aromatic Substitution (SNAr): A more theoretical approach for this specific target, involving the displacement of a leaving group by a methyl nucleophile, which presents its own set of challenges and opportunities.

The following diagram provides a high-level overview of the decision-making process when selecting a synthetic route.

G start Select Synthesis Route for This compound precursor Is 2-Methyl-5-nitroaniline readily available or easily synthesized? start->precursor sandmeyer Route 1: Sandmeyer Reaction nitration Route 2: Nitration of 2-Methylbenzonitrile snar Route 3: Nucleophilic Aromatic Substitution precursor->sandmeyer Yes regio Is separation of isomers feasible/acceptable? precursor->regio No regio->nitration Yes optimization Is development of a non-standard methylation protocol acceptable? regio->optimization No optimization->sandmeyer No optimization->snar Yes

Caption: Decision workflow for selecting a synthetic route.

Route 1: The Sandmeyer Reaction of 2-Methyl-5-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary anilines to a variety of functional groups, including nitriles.[1][2] This route is arguably the most reliable and widely applicable method for the synthesis of this compound. The overall transformation involves two key stages: the diazotization of the starting aniline and the subsequent copper-catalyzed displacement of the diazonium group with cyanide.[3]

The necessary starting material, 2-methyl-5-nitroaniline, is commercially available or can be readily synthesized in high yield via the nitration of o-toluidine.[4][5]

Part A: Synthesis of the Precursor, 2-Methyl-5-nitroaniline

The synthesis of 2-methyl-5-nitroaniline is a well-established procedure involving the nitration of o-toluidine.[6][7] The amino group is first protonated in strong acid to form the anilinium ion, which is a meta-director. This, combined with the ortho, para-directing effect of the methyl group, favors the formation of the desired 5-nitro isomer.

Experimental Protocol: Nitration of o-Toluidine

  • Materials:

    • o-Toluidine

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Sodium Hydroxide solution

    • Ice

  • Procedure:

    • In a flask equipped with a stirrer and a cooling bath, add concentrated sulfuric acid and cool to below 10 °C.

    • Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C to form the o-toluidinium salt.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

    • Add the nitrating mixture dropwise to the o-toluidinium salt solution over approximately 2 hours, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, pour the reaction mixture onto crushed ice.

    • Carefully neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

    • Collect the crude 2-methyl-5-nitroaniline by filtration and wash thoroughly with cold water.

    • The product can be purified by recrystallization from ethanol.

  • Expected Yield: Approximately 90%.

G cluster_0 Precursor Synthesis start o-Toluidine in Conc. H2SO4 cool1 Cool to < 10°C start->cool1 add_nitrating_mix Add Nitrating Mixture (HNO3/H2SO4) dropwise cool1->add_nitrating_mix maintain_temp Maintain Temp < 10°C for 2 hours add_nitrating_mix->maintain_temp quench Pour onto Ice maintain_temp->quench neutralize Neutralize with NaOH quench->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product 2-Methyl-5-nitroaniline recrystallize->product

Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.

Part B: Sandmeyer Cyanation of 2-Methyl-5-nitroaniline

With the precursor in hand, the Sandmeyer reaction can be performed. This involves the diazotization of 2-methyl-5-nitroaniline, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide solution.

Experimental Protocol: Sandmeyer Cyanation

  • Materials:

    • 2-Methyl-5-nitroaniline

    • Concentrated Hydrochloric Acid (37%)

    • Sodium Nitrite

    • Copper(I) Cyanide

    • Sodium Cyanide or Potassium Cyanide

    • Ice

  • Procedure:

    • Diazotization:

      • Suspend 2-methyl-5-nitroaniline in concentrated hydrochloric acid and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. Cool this solution to 0-5 °C.

      • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

      • Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

      • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

G cluster_1 Sandmeyer Reaction start 2-Methyl-5-nitroaniline in HCl diazotization Diazotization with NaNO2 (0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt diazotization->diazonium_salt reaction Add Diazonium Salt to CuCN Solution diazonium_salt->reaction cu_cyanide Prepare CuCN/NaCN Solution (0-5 °C) cu_cyanide->reaction warm Warm to RT, then Heat reaction->warm workup Extraction and Purification warm->workup product This compound workup->product

Caption: Workflow for the Sandmeyer cyanation.

Route 2: Nitration of 2-Methylbenzonitrile

A conceptually simpler route is the direct nitration of 2-methylbenzonitrile (o-tolunitrile). However, this approach is fraught with challenges related to regioselectivity. The methyl group is an ortho, para-director, while the cyano group is a meta-director.[8] This leads to a mixture of nitrated products, and separating the desired 5-nitro isomer from the other isomers, such as the 3-nitro and 6-nitro derivatives, can be difficult.[9]

The nitration of toluene, a similar substrate, typically yields a mixture of ortho and para isomers, with the para isomer being the minor product in many cases.[10] While specialized catalysts like zeolites can be used to enhance para-selectivity, this adds complexity to the procedure.[11][12]

General Experimental Considerations:

  • Reaction Conditions: The nitration would typically be carried out using a mixture of concentrated nitric and sulfuric acids at a controlled low temperature.

  • Product Mixture: The crude product would be a mixture of 2-methyl-3-nitrobenzonitrile, this compound, and potentially other isomers.

  • Purification: Extensive chromatographic separation would be required to isolate the desired this compound, likely leading to a lower overall isolated yield.

Due to the challenges in achieving high regioselectivity and the difficulty in separating the resulting isomers, this route is generally not preferred for the clean synthesis of this compound.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-deficient aromatic rings. In principle, this compound could be synthesized by reacting a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, with a methylating agent.

However, the direct methylation of an aryl halide via a classical SNAr reaction with a simple methylating agent is not a common transformation. A more plausible, albeit less conventional, approach would involve the use of an organocuprate reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), also known as a Gilman reagent.[13][14] These reagents are known to participate in substitution reactions with aryl halides.[15][16]

Theoretical Experimental Protocol:

  • Materials:

    • 2-Chloro-5-nitrobenzonitrile

    • Methyllithium

    • Copper(I) Iodide

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Preparation of Gilman Reagent: Prepare lithium dimethylcuprate in situ by reacting two equivalents of methyllithium with one equivalent of copper(I) iodide in an anhydrous ethereal solvent at low temperature under an inert atmosphere.

    • Substitution Reaction: Add a solution of 2-chloro-5-nitrobenzonitrile to the freshly prepared Gilman reagent at low temperature (e.g., -78 °C).

    • Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and purify by chromatography.

This route is considered more speculative as there is a lack of specific literature precedent for this exact transformation. The nitro group's potential to react with the highly nucleophilic organocuprate is a significant concern that would need to be addressed through careful optimization of reaction conditions.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Nitration of 2-MethylbenzonitrileRoute 3: SNAr with Organocuprate
Starting Material 2-Methyl-5-nitroaniline2-Methylbenzonitrile (o-tolunitrile)2-Chloro-5-nitrobenzonitrile
Reagents NaNO₂, HCl, CuCN, NaCN/KCNConc. HNO₃, Conc. H₂SO₄(CH₃)₂CuLi (from CH₃Li and CuI)
Overall Yield HighLow to Moderate (due to isomer separation)Unknown (likely moderate to low without optimization)
Purity of Crude Product GoodPoor (mixture of isomers)Potentially good, but with risk of side reactions
Scalability Readily scalableDifficult due to separation challengesDifficult due to air/moisture sensitive reagents
Key Advantages High yield, high purity, reliable, well-established method.Conceptually simple, fewer steps if separation is not an issue.Potentially a shorter route if optimized.
Key Disadvantages Use of highly toxic cyanides, unstable diazonium intermediate.Poor regioselectivity, difficult purification.Use of pyrophoric and sensitive organometallic reagents, lack of precedent.

Conclusion and Recommendation

Based on the analysis of the three potential synthetic routes, the Sandmeyer reaction (Route 1) is the most recommended and reliable method for the synthesis of this compound. This route offers a clear and well-documented pathway to the target molecule with high yield and purity. The synthesis of the required precursor, 2-methyl-5-nitroaniline, is also a high-yielding and straightforward process. While the use of toxic cyanides necessitates appropriate safety precautions, the overall efficiency and predictability of this route make it the superior choice for most laboratory and industrial applications.

The nitration of 2-methylbenzonitrile (Route 2) is a less desirable option due to the inherent lack of regioselectivity, which leads to a challenging purification process and ultimately a lower yield of the desired product. The nucleophilic aromatic substitution with an organocuprate (Route 3) remains a largely theoretical approach for this specific target and would require significant research and development to be considered a viable synthetic strategy.

For researchers and drug development professionals, the Sandmeyer reaction provides a robust and efficient platform for accessing this compound, a key intermediate for further chemical exploration.

References

  • University of the West Indies. (n.d.).
  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. [Link]
  • Canadian Journal of Chemistry. (1974).
  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • Royal Society of Chemistry. (1981). Reaction of an α,β-unsaturated nitro-compound with lithium dimethylcuprate. A novel synthesis of a 3α,5α-cyclosteroid. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • PubMed. (2008). 2-Methyl-5-nitro-benzonitrile. [Link]
  • UNCW Institutional Repository. (2004).
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]
  • ChemSynthesis. (2025). This compound. [Link]
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. [Link]
  • Global Substance Registration System. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Link]
  • Journal of Chemical Education. (2014). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. [Link]
  • National Center for Biotechnology Information. (2017).
  • Chemguide. (n.d.). nitration of benzene and methylbenzene. [Link]
  • Organic Syntheses. (n.d.). m-NITROBIPHENYL. [Link]
  • Indian Academy of Sciences. (1998).
  • Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole. [Link]
  • Scientific Research Publishing. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • YouTube. (2019).
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. [Link]
  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. [Link]
  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates)
  • National Center for Biotechnology Information. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzonitrile scaffold is a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of functional groups, such as a nitro moiety and a methyl group, can significantly modulate the electronic and steric properties of the parent molecule, leading to a spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on the 2-Methyl-5-nitrobenzonitrile core, drawing upon data from structurally related compounds to illuminate the therapeutic potential of this chemical class. While a comprehensive head-to-head comparison of a wide range of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from closely related chemical series to provide valuable insights into their potential as anticancer and antimicrobial agents.

Introduction to the this compound Scaffold

The this compound molecule combines several key features that make it an attractive starting point for drug discovery. The nitrile group can participate in hydrogen bonding and act as a bioisostere for other functional groups. The nitro group, a strong electron-withdrawing group, can influence the molecule's reactivity and potential for bioreductive activation, a mechanism often exploited in anticancer and antimicrobial therapies. The methyl group provides a point for steric interaction and can influence the overall lipophilicity of the molecule. This guide will explore how modifications to this core structure, by analogy with related compounds, can give rise to potent biological activities.

Anticancer Activity: Insights from Structurally Related Benzimidazoles

While direct studies on a series of this compound derivatives are limited, research on 1-substituted-2-methyl-5-nitrobenzimidazoles offers a compelling case for the anticancer potential of the 2-methyl-5-nitroaryl moiety. Benzimidazoles share a similar bicyclic aromatic system and have been extensively investigated for their anticancer properties.

A study on the synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles revealed that certain derivatives exhibit significant cytotoxic effects against the human breast cancer cell line MCF7. This suggests that the 2-methyl-5-nitro substitution pattern is conducive to anticancer activity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected 1-substituted-2-methyl-5-nitrobenzimidazole derivatives against the MCF7 cell line, providing a valuable reference point for the potential of analogous this compound derivatives.

Compound IDStructureIC50 (µg/mL) against MCF7
2 2-methyl-5(6)-nitro-1H-benzimidazole4.52
7 1-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)-2-methyl-5-nitro-1H-benzimidazole8.29

Data sourced from a study on 1-substituted-2-methyl-5-nitrobenzimidazoles.

These findings highlight that even the core 2-methyl-5-nitrobenzimidazole structure possesses notable anticancer activity, which can be modulated by substitution at the N1 position. This provides a strong rationale for exploring various substitutions on the this compound scaffold to develop novel anticancer agents.

Antimicrobial Activity: Exploring the Potential of Related Hydrazones

The antimicrobial potential of the this compound scaffold can be inferred from studies on structurally similar compounds. Research into 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones has provided preliminary evidence of their antibacterial and antifungal properties. Although the reported activity required a relatively high concentration (5 mg/mL) to inhibit bacterial growth, it establishes a baseline for the antimicrobial potential of this chemical class.

The study indicated that the parent hydrazide and some of its derivatives showed activity against Bacillus cereus, Pectobacterium carotovorum, and Staphylococcus aureus 209P. This suggests that the 2-methyl-5-nitroaryl core can be a starting point for the development of more potent antimicrobial agents through structural optimization.

Key Observations from Antimicrobial Screening:
  • Broad-spectrum potential: Activity was observed against both Gram-positive (B. cereus, S. aureus) and Gram-negative (P. carotovorum) bacteria.

  • Need for optimization: The high concentration required for activity indicates that further medicinal chemistry efforts are needed to enhance the potency of these derivatives.

This preliminary data encourages the synthesis and evaluation of a broader range of this compound derivatives with diverse substitutions to improve their antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer and antimicrobial activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF7, A549) in appropriate medium and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Structure-Activity Relationship (SAR) and Future Directions

Based on the analysis of structurally related compounds, a preliminary structure-activity relationship (SAR) can be proposed for the this compound scaffold.

Caption: Proposed SAR for this compound derivatives.

The available data suggests that:

  • The 2-methyl-5-nitroaryl moiety is a viable pharmacophore for both anticancer and antimicrobial activities.

  • Substitution at various positions on the benzonitrile ring or through the creation of fused ring systems (as seen in the benzimidazole analogs) can significantly impact biological activity.

  • Further exploration of different substituents is warranted to optimize potency and selectivity. Key areas for future investigation include:

    • Synthesis of a focused library of this compound derivatives with diverse electronic and steric properties.

    • Systematic evaluation of these derivatives against a panel of cancer cell lines and microbial strains to establish a clear SAR.

    • Investigation of the mechanism of action, particularly the role of the nitro group in bioreductive activation.

Conclusion

While direct and extensive comparative data on the biological activities of this compound derivatives remains an area for future research, this guide has synthesized valuable insights from structurally analogous compounds. The evidence from related benzimidazole and hydrazone series strongly suggests that the this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. By providing detailed experimental protocols and a preliminary SAR analysis, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and tools necessary to explore the full therapeutic potential of this intriguing class of molecules.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

Sources

A Senior Application Scientist's Guide to Aryl Nitrile Synthesis: Evaluating 2-Methyl-5-nitrobenzonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of molecule design, particularly within pharmaceutical and agrochemical development, the aryl nitrile moiety is a cornerstone. Its remarkable versatility as a synthetic precursor to amines, amides, carboxylic acids, and tetrazoles, coupled with its role as a bioisostere for ketones, makes it an invaluable functional group.[1][2] This guide offers an in-depth comparison of synthetic strategies for accessing aryl nitriles, with a specific focus on the utility and advantages of 2-Methyl-5-nitrobenzonitrile, a highly functionalized and synthetically valuable intermediate.[3][4] We will dissect the classic Sandmeyer reaction, explore modern catalytic alternatives, and provide the data-driven insights necessary to select the optimal synthetic route for your specific research needs.

The Synthetic Landscape of Aryl Nitriles: A Comparative Overview

The introduction of a cyano group onto an aromatic ring is a fundamental transformation that can be achieved through several distinct methodologies. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, safety, and cost.

The Classic Approach: The Sandmeyer Reaction

First discovered in 1884, the Sandmeyer reaction remains a workhorse in organic synthesis for converting primary aryl amines into aryl nitriles via a diazonium salt intermediate.[5] It is a powerful method for installing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[5][6]

The reaction proceeds in two main stages:

  • Diazotization: The primary aryl amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a relatively unstable arenediazonium salt.[7] Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which catalyzes the substitution of the diazonium group with a cyanide nucleophile, liberating nitrogen gas.[8][9]

The accepted mechanism is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5] This forms an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then reacts with the copper(II) cyanide complex to yield the final aryl nitrile and regenerate the copper(I) catalyst.[5][7]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Copper-Catalyzed Cyanation ArNH2 Aryl Amine (Ar-NH2) NaNO2_H + NaNO2 / H+ ArN2 Arenediazonium Salt (Ar-N2+) Ar_radical Aryl Radical (Ar•) + N2 ArN2->Ar_radical e- transfer from Cu(I) CuCN CuCN CuCN->ArN2 Catalyst ArCN Aryl Nitrile (Ar-CN) Ar_radical->ArCN Radical capture CuII [Cu(II)(CN)X] Ar_radical->CuII Reacts with CuII->ArCN Forms product + regenerates Cu(I)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Modern Alternatives: Transition Metal-Catalyzed Cyanation

While robust, the Sandmeyer reaction often requires stoichiometric amounts of copper salts and can generate significant waste. Furthermore, the instability of diazonium salts poses safety risks, particularly on an industrial scale.[10] These limitations have driven the development of modern transition metal-catalyzed cyanation reactions, primarily using palladium and nickel catalysts.[11][12]

These methods typically couple an aryl halide (chloride, bromide, or iodide) or triflate with a cyanide source.[13][14]

  • Palladium-Catalyzed Cyanation: Palladium catalysis offers broad functional group compatibility and high efficiency.[11] A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferricyanide (K₄[Fe(CN)₆]).[13][15] The catalytic cycle generally proceeds through a Pd(0)/Pd(II) pathway involving oxidative addition, cyanide transfer, and reductive elimination.[11]

  • Nickel-Catalyzed Cyanation: Nickel catalysts provide a more cost-effective and earth-abundant alternative to palladium.[14] Recent advancements have enabled the use of less toxic organic cyanide sources like acetonitrile or benzyl cyanide, further enhancing the safety profile of these reactions.[12]

Other Synthetic Routes

Other notable methods include the Rosenmund-von Braun reaction (the reaction of aryl halides with stoichiometric copper(I) cyanide at high temperatures) and direct C-H cyanation, an emerging field that avoids the need for pre-functionalized starting materials.[2][16] Recently, novel metal-free methods using nitroamines as stable precursors have been developed as a safer alternative to explosive diazonium intermediates.[10]

Case Study: The Advantages of this compound

This compound is not a reagent for cyanation, but rather a product and a crucial synthetic intermediate.[3] Its advantages stem from the specific arrangement of its functional groups—a nitrile, a nitro group, and a methyl group—which imparts unique reactivity and makes it a valuable building block for complex target molecules.

The synthesis of this compound is classically achieved via the Sandmeyer reaction starting from 2-methyl-5-nitroaniline. The advantage of this specific transformation lies in its ability to reliably produce a trifunctionalized aromatic ring with a substitution pattern that is challenging to construct otherwise.

  • Strategic Functionalization: The electron-donating methyl group and the electron-withdrawing nitro and cyano groups create a highly polarized aromatic ring. This electronic differentiation allows for selective chemical transformations at different positions.

  • Versatile Handles for Derivatization: Each functional group serves as a handle for subsequent reactions.

    • The nitro group can be readily reduced to an amine, which can then undergo a vast array of transformations (e.g., acylation, diazotization, reductive amination).[17][18]

    • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1][9]

    • The methyl group can potentially be functionalized via free-radical halogenation.

This trifecta of reactive sites makes this compound a superior building block compared to simpler benzonitriles for the rapid construction of molecular complexity.

Workflow cluster_derivatization Subsequent Transformations Start 2-Methyl-5-nitroaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Sandmeyer Reaction (CuCN) Intermediate->Step2 Product This compound Step2->Product Transform1 Nitro Reduction (e.g., SnCl2, HCl) Product->Transform1 Transform2 Nitrile Hydrolysis (H3O+, heat) Product->Transform2 Product1 5-Amino-2-methylbenzonitrile Transform1->Product1 Product2 2-Methyl-5-nitrobenzoic acid Transform2->Product2

Caption: Synthetic workflow from precursor to this compound and its key derivatives.

Data-Driven Comparison of Cyanation Methods

The following table summarizes representative data for the synthesis of aryl nitriles, highlighting the trade-offs between different methodologies.

MethodStarting MaterialKey ReagentsCyanide SourceTemp.Typical YieldKey Advantages & Disadvantages
Sandmeyer Reaction Aryl AmineNaNO₂, H⁺, CuCNCuCN0-5°C, then RT60-90%Pro: Access to unique substitution patterns; inexpensive. Con: Unstable intermediates; stoichiometric copper waste.[5][10]
Rosenmund-von Braun Aryl HalideCuCNCuCN>150°C50-80%Pro: Simple procedure. Con: Harsh conditions; limited functional group tolerance.[2]
Pd-Catalyzed Aryl Halide/TriflatePd catalyst, LigandKCN, Zn(CN)₂, K₄[Fe(CN)₆]80-120°C75-98%Pro: High yield; broad scope; milder than RvB.[11][13] Con: Expensive catalyst; catalyst poisoning by excess CN⁻.[13]
Ni-Catalyzed Aryl Halide/TriflateNi catalyst, LigandZn(CN)₂, MeCN60-100°C70-95%Pro: Cost-effective catalyst; can use non-toxic CN sources.[12][14] Con: Can be sensitive to air/moisture.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult relevant safety data sheets (SDS) and perform a thorough risk assessment.[19][20][21][22][23]

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer cyanations.[24]

1. Diazotization of 2-Methyl-5-nitroaniline: a. In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-5-nitroaniline (1 equiv.) in a mixture of concentrated hydrochloric acid (3 equiv.) and water. b. Cool the resulting slurry to 0-5°C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. d. Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5°C. Vigorous stirring is essential. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns it blue).

2. Sandmeyer Cyanation: a. In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.3 equiv.) and sodium cyanide (1.5 equiv.) in water. Cool this solution to 0-5°C. b. CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. c. Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A thick precipitate may form. d. Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases. e. Cool the mixture to room temperature.

3. Work-up and Purification: a. Extract the product into an organic solvent such as toluene or dichloromethane. b. Wash the organic layer sequentially with dilute sodium hydroxide solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. d. The crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a pale yellow solid.[3]

Protocol 2: Reduction of the Nitro Group

This protocol is a general method for the reduction of aromatic nitro compounds.[18]

1. Reaction Setup: a. To a round-bottom flask, add this compound (1 equiv.) and ethanol. b. Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) in concentrated hydrochloric acid. c. Cool the nitrile suspension to 0°C in an ice bath.

2. Reduction: a. Add the acidic SnCl₂ solution dropwise to the nitrile suspension. b. After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat at reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

3. Work-up and Purification: a. Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate or concentrated sodium hydroxide solution until the pH is basic (~8-9). A tin hydroxide precipitate will form. b. Extract the product into ethyl acetate. c. Filter the mixture if necessary to remove tin salts. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-methylbenzonitrile.

Conclusion

While modern catalytic methods offer significant advantages in terms of safety, scope, and milder conditions for the general synthesis of aryl nitriles, the classic Sandmeyer reaction remains a highly relevant and powerful tool. Its primary advantage lies in providing access to complex, highly functionalized building blocks from readily available aryl amines.

The case of This compound perfectly illustrates this principle. The Sandmeyer route provides reliable access to this versatile intermediate, whose distinct electronic properties and multiple functionalization handles make it a superior starting material for constructing complex molecular architectures in drug discovery and materials science. The choice of reagent and methodology is never absolute; it is a strategic decision based on the specific synthetic goal. Understanding the relative merits of both classical and modern approaches empowers the research scientist to design more efficient, robust, and innovative synthetic pathways.

References

  • Master Organic Chemistry. (2018, December 3).
  • Wikipedia. (n.d.). Cyanation.
  • Modern Chemistry. (2025, October 30). Revolutionary Alternative to Sandmeyer Reaction: Safer, Metal-Free Nitroamine Method. [Link]
  • Patel, R. I., & Sharma, S. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(14), 3095-3113. [Link]
  • Anjana, S., & Gopinath, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33894-33917. [Link]
  • da Silva, A. B. F., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(5), 589-606. [Link]
  • Li, Y., et al. (2018). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 8(34), 18881-18895. [Link]
  • ResearchGate. (n.d.). Recent catalytic cyanation reactions using alkylnitriles.
  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3175. [Link]
  • MDPI. (2023).
  • ACS Publications. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(7), 1599-1605. [Link]
  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Liang, W. X., & Wang, G. X. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
  • ChemSynthesis. (2025, May 20). This compound.
  • Reddy, C. R., et al. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 45. [Link]
  • The Journal of Organic Chemistry. (2021, August 5). Nitroacetonitrile and Its Synthetic Equivalents. [Link]

Sources

A Comparative Guide to the Characterization of 2-Methyl-5-nitrobenzonitrile Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, a thorough understanding of reaction byproducts is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a final product. This guide provides an in-depth technical comparison of the characterization of byproducts generated during the synthesis of 2-Methyl-5-nitrobenzonitrile, a key intermediate in various pharmaceutical and agrochemical research endeavors. We will explore the primary synthetic route, delve into the theoretical and practical aspects of byproduct formation, and present detailed, validated methodologies for their comprehensive characterization.

The Synthetic Landscape: Nitration of 2-Methylbenzonitrile

The most common and economically viable route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) nitration of 2-methylbenzonitrile (also known as o-tolunitrile). This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the methyl (-CH₃) group and the cyano (-CN) group. The methyl group is an activating, ortho-, para- director due to its electron-donating inductive effect and hyperconjugation. Conversely, the cyano group is a deactivating, meta- director due to its strong electron-withdrawing inductive and resonance effects. The interplay of these opposing effects dictates the distribution of the resulting nitro-isomers.

Given that the methyl group is an activating group, nitration is directed to the positions ortho and para to it. However, the cyano group deactivates the ring, particularly at the ortho and para positions relative to itself. This complex electronic landscape leads to the formation of a mixture of positional isomers, with the desired this compound being just one of the products.

Unmasking the Undesirables: A Profile of Synthesis Byproducts

The primary byproducts in the nitration of 2-methylbenzonitrile are its positional isomers. Understanding the expected distribution of these isomers is the first step in developing a robust analytical strategy for their characterization.

  • 2-Methyl-3-nitrobenzonitrile: Formation of this isomer is sterically hindered by the adjacent methyl group.

  • 2-Methyl-4-nitrobenzonitrile: This isomer is a likely byproduct due to nitration at the position para to the methyl group.

  • 2-Methyl-6-nitrobenzonitrile: Formation of this isomer is also possible, with the nitro group being ortho to the methyl group.

  • Dinitrated Byproducts: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), the formation of dinitro-2-methylbenzonitrile isomers is possible, though typically in minor quantities.

The following table provides a hypothetical, yet chemically plausible, comparison of the byproduct distribution from two different synthetic approaches. This data is illustrative and serves to highlight how reaction conditions can influence regioselectivity.

Synthetic Approach This compound (Desired Product) 2-Methyl-3-nitrobenzonitrile 2-Methyl-4-nitrobenzonitrile 2-Methyl-6-nitrobenzonitrile Dinitrated Byproducts
Standard Nitration (Mixed Acid at 0-5 °C) ~60-70%~5-10%~15-25%~5-10%<1%
Alternative Nitrating Agent (e.g., Acetyl Nitrate) ~50-60%~10-15%~20-30%~5-10%<1%

A Multi-faceted Approach to Byproduct Characterization

A comprehensive characterization of the byproduct profile requires a suite of orthogonal analytical techniques. Each technique provides unique and complementary information, allowing for unambiguous identification and quantification of all components in the reaction mixture.

Experimental Protocols

1. Sample Preparation for Chromatographic Analysis

  • Objective: To prepare the crude reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Quench a 1 mL aliquot of the crude reaction mixture by carefully adding it to 10 mL of ice-cold water.

    • Extract the aqueous mixture with 3 x 10 mL of dichloromethane.

    • Combine the organic layers and wash with 10 mL of a saturated sodium bicarbonate solution, followed by 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure to obtain the crude product mixture.

    • For GC-MS analysis, dissolve a known mass of the crude product in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • For HPLC analysis, dissolve a known mass of the crude product in the mobile phase to a final concentration of approximately 0.5 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injector Temperature: 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis: The retention times of the peaks are used for initial identification by comparison with authentic standards of the expected byproducts. The mass spectrum of each peak is then compared to a library (e.g., NIST) and the spectra of the standards for definitive identification. Quantification is achieved by integrating the peak areas and expressing them as a percentage of the total peak area.

3. High-Performance Liquid Chromatography (HPLC) for Orthogonal Separation and Purity Assessment

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is particularly useful for analyzing less volatile compounds and for achieving high-resolution separation of closely related isomers.

  • Instrumentation:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For enhanced separation of aromatic isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity.[1]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: 40% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm.

  • Data Analysis: Similar to GC-MS, peaks are identified by comparing their retention times with those of authentic standards. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the unambiguous determination of molecular structure.

  • Procedure:

    • Isolate each byproduct using preparative HPLC or column chromatography.

    • Dissolve a few milligrams of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to piece together the structure of each isomer.

5. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Procedure:

    • Acquire the FT-IR spectrum of the purified byproduct using a KBr pellet or as a thin film.

  • Data Interpretation: The presence of characteristic absorption bands for the cyano group (C≡N stretch, ~2230 cm⁻¹), the nitro group (asymmetric and symmetric NO₂ stretches, ~1530 and ~1350 cm⁻¹), and the aromatic C-H and C=C bonds confirms the identity of the functional groups in the byproducts.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the synthesis and characterization process, the following diagrams have been generated using Graphviz.

Synthesis_Pathway 2-Methylbenzonitrile 2-Methylbenzonitrile Reaction Mixture Reaction Mixture 2-Methylbenzonitrile->Reaction Mixture HNO₃, H₂SO₄ This compound This compound Reaction Mixture->this compound Major Product Isomeric Byproducts Isomeric Byproducts Reaction Mixture->Isomeric Byproducts Side Reactions 2-Methyl-3-nitrobenzonitrile 2-Methyl-3-nitrobenzonitrile Isomeric Byproducts->2-Methyl-3-nitrobenzonitrile 2-Methyl-4-nitrobenzonitrile 2-Methyl-4-nitrobenzonitrile Isomeric Byproducts->2-Methyl-4-nitrobenzonitrile 2-Methyl-6-nitrobenzonitrile 2-Methyl-6-nitrobenzonitrile Isomeric Byproducts->2-Methyl-6-nitrobenzonitrile

Caption: Synthesis of this compound and formation of isomeric byproducts.

Byproduct_Characterization_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization Crude Product Mixture Crude Product Mixture GC-MS Analysis GC-MS Analysis Crude Product Mixture->GC-MS Analysis Identification & Quantification HPLC Analysis HPLC Analysis Crude Product Mixture->HPLC Analysis Separation & Purity Final Byproduct Profile Final Byproduct Profile GC-MS Analysis->Final Byproduct Profile NMR Spectroscopy NMR Spectroscopy HPLC Analysis->NMR Spectroscopy Structural Elucidation (Isolated Fractions) FT-IR Spectroscopy FT-IR Spectroscopy HPLC Analysis->FT-IR Spectroscopy Functional Group ID (Isolated Fractions) HPLC Analysis->Final Byproduct Profile NMR Spectroscopy->Final Byproduct Profile FT-IR Spectroscopy->Final Byproduct Profile

Caption: Integrated workflow for the characterization of synthesis byproducts.

Conclusion

The comprehensive characterization of byproducts in the synthesis of this compound is a critical exercise in ensuring the quality and safety of this important chemical intermediate. By employing a multi-technique analytical approach encompassing GC-MS, HPLC, NMR, and FT-IR, researchers can confidently identify, quantify, and ultimately control the formation of undesirable side products. The methodologies and insights provided in this guide serve as a robust framework for scientists and drug development professionals to navigate the challenges of synthetic byproduct analysis, thereby upholding the highest standards of scientific integrity and product quality.

References

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Methyl-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the data is reliable, reproducible, and fit for its intended purpose, whether for purity assessment, stability testing, or quality control. This document moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in the authoritative standards of the International Council for Harmonisation (ICH).

The Foundation: Why Method Validation is Non-Negotiable

In pharmaceutical development, an analytical procedure is not merely a measurement; it is a core component of the quality assurance framework. The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[1][2] The ICH Q2(R2) guideline, a harmonized standard accepted by global regulatory bodies, provides a comprehensive framework for this process.[1][3][4][5] It ensures that the methods used for release and stability testing of drug substances and products are scientifically sound and reliable.[1][4]

This compound (C₈H₆N₂O₂, M.W.: 162.15 g/mol ) possesses a chemical structure with strong chromophores (nitrobenzene) and a polar nitrile group, making it amenable to several analytical techniques.[6][7] The choice of method depends on the specific analytical challenge: is it a simple potency assay, a search for trace-level impurities, or a stability-indicating assessment?

Core Validation Parameters: The Pillars of a Defensible Method

According to ICH Q2(R2), a validation protocol must assess a specific set of performance characteristics. The selection of these tests depends on the type of analytical procedure.[2][3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][2]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[2]

    • Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[10][11]

Comparative Analysis of Key Analytical Techniques

We will compare three primary techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[12]Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[13]Quantitative measurement of light absorbance by the analyte at a specific wavelength.[14]
Specificity High; can resolve analyte from structurally similar impurities and degradants.Very High; provides mass fragmentation patterns for unambiguous peak identification.Low; susceptible to interference from any compound that absorbs at the same wavelength.
Typical LOQ ~0.03 - 0.3 µg/mL<0.3 µg/mL~1 - 5 µg/mL
Linearity (r²) >0.999[15]>0.995>0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 2%
Primary Use Case Gold standard for purity, assay, and stability-indicating methods.Impurity identification, analysis of volatile related substances.Simple, rapid quantification in clean sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.[12] For this compound, a reversed-phase method is the logical starting point.

Causality of Method Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides good retention for aromatic compounds like our analyte.

  • Mobile Phase: A gradient of acetonitrile and water is effective. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A small amount of acid (e.g., formic or phosphoric acid) is often added to suppress the ionization of silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[16][17]

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal. The nitrobenzene moiety of the analyte is a strong chromophore, ensuring high sensitivity. A PDA detector offers the added advantage of acquiring spectra across a range of wavelengths, which is invaluable for assessing peak purity and specificity.

Experimental Protocol: HPLC Method Validation

1. Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined from analyte spectrum)

  • Injection Volume: 10 µL

3. Validation Workflow:

  • Specificity: Analyze a blank (mobile phase), a placebo (if in formulated product), a reference standard of this compound, and a spiked sample containing known potential impurities. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that degradant peaks do not interfere with the main analyte peak.

  • Linearity: Prepare at least five concentrations of the reference standard across the range of 80-120% of the expected sample concentration for an assay, or from the LOQ to 120% of the specification limit for an impurity test.[2] Plot the peak area versus concentration and calculate the correlation coefficient (r²).

  • Accuracy: Perform spike recovery. Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.

  • Precision (Repeatability): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration.[2] Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. Compare the results from both studies.

  • LOQ/LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ and 3 for the LOD.[9] Confirm the LOQ by analyzing six replicates and ensuring acceptable precision (%RSD ≤ 10%).

  • Robustness: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).

HPLC Validation Workflow Diagram

HPLC_Validation_Workflow start Method Development (C18, ACN/H2O) spec Specificity (Forced Degradation) start->spec Establish Conditions lin Linearity & Range (5 Levels, 80-120%) spec->lin acc Accuracy (Spike Recovery, 3 Levels) lin->acc prec Precision (Repeatability n=6) acc->prec iprec Intermediate Precision (Day 2 / Analyst 2) prec->iprec loq LOD / LOQ (S/N Ratio) iprec->loq rob Robustness (Varied Parameters) loq->rob end Validated Method rob->end Meets Criteria

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. Its primary advantage is the high degree of specificity provided by the mass spectrometer.[13]

Causality of Method Choices:

  • Column: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating a wide range of semi-volatile organic compounds.

  • Injection: Splitless injection is preferred for trace analysis to ensure the maximum amount of analyte reaches the column.

  • Ionization: Electron Ionization (EI) is the standard choice. It creates reproducible fragmentation patterns that can be compared against extensive spectral libraries (like NIST) for confident identification.[13][18]

  • Derivatization: this compound is likely volatile enough for direct GC analysis without derivatization, simplifying sample preparation.

Experimental Protocol: GC-MS Method Validation

1. Instrumentation:

  • GC system with a split/splitless injector and an autosampler, coupled to a Mass Spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

2. Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260 °C

  • Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-350) for specificity and impurity identification. Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.

3. Validation Workflow:

  • Specificity: Analyze a blank solvent and a sample of this compound. Confirm the identity of the main peak by comparing its mass spectrum with a reference library.[19] Analyze spiked samples to demonstrate that known impurities can be separated chromatographically or, if co-eluting, distinguished by their mass spectra.

  • Linearity, Accuracy, Precision, LOQ/LOD, Robustness: Follow a similar workflow to the HPLC protocol, using the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode for quantification.

GC-MS Validation Workflow Diagram

GCMS_Validation_Workflow start Method Development (HP-5ms, Temp Program) spec Specificity (MS Library Match) start->spec Establish Conditions lin Linearity & Range (SIM/Scan Mode) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability n=6) acc->prec loq LOD / LOQ (S/N on Extracted Ion) prec->loq end Validated Method loq->end Meets Criteria

Caption: Key stages in the validation of a quantitative GC-MS analytical method.

UV-Vis Spectrophotometry

This technique offers a rapid and simple way to quantify this compound in bulk or in very simple, clean solutions. Its utility is limited by its lack of specificity.

Causality of Method Choices:

  • Solvent: A UV-transparent solvent that readily dissolves the analyte is required. Methanol or ethanol are common choices.

  • Wavelength (λmax): The wavelength of maximum absorbance (λmax) is used for measurement to ensure the highest sensitivity and to minimize deviations from Beer's Law.

Experimental Protocol: UV-Vis Method Validation

1. Instrumentation:

  • Calibrated dual-beam UV-Vis Spectrophotometer.

2. Method Parameters:

  • Scan the analyte in the chosen solvent (e.g., methanol) from 200-400 nm to determine the λmax.

  • Use the same solvent as the reference blank.

3. Validation Workflow:

  • Specificity: This is the major weakness. The method is only suitable if no excipients or impurities absorb at the selected λmax. This must be experimentally confirmed by analyzing all potential interfering substances.

  • Linearity: Prepare at least five concentrations of the standard and measure their absorbance. Plot absorbance vs. concentration and determine the correlation coefficient.

  • Accuracy & Precision: Follow the principles outlined for the HPLC method, using absorbance values instead of peak areas.

UV-Vis Validation Workflow Diagram

UVVIS_Validation_Workflow start Solvent Selection & Determine λmax spec Specificity Check (Analyze Blanks/Impurities) start->spec lin Linearity & Range (Beer's Law Plot) spec->lin If No Interference acc Accuracy (Recovery Studies) lin->acc prec Precision (Replicate Readings) acc->prec end Validated Method (For Simple Matrix) prec->end Meets Criteria

Caption: Validation process for a quantitative UV-Vis spectrophotometry method.

Conclusion

The validation of an analytical method for this compound is a systematic process that demonstrates its scientific soundness for a specific purpose.

  • HPLC-UV stands out as the most versatile and robust method, ideal for comprehensive quality control, including stability-indicating assays and impurity profiling.

  • GC-MS offers unparalleled specificity for the identification and quantification of volatile impurities, serving as an excellent orthogonal technique to confirm findings from HPLC.

  • UV-Vis Spectrophotometry provides a rapid, cost-effective solution for simple assay determinations in non-complex sample matrices where interfering substances are not a concern.

The choice of method must be justified based on the analytical requirements. Regardless of the technique chosen, adherence to the principles outlined in the ICH Q2(R2) guideline is essential for ensuring data integrity and regulatory compliance.

References

  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Guidance Q14 / Q2(R2)
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
  • This compound.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Analytical methods for dinitrotoluenes. Agency for Toxic Substances and Disease Registry.
  • Spectrophotometric Method for Determination of Nitrite and Nitrate Levels in Broccoli and Cauliflower with Different Fertilization Treatment. (2018). Oriental Journal of Chemistry.
  • Separation of 2-Methyl-5-nitrobenzenesulfonic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • This compound. (2008).
  • A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). BenchChem.
  • Validation of a simple and economic HPLC-UV method for the simultaneous determination of vancomycin, meropenem, piperacillin and tazobactam in plasma samples. (2020).
  • Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • GC-MS Metabolomics Analysis. Thermo Fisher Scientific - US.
  • Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound(939-83-3) MS spectrum. ChemicalBook.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024). MDPI.

Sources

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-5-nitrobenzonitrile

This compound is a pivotal chemical intermediate, serving as a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a nitrile, a nitro group, and a methyl group on an aromatic ring, offers multiple points for chemical modification. A primary application is its role as a precursor to 5-amino-2-methylbenzonitrile, an essential component in the synthesis of certain therapeutic agents. Given its industrial importance, the development of efficient, selective, and sustainable catalytic methods for its synthesis is a subject of considerable research interest.

This guide provides an in-depth comparative analysis of the primary catalytic strategies for synthesizing this compound. We will explore two principal synthetic pathways: the cyanation of a pre-functionalized aniline derivative and the direct nitration of a benzonitrile precursor. For each pathway, we will compare the performance of classical and modern catalytic systems, offering field-proven insights into their mechanisms, advantages, and practical limitations. All discussions are supported by experimental data from authoritative sources to ensure scientific integrity and trustworthiness.

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached from two distinct retrosynthetic disconnections, each presenting unique catalytic challenges and opportunities.

G cluster_0 Route A: Cyanation Strategy cluster_1 Route B: Nitration Strategy Target This compound Aniline 2-Methyl-5-nitroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, H⁺) Diazonium->Target Catalytic Cyanation (Sandmeyer-type Reaction) Benzonitrile 2-Methylbenzonitrile (o-Tolunitrile) Benzonitrile->Target Catalytic Nitration G cluster_0 Directing Effects on 2-Methylbenzonitrile mol label_CH3 CH₃ (Activating, o,p-director) label_CN CN (Deactivating, m-director) label_p para (C5) Favored label_o1 ortho (C3) Minor label_o2 ortho (C6) Favored label_m meta (C4) Minor

Caption: Regioselectivity in the electrophilic nitration of 2-methylbenzonitrile.

Catalyst System 1: Conventional Mixed Acid (H₂SO₄/HNO₃)

Mechanism of Action: This is the classical method for aromatic nitration. Concentrated sulfuric acid acts as a catalyst to protonate nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). [1]The nitronium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

Performance Insights:

  • Efficacy: The mixed acid system is a powerful nitrating agent capable of achieving high conversion of the starting material.

  • Regioselectivity: For toluene (a close analogue), nitration with mixed acid typically yields an isomer distribution of approximately 57% ortho, 4% meta, and 39% para. [2]A similar distribution favoring the ortho and para products would be expected for 2-methylbenzonitrile, leading to a significant mixture of isomers that requires costly and difficult separation.

  • Drawbacks: This method is notoriously "dirty." It uses large volumes of highly corrosive acids, posing significant safety and handling risks. The process generates large quantities of acidic waste, creating a substantial environmental burden. [3]Over-nitration to form dinitro products is also a common side reaction. [3]

Catalyst System 2: Heterogeneous Solid Acids (Zeolites)

Mechanism of Action: Solid acid catalysts, particularly shape-selective zeolites like H-Beta and ZSM-5, offer a green and highly selective alternative. [4]These materials possess a crystalline framework with pores and channels of molecular dimensions. The nitration reaction occurs within these pores. The nitronium ion is generated at the Brønsted acid sites on the zeolite surface.

Performance Insights:

  • Shape Selectivity: The key advantage of zeolites is "shape selectivity." The confined space within the zeolite pores sterically hinders the formation of the bulkier ortho-substituted transition state. The transition state leading to the more linear para isomer fits more readily within the channels, thus dramatically increasing the selectivity for the desired product. [2]For toluene nitration, using zeolite catalysts can invert the product ratio, achieving para-selectivity as high as 80% or more. [2]* Environmental Benefits: Zeolites are solid catalysts that can be easily recovered from the reaction mixture by simple filtration and can often be regenerated and reused, drastically reducing waste. [4]This avoids the generation of spent acid.

  • Milder Conditions: While still requiring nitric acid, the use of sulfuric acid can be avoided, leading to overall safer reaction conditions.

Data Summary: Mixed Acid vs. Solid Acid Catalysts
ParameterCatalyst SystemExpected Yield (Conversion)Expected para-SelectivityKey AdvantagesKey Disadvantages
Nitration Mixed Acid (H₂SO₄/HNO₃) HighLow (~40-50%)High reactivity, low reagent costPoor selectivity, corrosive, large acid waste stream
Nitration Zeolites (e.g., H-Beta) Moderate to HighVery High (>80%) [2]High para-selectivity, reusable catalyst, environmentally benignHigher initial catalyst cost, potential for deactivation

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via the two major routes discussed. They are intended as a starting point and should be optimized for specific laboratory conditions.

Protocol 1: Sandmeyer Cyanation using Copper(I) Cyanide

This protocol is adapted from standard procedures for the Sandmeyer reaction on substituted nitroanilines. [5] Step A: Diazotization of 2-Methyl-5-nitroaniline

  • In a 250 mL flask, suspend 2-methyl-5-nitroaniline (e.g., 15.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (20 mL) and cool it in the ice bath.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

Step B: Cyanation with Copper(I) Cyanide

  • In a separate 500 mL flask, dissolve copper(I) cyanide (e.g., 10.8 g, 0.12 mol) and sodium cyanide (e.g., 6.0 g, 0.12 mol) in water (100 mL). Warm the solution gently if needed to dissolve the salts, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Step A to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour until gas evolution ceases.

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Collect the crude this compound by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Regioselective Nitration using a Solid Acid Catalyst

This protocol is a generalized procedure based on literature methods for the zeolite-catalyzed nitration of toluene and related compounds. [2][4]

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzonitrile (e.g., 5.85 g, 0.05 mol) and a solvent such as 1,2-dichloroethane (25 mL).

  • Add the solid acid catalyst, for example, zeolite H-Beta (e.g., 5 g, pre-activated by heating under vacuum).

  • Heat the mixture to reflux (approximately 83 °C for 1,2-dichloroethane) with vigorous stirring.

  • Slowly add concentrated nitric acid (65-70%, e.g., 4.7 g, ~0.075 mol) dropwise over a period of 30 minutes.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the solid zeolite catalyst by vacuum filtration and wash it with the solvent. The catalyst can be washed, dried, and calcined for regeneration.

  • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, enriched in the 5-nitro isomer, can be further purified by column chromatography or recrystallization to isolate pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved via two primary catalytic routes, each with distinct advantages.

For the cyanation route , the traditional copper-catalyzed Sandmeyer reaction remains a viable and cost-effective method, though it is hampered by safety and environmental concerns related to the use of stoichiometric copper cyanide. Modern palladium-catalyzed systems represent a significant advancement, offering milder conditions, higher functional group tolerance, and the use of safer cyanide sources, albeit at a higher catalyst cost.

For the nitration route , conventional mixed-acid nitration is a powerful but non-selective and environmentally problematic method. The use of solid acid catalysts like zeolites presents a compelling green alternative, offering excellent regioselectivity for the desired 5-nitro isomer due to shape-selective catalysis. This approach simplifies purification and dramatically reduces hazardous waste.

The choice of the optimal catalyst and route depends on the specific requirements of the synthesis, including cost, scale, required purity, and environmental considerations. For large-scale, green production, the zeolite-catalyzed nitration of 2-methylbenzonitrile is arguably the superior strategy due to its high regioselectivity and catalyst reusability. For smaller-scale syntheses where functional group tolerance is paramount, a modern palladium-catalyzed Sandmeyer-type reaction may be the preferred method. Future research will likely focus on developing even more active and stable non-precious metal catalysts for both cyanation and selective nitration reactions, further enhancing the efficiency and sustainability of producing this critical chemical intermediate.

References

  • Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • Cravotto, G., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Anwar, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1155-1181.
  • Wang, Y., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(39), 7763-7768.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.
  • Anilkumar, G., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35354-35372.
  • Liang, W. X., & Wang, G. X. (2008). 2-Methyl-5-nitro-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972.
  • Lee, E., & Lee, S. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. Journal of an unknown journal, (volume), pages.
  • Weiss, S., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 4963-4976.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. PubMed, 25526231.
  • ResearchGate. (2022). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • Baran, P. S., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 143(35), 14038-14044.
  • Beller, M., et al. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(34), 4058-4067.
  • Karimi, B., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 35354-35372.
  • Sreedhar, B., et al. (2003). Process for the nitration of xylene isomers using zeolite beta catalyst. Google Patents, US20030166980A1.
  • Williamson, J. S. (2002). A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.
  • Wang, Y., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(10), 2329.
  • Cravotto, G., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1365022.
  • Sreedhar, I., et al. (2008). Studies on para-selectivity and yield enhancement in zeolite catalyzed toluene nitration. The Canadian Journal of Chemical Engineering, 86(2), 338-347.
  • Chen, B., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(35), 16064-16075.
  • Sreedhar, B., et al. (2003). Process for the nitration of xylene isomers using zeolite beta catalyst. Google Patents.
  • ResearchGate. (2013). The product distribution in toluene nitration with various zeolites.
  • ResearchGate. (2008). (PDF) Studies on para‐selectivity and yield enhancement in zeolite catalyzed toluene nitration.
  • ResearchGate. (2003). Nitration of alkylbenzenes in acid medium: Regioselectivity of the reaction and acidity of the medium.
  • Heal, M. R., et al. (2008). The acid catalyzed nitration of methanol: Formation of methyl nitrate via aerosol chemistry. Atmospheric Chemistry and Physics, 8(10), 2547-2559.
  • Vafina, R. M., et al. (2015). Experimental and Theoretical Justification for the Regiospecific Cycloaddition of Levopimaric Acid to 2-Acetyl- or 2-(Methoxycarbonyl)-1,4-Benzoquinone. Chemistry of Natural Compounds, 51(5), 896-901.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-5-nitrobenzonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound presents multiple health risks, as outlined in its Safety Data Sheet (SDS).

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Harmful in contact with skin.H312
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Acute Toxicity, Inhalation Toxic if inhaled.H331
Specific Target Organ Toxicity May cause respiratory irritation.H335

Table 1: GHS Hazard Classifications for this compound.[1]

The presence of both a nitrile group (-CN) and a nitro group (-NO2) on an aromatic ring contributes to its toxicological profile. Aromatic nitro compounds can be systemic toxicants, and nitriles can release cyanide under certain conditions, although this is less common with aromatic nitriles. Therefore, all handling and disposal procedures must be designed to minimize exposure.

Immediate Safety and Handling Protocols

Prior to initiating any experiment or disposal procedure involving this compound, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Provides a barrier against dermal absorption.
Eye Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Lab Coat Standard laboratory coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary for large quantities or in case of poor ventilation.Protects against inhalation of the powdered substance.
Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or fumes.[2] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. In-lab neutralization or treatment is not recommended due to the compound's hazardous nature. The primary and recommended disposal method is incineration by a licensed and approved professional waste disposal service.[2]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

Do NOT mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to an exothermic and potentially explosive reaction.

  • Strong Acids: While aromatic nitriles are generally stable, mixing with strong acids is not advisable.

  • Bases: Can potentially lead to degradation and the release of harmful substances.

  • Reducing Agents: Nitro compounds can react vigorously with reducing agents.

Waste Accumulation and Containerization

The following workflow outlines the process for collecting and storing this compound waste prior to its removal by a certified disposal service.

cluster_0 Waste Generation & Collection cluster_1 Container Labeling cluster_2 Storage & Segregation cluster_3 Disposal Start Generate this compound Waste (e.g., unused reagent, contaminated labware) Collect Collect solid waste in a dedicated, compatible, and sealable container. Start->Collect Label Affix a 'Hazardous Waste' label to the container. Collect->Label Details Clearly identify the contents: 'this compound, CAS 939-83-3' and the accumulation start date. Label->Details Store Store the sealed container in a designated hazardous waste accumulation area. Details->Store Segregate Ensure storage away from incompatible materials (oxidizers, acids, etc.). Store->Segregate Arrange Arrange for pickup by a licensed hazardous waste disposal service. Segregate->Arrange Incinerate Final disposal via chemical incineration. Arrange->Incinerate

Disposal workflow for this compound.

Container Requirements:

  • Use a container that is compatible with the chemical. The original container is often a good choice.

  • The container must be in good condition, with no leaks or cracks.

  • Keep the container tightly sealed except when adding waste.

EPA Hazardous Waste Classification and Labeling

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes. While "this compound" is not explicitly listed by name, it would likely be classified as a characteristic hazardous waste due to its toxicity. The generator of the waste is responsible for making this determination. It may fall under the D001 (Ignitability) if it has a flash point below 140°F, D002 (Corrosivity) if it is aqueous and has a pH ≤ 2 or ≥ 12.5, D003 (Reactivity) if it is unstable, or more likely, a toxicity characteristic waste (D004-D043 ) if an extract from the waste contains certain contaminants at or above regulatory levels. Given its toxic nature, it should be treated as a toxic hazardous waste.

Furthermore, if it is a discarded commercial chemical product, it could potentially be classified under a "U" or "P" list, though it is not explicitly listed. For transportation, it falls under UN3439, NITRILES, SOLID, TOXIC, N.O.S. , with a Hazard Class of 6.1 (Toxic), and Packing Group III.[3]

Your institution's Environmental Health and Safety (EHS) department should be consulted for the specific waste codes used at your facility. The hazardous waste label must include:

  • The words "Hazardous Waste"

  • The chemical name: "this compound"

  • The EPA hazardous waste code(s) as determined by your EHS department.

  • The accumulation start date.

  • Your name and contact information.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is critical to minimizing harm.

Spill Cleanup Protocol

Spill Spill Occurs Alert Alert personnel in the immediate area. Spill->Alert Evacuate Evacuate the area if the spill is large or in a poorly ventilated space. Alert->Evacuate PPE Don appropriate PPE, including respiratory protection if necessary. Evacuate->PPE Contain Contain the spill to prevent it from spreading. PPE->Contain Absorb Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Contain->Absorb Collect Carefully sweep the absorbed material into a designated hazardous waste container. Absorb->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Label and dispose of the waste container and all contaminated materials as hazardous waste. Decontaminate->Dispose Report Report the incident to your supervisor and EHS department. Dispose->Report

Emergency spill response workflow.

Key considerations during a spill:

  • Avoid creating dust: Do not use a dry brush or cloth to clean up the solid material, as this can aerosolize the compound.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Decontamination: All tools and equipment used in the cleanup must be decontaminated or disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards, adhering to strict handling and disposal protocols, and being prepared for emergencies, researchers can ensure a safe working environment and maintain compliance with all regulatory standards. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.

References

  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.

Sources

Navigating the Synthesis of 2-Methyl-5-nitrobenzonitrile: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and handling of 2-Methyl-5-nitrobenzonitrile, a key intermediate in various pharmaceutical and agrochemical research pathways, demands a meticulous approach to personal safety. This guide, grounded in established safety protocols and chemical-specific hazard analysis, provides an in-depth operational plan for the use of Personal Protective Equipment (PPE), emergency procedures, and disposal of this compound. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance with multiple routes of potential exposure, each carrying significant risk. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, and toxic if inhaled.[1]

  • Irritation: It is known to cause serious skin and eye irritation, as well as potential respiratory irritation.[1][2]

These hazards necessitate a multi-faceted PPE strategy to create a comprehensive barrier against exposure. The logic behind our PPE recommendations is to address each potential route of entry into the body: inhalation of airborne particles, direct skin contact, and eye contact from splashes or aerosols.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 5-mil thickness).This compound belongs to the aromatic nitrile family. Nitrile gloves generally have poor resistance to aromatic hydrocarbons.[3] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a splash or suspected contamination, minimizing the risk of skin contact.[3]
Eye and Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes, aerosols, and dust particles that can cause serious eye irritation.[1] A face shield offers a broader area of protection for the entire face.
Respiratory Protection A NIOSH-approved half-mask or full-facepiece respirator with P100 particulate filters.The compound is a solid that can form dusts or aerosols, and it is toxic if inhaled.[1] A P100 filter provides the highest level of particulate filtration, capturing 99.97% of airborne particles, which is crucial given the toxicity of the substance.[3][4][5][6][7]
Body Protection A chemical-resistant laboratory coat, fully fastened. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended.Provides a barrier against skin contact from spills and splashes.[1]
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects the feet from spills.

Operational Plan: Step-by-Step Protocols

A disciplined approach to the use of PPE is as critical as the equipment itself. The following protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure the user's safety at every stage of handling.

Donning PPE: A Deliberate Sequence

The following diagram illustrates the correct sequence for putting on your PPE before handling this compound. Following this order minimizes the risk of contaminating your clean PPE.

PPE_Donning_Sequence Start Start: Clean Hands Gown 1. Lab Coat/ Coveralls Start->Gown Respirator 2. Respirator (with P100 filters) Gown->Respirator Goggles 3. Safety Goggles & Face Shield Respirator->Goggles Gloves1 4. Inner Pair of Nitrile Gloves Goggles->Gloves1 Gloves2 5. Outer Pair of Nitrile Gloves Gloves1->Gloves2 End Ready for Handling Gloves2->End

Caption: PPE Donning Sequence for Handling this compound.

Detailed Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don your lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection: Put on your respirator and perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Hand Protection: Don your first (inner) pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, don the second (outer) pair of gloves over the first.

Doffing PPE: The Art of Safe Removal

The removal of PPE is a critical step where cross-contamination can easily occur. The following sequence is designed to minimize this risk.

PPE_Doffing_Sequence Start Start: Contaminated Area Gloves_Outer 1. Remove Outer Gloves Start->Gloves_Outer Gown 2. Remove Lab Coat/ Coveralls Gloves_Outer->Gown Gloves_Inner 3. Remove Inner Gloves Gown->Gloves_Inner Face_Shield 4. Remove Face Shield & Goggles Gloves_Inner->Face_Shield Respirator 5. Exit Lab & Remove Respirator Face_Shield->Respirator End Finish: Wash Hands Respirator->End

Caption: PPE Doffing Sequence after Handling this compound.

Detailed Doffing Procedure:

  • Outer Gloves: In the designated handling area, carefully remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.

  • Body Protection: Remove your lab coat or coveralls by rolling it down and away from your body, turning it inside out. Dispose of it in the appropriate hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Eye and Face Protection: Remove your face shield (if used) and then your safety goggles. Place them in a designated area for decontamination.

  • Respiratory Protection: Exit the immediate handling area. Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][8][9] Remove any contaminated clothing while under the safety shower.[2][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated gloves, lab coats, weighing papers, and any absorbent materials used for spills. Collect all solid waste in a clearly labeled, leak-proof hazardous waste container.[11][12]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.

Disposal Protocol:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues.

References

  • WC Safety. (n.d.). Difference between P95 and P100 Respirator.
  • Parcil Safety. (2024, December 2). Understanding Respirator Filter Ratings: N95, P100, and Beyond.
  • Armbrust American. (n.d.). Is P100 Better Than N95?.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • eSafety Supplies, Inc. (2025, October 15). Respirator Filters & Cartridges Explained: P100, N95, Organic Vapor, and When to Replace Them.
  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association.
  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke Safety.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Columbia University Research. (n.d.). Chemical Resistance Guide.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • SHOWA Gloves. (n.d.). CHEMICAL PERMEATION GUIDE.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.